Product packaging for 2-Hexanol butanoate(Cat. No.:CAS No. 6963-52-6)

2-Hexanol butanoate

Cat. No.: B1615894
CAS No.: 6963-52-6
M. Wt: 172.26 g/mol
InChI Key: LRUMZDICEGQZIB-UHFFFAOYSA-N
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Description

2-Hexanol butanoate is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B1615894 2-Hexanol butanoate CAS No. 6963-52-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6963-52-6

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

hexan-2-yl butanoate

InChI

InChI=1S/C10H20O2/c1-4-6-8-9(3)12-10(11)7-5-2/h9H,4-8H2,1-3H3

InChI Key

LRUMZDICEGQZIB-UHFFFAOYSA-N

SMILES

CCCCC(C)OC(=O)CCC

Canonical SMILES

CCCCC(C)OC(=O)CCC

Other CAS No.

6963-52-6

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 2-Hexanol Butanoate

Introduction

This compound, also known as hexan-2-yl butanoate or sec-hexyl butyrate, is a carboxylic acid ester with the chemical formula C10H20O2.[1][2][3] It is formed from the esterification of 2-hexanol and butanoic acid.[1] This compound is recognized for its characteristic fruity aroma, often described as reminiscent of a ripe banana, and is utilized in the flavor and fragrance industries.[2] Beyond its sensory properties, a thorough understanding of its chemical and physical characteristics is essential for its application in scientific research and as a potential intermediate in organic synthesis.

This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key processes.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is specific to the this compound isomer, other reported values may refer to the more general "hexyl butanoate" and are included for comparative purposes.

PropertyValueUnitsSource / Notes
Identifiers
IUPAC Namehexan-2-yl butanoate-[1][2]
CAS Number6963-52-6-[1][2][4]
Molecular Properties
Molecular FormulaC10H20O2-[1][3]
Molecular Weight172.26 g/mol [1][3]
Physical Properties
AppearanceColorless liquid-[1][4] (est.)
OdorFruity, ripe banana-[2]
Boiling Point194.00 to 195.00°C @ 760 mmHg[4]
Melting Point-78°C[5] (Data for n-hexyl butanoate)
Density0.851g/mL @ 25 °C[5] (Data for n-hexyl butanoate)
Flash Point71.11 (160.00)°C (°F) [TCC][2][4]
Vapor Pressure0.413mmHg @ 25 °C[4] (est.)
Refractive Index1.417n20/D[5] (Data for n-hexyl butanoate)
Solubility
In Water38.59 (est.)mg/L @ 25 °C[2]
General SolubilitySoluble in organic solvents like alcohol and ether; poorly soluble in water.-[1][6]
Thermodynamic Properties Calculated Values
logP (Octanol/Water Partition Coefficient)3.686 (est.)-[4]

Experimental Protocols

Synthesis: Fischer-Speier Esterification

This compound is synthesized via the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid (butanoic acid) and an alcohol (2-hexanol).[1][7] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[8][9] This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, the alcohol) or by removing water as it is formed.[10]

General Protocol:

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of butanoic acid and 2-hexanol. If not using one reactant in excess, a non-polar solvent like toluene or hexane can be added to facilitate water removal.

  • Catalyst Addition: Add a catalytic amount of a strong acid. Common catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[7][8] The amount is typically 1-3% of the total molar quantity of the reactants.

  • Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser to collect the water generated during the reaction.[7][10] Add boiling chips to ensure smooth boiling.

  • Heating and Reflux: Heat the reaction mixture to reflux. The temperature will depend on the boiling point of the alcohol or the solvent used (typically 60–110 °C).[7] The reaction progress is monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is generally complete when water ceases to be collected. Typical reaction times range from 1 to 10 hours.[7]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

    • Wash with water and then with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Purify the crude ester by fractional distillation under reduced pressure to obtain the pure this compound.

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a primary technique for analyzing the purity of volatile esters like this compound and for monitoring reaction progress.[3][11]

General GC Protocol:

  • Sample Preparation: Dilute a small aliquot of the ester sample in a suitable volatile solvent, such as hexane or dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID), which is well-suited for organic compounds.[11] A nonpolar capillary column (e.g., VF-1ms or similar) is appropriate for separating the ester from the starting materials and byproducts.[11]

  • GC Conditions (Example):

    • Injector Temperature: 240 °C[11]

    • Detector Temperature: 250 °C[11]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL with a split ratio (e.g., 80:1).[11]

    • Oven Temperature Program: An initial temperature of ~70 °C held for 2 minutes, followed by a ramp of 5-15 °C per minute to a final temperature of ~240 °C, held for 5 minutes.[11] This program allows for the separation of the lower-boiling starting materials from the higher-boiling ester product.

  • Data Analysis: The retention time of the peak corresponding to this compound can be compared to a known standard for identification. The peak area provides a quantitative measure of its concentration and purity.

Visualizations

Synthesis Workflow: Fischer Esterification

The following diagram illustrates the workflow for the synthesis of this compound via Fischer Esterification.

Fischer_Esterification_Workflow Reactants Reactants: 2-Hexanol Butanoic Acid Heating Heating (Reflux) & Water Removal Reactants->Heating Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Heating Workup Work-up: - Neutralization - Washing - Drying Heating->Workup Reaction Mixture Purification Purification: Fractional Distillation Workup->Purification Crude Product Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Fischer Esterification

This diagram outlines the key steps in the Fischer Esterification mechanism.

Fischer_Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Alcohol A->B Activates Carbonyl C 3. Proton Transfer B->C Forms Tetrahedral Intermediate D 4. Elimination of Water C->D Creates Good Leaving Group (H₂O) E 5. Deprotonation D->E Forms Protonated Ester F Ester Product E->F Regenerates Catalyst

Caption: The mechanism of Fischer Esterification.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Hexanol Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2-hexanol butanoate. The document details the spectroscopic analysis and synthesis of this ester, presenting data in a clear, tabular format for ease of comparison. Experimental protocols and logical workflows are also described to facilitate understanding and replication.

Introduction

This compound is an ester formed from the reaction of 2-hexanol and butanoic acid. It is a fragrance and flavoring agent with potential applications in various industries. Accurate structure elucidation is paramount for its characterization, quality control, and exploration of its chemical and biological properties. This guide outlines the synergistic use of spectroscopic techniques to confirm the molecular structure of this compound.

Synthesis of this compound

The primary method for synthesizing this compound is through Fischer esterification, a well-established acid-catalyzed reaction between an alcohol and a carboxylic acid.

Experimental Protocol: Fischer Esterification

Materials:

  • 2-Hexanol

  • Butanoic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 2-hexanol and butanoic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of reactants).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to dilute the mixture and wash with saturated sodium bicarbonate solution to neutralize the excess acid. Repeat the washing until no more gas evolves.

  • Wash the organic layer with brine to remove any remaining aqueous impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purify the product by distillation under reduced pressure.

Spectroscopic Data and Structure Elucidation

The structure of the synthesized this compound is confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons in both the hexanol and butanoate moieties.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.85sextet1H-O-CH (CH₃)(CH₂)-
~2.20t2H-C(=O)-CH₂ -CH₂-
~1.65m2H-C(=O)-CH₂-CH₂ -CH₃
~1.50m2H-O-CH(CH₃)-CH₂ -CH₂-
~1.30m4H-CH₂-CH₂ -CH₂ -CH₃ (hexanol)
~1.20d3H-O-CH(CH₃ )-
~0.90t3H-CH₂-CH₃ (butanoate)
~0.88t3H-CH₂-CH₃ (hexanol)
¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~173.5C =O (ester carbonyl)
~72.0-O-C H(CH₃)-
~38.0-O-CH(CH₃)-C H₂-
~36.0-C(=O)-C H₂-
~27.5-CH₂-C H₂-CH₂-CH₃ (hexanol)
~22.5-CH₂-C H₂-CH₃ (hexanol)
~20.0-O-CH(C H₃)-
~18.5-C(=O)-CH₂-C H₂-
~14.0-C H₃ (hexanol)
~13.5-C H₃ (butanoate)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₂₀O₂), the molecular weight is 172.26 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172, although it may be weak. Key fragmentation patterns for esters include α-cleavage and McLafferty rearrangement.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/zFragment IonDescription
172[C₁₀H₂₀O₂]⁺Molecular Ion
116[C₆H₁₂O₂]⁺McLafferty rearrangement (loss of C₄H₈)
87[C₄H₇O₂]⁺Cleavage of the C-O bond (acylium ion)
71[C₄H₇O]⁺α-cleavage at the carbonyl group (loss of -OCH(CH₃)C₄H₉)
43[C₃H₇]⁺Propyl cation from the butanoate chain
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester functional group.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretching (alkane)
~1740StrongC=O stretching (ester)
~1240StrongC-O stretching (ester, acyl-oxygen)
~1170StrongC-O stretching (ester, alkyl-oxygen)

Visualization of Methodologies

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound via Fischer esterification.

Synthesis_Workflow Reactants 2-Hexanol + Butanoic Acid + H₂SO₄ Reflux Reflux (1-2 hours) Reactants->Reflux Workup Aqueous Workup (NaHCO₃, Brine) Reflux->Workup Drying Drying (Na₂SO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Distillation Evaporation->Purification Product Pure 2-Hexanol Butanoate Purification->Product

Caption: Synthesis and purification workflow for this compound.

Structure Elucidation Logic

The logical flow for elucidating the structure of the synthesized product is depicted below, integrating data from various spectroscopic techniques.

Structure_Elucidation cluster_data Spectroscopic Data Synthesis Synthesized Product IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Structure Proposed Structure: This compound IR->Structure MS->Structure NMR->Structure Confirmation Structure Confirmed Structure->Confirmation

natural sources of 2-Hexanol butanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Natural Sources of Hexyl Butanoate and Related Esters

Introduction

Volatility and aroma are critical components of the natural world, playing roles in plant defense, pollination, and the sensory characteristics of fruits and foods. Among the vast array of volatile organic compounds (VOCs), esters are primary contributors to the characteristic fruity and sweet notes. This technical guide focuses on the natural sources of hexyl butanoate and its isomers, compounds of significant interest in the flavor, fragrance, and potentially, pharmaceutical industries.

A clarification on nomenclature is essential. The user query specified "2-Hexanol butanoate," which refers to the ester formed from 2-hexanol and butanoic acid (sec-hexyl butanoate). However, the most commonly cited and studied related compounds in natural products are hexyl butanoate (derived from n-hexanol) and isomers such as hexyl 2-methylbutanoate . This guide will cover these prominent natural esters, providing data on their sources, biosynthesis, analytical methods, and potential biological relevance for researchers, scientists, and drug development professionals.

Natural Occurrence

Hexyl butanoate and its isomers are found predominantly in fruits and are key contributors to their aroma profiles.

  • Hexyl Butanoate (n-Hexyl butanoate) : This ester is a significant component of the aroma complex in a variety of fruits. It has been identified in passion fruit (Passiflora edulis)[1][2], apples (Malus domestica)[3][4], sour guava (Psidium acidum)[5], plums (Prunus domestica)[6], and pears (Pyrus communis)[7]. Its scent is often described as fruity, sweet, and slightly waxy.[8]

  • Hexyl 2-methylbutanoate : This branched-chain ester also contributes to the aroma of fruits, particularly apples and pears.[3][9][10] Its presence is often correlated with the ripe, fruity, and sweet notes characteristic of these fruits.

Quantitative Data

Quantifying volatile esters is crucial for understanding their contribution to aroma and for potential applications. The concentration of these compounds can vary significantly between cultivars, ripeness stages, and growing conditions.[3][9]

Table 1: Quantitative Analysis of Hexyl Butanoate in Natural Sources

Natural Source Cultivar/Type Concentration / Relative Abundance Reference
Apple (Malus domestica) Peel 'Qinguan' 2709.52 ± 302.51 µg/kg FW [3]
Apple (Malus domestica) Peel 'Honey Crisp' 1104.91 ± 141.56 µg/kg FW [3]
Apple (Malus domestica) Peel 'Fuji' 1481.56 ± 167.33 µg/kg FW [3]
Passion Fruit (P. edulis) Pulp Conventional 5% of total chromatogram area [1][2]
Passion Fruit (P. edulis) Pulp Organic 2% of total chromatogram area [1][2]

| Sour Guava (Psidium acidum) | Not Specified | 3.7% of total chromatogram area |[5] |

Table 2: Quantitative Analysis of Hexyl 2-Methylbutanoate in Natural Sources

Natural Source Cultivar/Type Concentration Reference
Apple (Malus domestica) Peel 'Qinguan' 1968.04 ± 201.11 µg/kg FW [3]
Apple (Malus domestica) Peel 'Honey Crisp' 6470.93 ± 459.78 µg/kg FW [3]
Apple (Malus domestica) Peel 'Fuji' 1089.47 ± 121.09 µg/kg FW [3]

| Pear (Pyrus communis) | 'Dangshansuli' | 11.53 ng/g FW |[7] |

Biosynthesis of Hexyl Esters

The formation of hexyl butanoate and related esters in plants is a product of lipid metabolism. The general pathway involves the synthesis of alcohol and acyl-CoA precursors, which are then combined by an enzyme.

The core reaction is the esterification of an alcohol (e.g., hexanol) with an acyl-coenzyme A (acyl-CoA) derivative (e.g., butanoyl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . The precursors themselves arise from fatty acid metabolic pathways. Alcohols like hexanol are formed via the lipoxygenase (LOX) pathway from fatty acids, while acyl-CoAs are generated through β-oxidation or other fatty acid synthesis routes.

G cluster_precursors Precursor Synthesis cluster_esterification Esterification FA Fatty Acids (e.g., Linoleic Acid) AC Acyl-CoA (e.g., Butanoyl-CoA) FA->AC β-oxidation ALC Alcohol (e.g., Hexanol) FA->ALC Lipoxygenase (LOX) Pathway AAT Alcohol Acyltransferase (AAT) Enzyme AC->AAT ALC->AAT Ester Hexyl Butanoate AAT->Ester

Fig 1. Generalized biosynthetic pathway for hexyl butanoate in plants.

Experimental Protocols: Analysis of Volatile Esters

The gold-standard method for the extraction and analysis of volatile compounds like hexyl butanoate from complex natural matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[3][11][12]

Detailed Protocol: HS-SPME-GC-MS Analysis

1. Sample Preparation:

  • Homogenize a known weight (e.g., 3-5 g) of the fresh fruit sample, potentially in liquid nitrogen to halt enzymatic activity.[13]

  • Transfer the homogenate to a headspace vial (e.g., 20-40 mL).

  • To enhance the release of volatiles, an aqueous solution of NaCl (e.g., 5-10% w/v) can be added. This increases the ionic strength of the matrix, promoting the partitioning of volatile compounds into the headspace.[11]

  • An internal standard (e.g., ethyl nonanoate) should be added for semi-quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Seal the vial and place it in a thermostatic bath (e.g., 40-50°C) for an equilibration period (e.g., 15 minutes) with constant stirring.[11][14]

  • Expose a pre-conditioned SPME fiber to the headspace of the vial for a defined adsorption time (e.g., 30 minutes). A common fiber for broad-range volatile analysis is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[11][13]

  • After extraction, retract the fiber and immediately introduce it into the GC injector.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection and Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet, typically at a high temperature (e.g., 250°C) in splitless mode for several minutes.[11][13]

  • Separation: Use a capillary column suitable for volatile compound separation, such as a DB-5ms (5% phenyl-methylpolysiloxane).[11] A typical oven temperature program starts at a low temperature (e.g., 40°C, hold for 3-4 min), then ramps up (e.g., at 5-10°C/min) to a final temperature (e.g., 250-280°C) to elute all compounds.[11][13]

  • Detection and Identification: Use a mass spectrometer operating in electron ionization (EI) mode (e.g., at 70 eV). Identify compounds by comparing their mass spectra and retention indices (calculated using an n-alkane series) with those in spectral libraries (e.g., NIST, Wiley).[3]

G cluster_extraction Extraction cluster_analysis Analysis Sample 1. Fruit Sample Homogenization Vial 2. Equilibration in Vial (40°C) Sample->Vial SPME 3. Headspace SPME (DVB/CAR/PDMS fiber) Vial->SPME GC 4. GC Injection & Desorption (250°C) SPME->GC Column 5. Separation (DB-5ms column) GC->Column MS 6. MS Detection & Identification Column->MS

Fig 2. Experimental workflow for HS-SPME-GC-MS analysis of fruit volatiles.

Potential Biological Relevance for Drug Development

While hexyl butanoate is primarily recognized as a flavor and fragrance agent, its chemical structure warrants consideration from a pharmacological perspective. Upon ingestion and subsequent hydrolysis by esterase enzymes, hexyl butanoate would yield hexanol and butanoate (butyrate). Butyrate is a short-chain fatty acid (SCFA) with well-documented and profound biological activities.[15][16] For drug development professionals, the potential of hexyl butanoate to act as a prodrug for butyrate delivery is of significant interest.

SCFAs, particularly butyrate, are crucial signaling molecules in the gut and have systemic effects. They exert their influence through two primary mechanisms:

  • G-protein Coupled Receptor (GPCR) Activation: Butyrate activates specific GPCRs, such as GPR41 (FFAR3) and GPR43 (FFAR2), on the surface of various cells, including enteroendocrine and immune cells. This can trigger downstream signaling cascades that modulate inflammation, gut hormone secretion (like GLP-1), and metabolic regulation.[17][18]

  • Histone Deacetylase (HDAC) Inhibition: Butyrate can enter cells and act as an inhibitor of histone deacetylases. By preventing the removal of acetyl groups from histones, HDAC inhibition leads to a more open chromatin structure, altering gene expression. This mechanism is linked to anti-inflammatory and anti-proliferative effects, making it a target in cancer and inflammatory disease research.[17][19]

These activities suggest that butyrate plays a role in managing inflammatory conditions, metabolic diseases like type 2 diabetes, and certain cancers.[15][16]

G cluster_membrane Cell Membrane cluster_cell Intracellular Butyrate Butyrate (from Ester Hydrolysis) GPCR GPCR (GPR41/43) Butyrate->GPCR HDAC HDAC Butyrate->HDAC Inhibition Signal Downstream Signaling GPCR->Signal Histone Acetylated Histones HDAC->Histone Gene Gene Expression (Anti-inflammatory, Anti-proliferative) Histone->Gene

Fig 3. Key signaling pathways of butyrate, a hydrolysis product of hexyl butanoate.

Conclusion

Hexyl butanoate and its isomer, hexyl 2-methylbutanoate, are important naturally occurring esters that define the characteristic aromas of many valuable fruits, including apples, pears, and passion fruit. Quantitative analysis reveals that their concentrations can be significant, reaching levels of several thousand µg/kg in certain apple cultivars. The established HS-SPME-GC-MS methodology provides a robust framework for their extraction and identification. While their primary application lies in the flavor and fragrance sector, the potential for hexyl butanoate to serve as a metabolic precursor to the biologically active short-chain fatty acid, butyrate, opens an intriguing avenue for research in drug delivery and development, particularly in the context of gastrointestinal and metabolic disorders. This guide provides a foundational resource for scientists exploring the multifaceted nature of these volatile compounds.

References

The Biosynthesis of 2-Hexyl Butanoate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are crucial for plant communication, defense, and reproduction. Among these, esters are a major class of compounds that contribute significantly to the characteristic aroma and flavor of many fruits and flowers. 2-Hexyl butanoate, a fatty acid ester, imparts a fruity, apple- and apricot-like aroma and has been identified as a component of the volatile profile of fruits such as strawberries and sour guava.[1][2] This technical guide provides an in-depth overview of the core biosynthetic pathway of 2-hexyl butanoate in plants, detailing the precursor molecules, key enzymes, and proposed regulatory mechanisms. It also includes detailed experimental protocols for the analysis of this compound and presents quantitative data for related enzymatic reactions.

Core Biosynthetic Pathway

The biosynthesis of 2-hexyl butanoate in plants is a multi-step process that primarily involves the convergence of two distinct metabolic pathways: the lipoxygenase (LOX) pathway, which generates the alcohol moiety (1-hexanol), and fatty acid metabolism, which provides the acyl moiety (butanoyl-CoA). The final step is the esterification of these two precursors, catalyzed by an alcohol acyltransferase (AAT).

Precursor Synthesis: 1-Hexanol

The C6 alcohol, 1-hexanol, is synthesized via the lipoxygenase (LOX) pathway, which utilizes polyunsaturated fatty acids as its primary substrate.

  • Initiation: The pathway is initiated by the oxygenation of linoleic acid (18:2) or linolenic acid (18:3) by lipoxygenase (LOX) to form 13-hydroperoxides.

  • Cleavage: The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce C6 aldehydes, primarily hexanal (from linoleic acid) and (Z)-3-hexenal (from linolenic acid).

  • Reduction: These aldehydes are subsequently reduced to their corresponding alcohols by the action of alcohol dehydrogenase (ADH). Hexanal is reduced to 1-hexanol.

The regulation of the LOX pathway is complex and can be influenced by developmental cues, such as fruit ripening, and environmental stresses.[3] The expression of LOX, HPL, and ADH genes is often upregulated during these processes, leading to an increase in the production of C6 alcohols.[3]

Precursor Synthesis: Butanoyl-CoA

The acyl donor for the synthesis of 2-hexyl butanoate is butanoyl-CoA. While the specific pathway for the production of butanoyl-CoA for volatile ester synthesis is not as well-defined as the LOX pathway, it is understood to be derived from fatty acid metabolism. Butyryl-CoA is an intermediate in fatty acid beta-oxidation and can also be synthesized from the condensation of two acetyl-CoA molecules.[4]

Esterification: The Role of Alcohol Acyltransferases (AATs)

The final and committing step in the biosynthesis of 2-hexyl butanoate is the condensation of 1-hexanol and butanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT) .[5] AATs belong to the large BAHD (BEAT, AHCS, HCBT, and DAT) superfamily of acyltransferases.[6]

Plant AATs are known for their broad substrate specificity, capable of utilizing a wide range of alcohols and acyl-CoAs to produce a diverse array of esters.[5] This promiscuity is a key factor in the chemical diversity of plant volatiles. While direct kinetic data for an AAT with 1-hexanol and butanoyl-CoA is scarce in the literature, studies on various AATs have shown their ability to utilize C4 acyl-CoAs and C6 alcohols, making the formation of 2-hexyl butanoate plausible.[5][7]

Quantitative Data

EnzymePlant SourceAlcohol SubstrateAcyl-CoA SubstrateKm (Alcohol) (µM)Km (Acyl-CoA) (µM)Vmax (pkat/mg protein)Reference
BEBTClarkia breweriBenzyl alcoholButanoyl-CoA->1000-[7]
SAATFragaria × ananassa1-HexanolAcetyl-CoA130501.6[8]
MpAAT1Malus x domestica1-HexanolHexanoyl-CoA1101411.2[9]
PaAAT1Prunus armeniaca(E)-2-hexenolAcetyl-CoA1450--[6]

Note: The data presented are for homologous enzymes and similar substrates and should be interpreted as indicative of the potential kinetic properties for 2-hexyl butanoate synthesis. The high Km value for butanoyl-CoA with the Clarkia breweri BEBT suggests it is not a preferred substrate for that specific enzyme.

Experimental Protocols

Enzyme Assay for Alcohol Acyltransferase (AAT) Activity

This protocol describes a general method for assaying AAT activity, which can be adapted for the specific synthesis of 2-hexyl butanoate.

a. Protein Extraction:

  • Homogenize 1 g of plant tissue (e.g., fruit flesh, flower petals) in 5 mL of ice-cold extraction buffer (50 mM Tris-HCl pH 7.5, 10% (v/v) glycerol, 5 mM DTT, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone).

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

b. Enzyme Reaction:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 1 mM 1-hexanol (dissolved in a minimal amount of a suitable solvent like DMSO)

    • 0.5 mM butanoyl-CoA

    • 50-100 µg of crude protein extract

    • Nuclease-free water to a final volume of 500 µL.

  • Initiate the reaction by adding the protein extract.

  • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of 1 M HCl.

c. Product Extraction and Analysis:

  • Add an internal standard (e.g., 1-heptanol) to the reaction mixture.

  • Extract the formed esters by adding 500 µL of a solvent like hexane or dichloromethane, followed by vigorous vortexing.

  • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Carefully collect the organic phase for GC-MS analysis.

Quantification of 2-Hexyl Butanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantification of 2-hexyl butanoate in plant tissues.

a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Weigh approximately 1-2 g of finely ground plant tissue into a 20 mL headspace vial.

  • Add a saturated NaCl solution to inhibit enzymatic activity and improve volatile release.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes).

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the volatile compounds.

b. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC injector at a high temperature (e.g., 250°C) in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program:

    • Initial temperature: 40°C for 2 minutes.

    • Ramp: 5°C/minute to 150°C.

    • Ramp: 20°C/minute to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-350.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

c. Identification and Quantification:

  • Identification: Identify 2-hexyl butanoate by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).

  • Quantification: Create a calibration curve using a series of known concentrations of a pure 2-hexyl butanoate standard. The concentration in the sample can then be calculated based on the peak area of the analyte relative to the calibration curve.

Signaling Pathways and Logical Relationships

The biosynthesis of 2-hexyl butanoate is intricately linked to primary metabolic pathways and is likely regulated by a complex network of signaling molecules. While specific signaling pathways governing butanoyl-CoA allocation for ester synthesis are not well-documented, the general framework for volatile ester production provides a logical model.

Biosynthesis_of_2_Hexyl_Butanoate cluster_precursors Precursor Biosynthesis cluster_esterification Esterification cluster_regulation Regulation Fatty Acid\nMetabolism Fatty Acid Metabolism Butanoyl-CoA Butanoyl-CoA Fatty Acid\nMetabolism->Butanoyl-CoA AAT AAT Butanoyl-CoA->AAT Lipoxygenase (LOX)\nPathway Lipoxygenase (LOX) Pathway 1-Hexanol 1-Hexanol Lipoxygenase (LOX)\nPathway->1-Hexanol 1-Hexanol->AAT 2-Hexyl Butanoate 2-Hexyl Butanoate AAT->2-Hexyl Butanoate Developmental Cues\n(e.g., Ripening) Developmental Cues (e.g., Ripening) LOX Pathway LOX Pathway Developmental Cues\n(e.g., Ripening)->LOX Pathway Environmental Stimuli\n(e.g., Herbivory) Environmental Stimuli (e.g., Herbivory) Environmental Stimuli\n(e.g., Herbivory)->LOX Pathway

Caption: Proposed biosynthetic pathway of 2-hexyl butanoate in plants.

Experimental_Workflow Plant Tissue\n(e.g., Fruit, Flower) Plant Tissue (e.g., Fruit, Flower) Homogenization\n(Extraction Buffer) Homogenization (Extraction Buffer) Plant Tissue\n(e.g., Fruit, Flower)->Homogenization\n(Extraction Buffer) Centrifugation Centrifugation Homogenization\n(Extraction Buffer)->Centrifugation Crude Protein Extract Crude Protein Extract Centrifugation->Crude Protein Extract Supernatant AAT Enzyme Assay AAT Enzyme Assay Crude Protein Extract->AAT Enzyme Assay Ester Extraction\n(Organic Solvent) Ester Extraction (Organic Solvent) AAT Enzyme Assay->Ester Extraction\n(Organic Solvent) GC-MS Analysis GC-MS Analysis Ester Extraction\n(Organic Solvent)->GC-MS Analysis Identification and\nQuantification Identification and Quantification GC-MS Analysis->Identification and\nQuantification HS-SPME HS-SPME HS-SPME->GC-MS Analysis

Caption: Experimental workflow for AAT assay and volatile analysis.

Conclusion

The biosynthesis of 2-hexyl butanoate in plants is a fascinating example of the interplay between different metabolic pathways to produce a specific volatile compound. While the general steps involving the LOX pathway for alcohol production and AAT-catalyzed esterification are established, further research is needed to elucidate the specific enzymes and regulatory networks controlling the synthesis of this particular ester in different plant species. The protocols and data presented in this guide provide a solid foundation for researchers to investigate the biosynthesis of 2-hexyl butanoate and other volatile esters, ultimately contributing to a deeper understanding of plant metabolism and its potential applications in flavor and fragrance industries, as well as in drug development where plant secondary metabolites are of interest.

References

2-Hexanol butanoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hexanol butanoate, a significant ester in various industrial and research applications. This document details its chemical identifiers, physicochemical properties, and outlines standardized experimental protocols for its synthesis and analysis.

Chemical Identifiers and Properties

This compound, also known as sec-hexyl butyrate or hexan-2-yl butanoate, is an organic compound classified as a carboxylic ester. It is formed from the esterification of 2-hexanol and butanoic acid.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 6963-52-6[1]
Molecular Formula C10H20O2[2]
Molecular Weight 172.26 g/mol [2]
IUPAC Name hexan-2-yl butanoate
Synonyms 2-hexyl butyrate, sec-hexyl butyrate, butanoic acid, 1-methylpentyl ester[1]
InChI Key LRUMZDICEGQZIB-UHFFFAOYSA-N[2]
SMILES CCCCC(C)OC(=O)CCC

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Colorless clear liquid (estimated)[1]
Odor Fruity, banana, fleshy, ripe[1]
Boiling Point 194.00 to 195.00 °C @ 760.00 mm Hg[1]
Flash Point 160.00 °F (71.11 °C) TCC[1]
Vapor Pressure 0.413000 mmHg @ 25.00 °C (estimated)[1]
logP (o/w) 3.686 (estimated)[1]
Solubility Soluble in alcohol; water, 38.59 mg/L @ 25 °C (estimated)[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of 2-hexanol with butanoic acid, using a strong acid as a catalyst.[3][4][5][6]

Materials:

  • 2-hexanol

  • Butanoic acid

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[4][7]

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 5% w/v)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene (for azeotropic removal of water, optional)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-hexanol and butanoic acid. To drive the equilibrium towards the product, an excess of one reactant (typically the less expensive one) can be used.[8] Add a few boiling chips.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the total mass of the reactants) to the flask while swirling.

  • Reflux: Attach the reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours.[9] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add deionized water to the funnel and shake gently. Allow the layers to separate and discard the aqueous layer. To neutralize any unreacted butanoic acid and the acid catalyst, wash the organic layer with a 5% sodium bicarbonate solution.[9] Carbon dioxide gas will be evolved, so vent the separatory funnel frequently. Repeat the washing until no more gas evolves.

  • Brine Wash: Wash the organic layer with a saturated brine solution to help break any emulsions and remove excess water.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Purify the crude this compound by fractional distillation to separate it from any unreacted starting materials and byproducts.[9][10] Collect the fraction that distills at the expected boiling point of this compound (194-195 °C at atmospheric pressure).[1]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis and identification of this compound, particularly due to its volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of esters (e.g., a non-polar DB-1 or a polar wax-type column)[2]

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split or splitless, depending on the concentration

  • Carrier Gas: Helium or Hydrogen at a constant flow rate

  • Oven Temperature Program:

    • Initial temperature: 50-60 °C, hold for 1-2 minutes

    • Ramp: 10 °C/min to 220-250 °C

    • Final hold: 5-10 minutes

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent such as dichloromethane or hexane.

  • If analyzing for the presence of this compound in a complex matrix, a sample preparation technique like liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile compounds.[11][12]

Data Analysis:

  • The retention time of the peak corresponding to this compound can be compared to that of a known standard.

  • The mass spectrum of the peak should be compared to a reference spectrum from a library (e.g., NIST) or the spectrum of a pure standard for positive identification. The fragmentation pattern will be characteristic of the ester.

Visualizations

Fischer_Esterification 2-Hexanol 2-Hexanol Butanoic_Acid Butanoic Acid Protonated_Carbonyl Protonated Carbonyl Butanoic_Acid->Protonated_Carbonyl + H+ (cat.) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + 2-Hexanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O H2O Water Tetrahedral_Intermediate->H2O 2-Hexanol_Butanoate This compound Protonated_Ester->2-Hexanol_Butanoate - H+ (cat.)

Caption: Fischer Esterification pathway for the synthesis of this compound.

Classification Organic_Compound Organic Compound Ester Ester Organic_Compound->Ester Carboxylic_Ester Carboxylic Ester Ester->Carboxylic_Ester Butanoate_Ester Butanoate Ester Carboxylic_Ester->Butanoate_Ester 2-Hexanol_Butanoate This compound Butanoate_Ester->2-Hexanol_Butanoate

Caption: Chemical classification of this compound.

References

A Technical Guide to the Physical Properties of 1-Methylpentyl Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpentyl butanoate (also known as hexan-2-yl butanoate) is an organic compound classified as an ester of butanoic acid and 2-hexanol. With its characteristic fruity aroma, it finds applications in the flavor and fragrance industries. A thorough understanding of its physical properties is essential for its application in research, development, and quality control. This technical guide provides a summary of the known physical characteristics of 1-methylpentyl butanoate, outlines detailed experimental protocols for their determination, and presents logical and experimental workflows through visual diagrams.

Core Physical Properties

Physical PropertyValueSource
Molecular Formula C₁₀H₂₀O₂[1]
Molecular Weight 172.26 g/mol [1][2]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Refractive Index Data not available
Water Solubility Data not available

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the key physical properties of liquid esters like 1-methylpentyl butanoate.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of liquid.

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Bunsen burner or heating mantle

  • Sample of 1-methylpentyl butanoate

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

  • Add a small amount (0.5-1 mL) of 1-methylpentyl butanoate to the small test tube.

  • Place the capillary tube (sealed end up) into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Insert the thermometer and attached test tube into the Thiele tube, ensuring the thermometer bulb is below the side arm.

  • Gently heat the side arm of the Thiele tube. The design of the tube will ensure even heat distribution through convection.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer (or specific gravity bottle) is a flask with a precise volume used for accurate density measurements of liquids.

Materials:

  • Pycnometer with a ground-glass stopper and capillary opening

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath

  • Sample of 1-methylpentyl butanoate

  • Distilled water

  • Acetone (for cleaning and drying)

Procedure:

  • Clean the pycnometer thoroughly with distilled water and then acetone. Dry it completely.

  • Weigh the empty, dry pycnometer and record its mass (m₁).

  • Fill the pycnometer with distilled water and insert the stopper. Ensure the capillary is filled and there are no air bubbles. Wipe the outside dry.

  • Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C).

  • Remove the pycnometer, wipe it dry, and weigh it. Record the mass (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with the 1-methylpentyl butanoate sample, following the same procedure as with the water.

  • Thermostat the pycnometer in the water bath to the same temperature.

  • Wipe the pycnometer dry and weigh it. Record the mass (m₃).

  • The density of water (ρ_water) at the experimental temperature is known. The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

Materials:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Light source (typically a sodium lamp, λ = 589 nm)

  • Dropper or pipette

  • Sample of 1-methylpentyl butanoate

  • Ethanol or acetone and soft lens paper for cleaning

Procedure:

  • Turn on the refractometer and the light source. Allow the instrument to warm up.

  • Set the circulating water bath to the desired temperature (e.g., 20°C) and allow the prisms of the refractometer to reach thermal equilibrium.

  • Clean the surfaces of the illuminating and refracting prisms with a few drops of ethanol or acetone and wipe dry with soft lens paper.

  • Using a clean dropper, place a few drops of the 1-methylpentyl butanoate sample onto the surface of the lower prism.

  • Close the prisms firmly.

  • Look through the eyepiece and adjust the coarse adjustment knob until the light and dark fields are visible.

  • If a colored band is visible at the borderline, turn the chromaticity adjustment knob until the borderline is sharp and achromatic.

  • Turn the fine adjustment knob to center the borderline exactly on the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly after the measurement.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of an ester like 1-methylpentyl butanoate can be qualitatively assessed in various solvents.

Materials:

  • Test tubes and rack

  • Graduated pipettes or cylinders

  • Vortex mixer or shaker

  • Sample of 1-methylpentyl butanoate

  • Various solvents (e.g., water, ethanol, diethyl ether, hexane)

Procedure (Qualitative):

  • Place a known volume (e.g., 1 mL) of the solvent into a test tube.

  • Add a small, known amount of 1-methylpentyl butanoate (e.g., 0.1 mL or a few drops) to the solvent.

  • Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by shaking.

  • Allow the mixture to stand and observe.

  • Record the observation:

    • Soluble: A single, clear liquid phase is formed.

    • Partially Soluble: The sample dissolves to some extent, but some undissolved material remains, or the solution is cloudy.

    • Insoluble: Two distinct liquid layers are observed, or the sample does not appear to dissolve at all.

  • Repeat the procedure with different solvents to determine the solubility profile.

Visualization of Concepts

Factors Influencing Physical Properties of Esters

The physical properties of an ester like 1-methylpentyl butanoate are determined by its molecular structure and the resulting intermolecular forces.

G Factors Influencing Physical Properties of Esters A Molecular Structure of 1-Methylpentyl Butanoate B Intermolecular Forces (Van der Waals, Dipole-Dipole) A->B determines G Molecular Weight A->G H Branching A->H C Boiling Point B->C D Solubility B->D E Density B->E F Refractive Index G->C increases with H->C decreases with I Polarity of Solvent I->D like dissolves like

Caption: Logical relationship of factors affecting ester properties.

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the step-by-step process for determining the boiling point of 1-methylpentyl butanoate using the Thiele tube method.

G Workflow for Boiling Point Determination (Thiele Tube) start Start prep Prepare Thiele Tube and Sample Assembly start->prep heat Gently Heat the Apparatus prep->heat observe_bubbles Observe Steady Stream of Bubbles heat->observe_bubbles cool Remove Heat and Allow to Cool observe_bubbles->cool record_bp Record Temperature when Liquid Enters Capillary cool->record_bp end End record_bp->end

Caption: Experimental workflow for boiling point determination.

References

2-Hexanol butanoate literature review and discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Hexanol Butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as sec-hexyl butyrate, is a fatty acid ester recognized for its characteristic fruity aroma, reminiscent of banana and apricot. It is a naturally occurring compound found in various fruits and is utilized in the flavor and fragrance industry. This technical guide provides a comprehensive review of the current literature on this compound, covering its discovery, chemical and physical properties, synthesis methodologies, and available toxicological data. While the compound is well-known as a flavor ingredient, this review highlights the significant lack of publicly available data regarding its specific biological activities, mechanisms of action, and detailed experimental protocols for its synthesis and characterization. This document aims to summarize the existing knowledge and identify key areas where further research is needed to fully understand the potential of this compound.

Discovery and Natural Occurrence

The precise historical details of the initial discovery and synthesis of this compound are not well-documented in readily available scientific literature. Its identification is primarily linked to the analysis of volatile compounds in fruits.

This compound is a natural volatile component of bananas, contributing to their characteristic aroma profile.[1][2][3][4][5] Gas chromatography-mass spectrometry (GC-MS) analysis of banana volatiles has identified this compound as one of the many esters responsible for the fruit's complex scent.[1][2][3][4] The concentration and composition of this and other esters can vary depending on the banana cultivar and its stage of ripeness.[1]

Chemical and Physical Properties

This compound is the ester formed from the reaction of 2-hexanol and butanoic acid. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS Number 6963-52-6
Appearance Colorless liquid (estimated)
Odor Fruity, banana, fleshy, ripe
Boiling Point 194.00 to 195.00 °C @ 760.00 mm Hg
Flash Point 160.00 °F (71.11 °C) TCC
Vapor Pressure 0.413000 mmHg @ 25.00 °C (estimated)
logP (o/w) 3.686 (estimated)
Water Solubility 38.59 mg/L @ 25 °C (estimated)
Synonyms butanoic acid, 1-methylpentyl ester; hexan-2-yl butanoate; sec- hexyl butyrate

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of 2-hexanol with butanoic acid. Enzymatic synthesis offers an alternative, milder approach.

Chemical Synthesis: Fischer Esterification

Reaction:

General Protocol:

  • Reactant Mixture: Equimolar amounts of 2-hexanol and butanoic acid are combined in a round-bottom flask. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux. To drive the equilibrium towards the product side, water is removed as it is formed, often using a Dean-Stark apparatus.

  • Work-up: After the reaction is complete (monitored by techniques like TLC or GC), the mixture is cooled. The excess acid is neutralized with a weak base, such as a saturated sodium bicarbonate solution. The organic layer is then washed with water and brine.

  • Purification: The crude ester is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and purified, typically by distillation under reduced pressure.

  • Characterization: The identity and purity of the final product would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: Specific spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not available in the searched literature. However, spectral data for the precursor, 2-hexanol, is available.[6][7][8]

Enzymatic Synthesis

Enzymatic synthesis of esters, including butyrates, offers a greener alternative to chemical synthesis, often proceeding under milder conditions with higher specificity. Lipases are commonly used enzymes for this purpose.

General Protocol:

A specific, detailed protocol for the enzymatic synthesis of this compound is not available. However, a general procedure based on the synthesis of similar esters can be outlined:

  • Reaction Setup: 2-hexanol and butanoic acid (or a butyrate donor like tributyrin) are dissolved in a suitable organic solvent (e.g., n-hexane, heptane) to create a non-aqueous environment that favors esterification over hydrolysis.

  • Enzyme Addition: An immobilized lipase, such as Candida antarctica lipase B (Novozym 435) or Rhizomucor miehei lipase (Lipozyme IM), is added to the reaction mixture. Immobilization enhances enzyme stability and simplifies its removal after the reaction.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-60 °C) with constant agitation (e.g., shaking in an orbital incubator).

  • Monitoring and Work-up: The reaction progress is monitored by analyzing aliquots using GC or HPLC. Once equilibrium is reached or the desired conversion is achieved, the immobilized enzyme is filtered off.

  • Purification: The solvent is removed under reduced pressure, and the resulting ester can be further purified if necessary, for example, by vacuum distillation.

Biological Activity and Signaling Pathways

There is a significant lack of information in the scientific literature regarding the specific biological activities, mechanisms of action, and signaling pathways associated with this compound.

However, it is a member of the broader class of short-chain fatty acid esters. Short-chain fatty acids (SCFAs) themselves, such as butyrate, are well-known to have diverse biological roles.[1][2][3] They can act as signaling molecules, for example, by inhibiting histone deacetylases (HDACs) or activating G-protein coupled receptors (GPCRs), thereby influencing inflammation, metabolism, and cell proliferation.[9] Whether this compound is hydrolyzed in vivo to release butyrate and 2-hexanol, and thus exert biological effects through these components, is not documented.

Toxicological data for this compound is not available. However, safety assessments for the precursor, 2-hexanol, have been conducted. These studies indicate that 2-hexanol is not considered a skin sensitizer and does not present a concern for phototoxicity.[10] The toxicity of various other flavor esters has been evaluated, and they are generally considered safe for consumption at the low levels found in food.[4][11]

Experimental Workflows and Logical Relationships

Due to the absence of published research on the biological activity and signaling pathways of this compound, no established experimental workflows or logical relationships can be visualized.

Should research in this area be undertaken, a potential experimental workflow to investigate its biological effects could be structured as follows:

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies synthesis Chemical or Enzymatic Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification characterization Structural Confirmation (NMR, MS, IR) purification->characterization cell_culture Cell Line Exposure (e.g., cancer, immune cells) characterization->cell_culture Pure Compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) cell_culture->cytotoxicity signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) cell_culture->signaling animal_model Animal Model Administration (e.g., oral gavage) signaling->animal_model Hypothesis Generation toxicology Toxicological Evaluation (e.g., histopathology) animal_model->toxicology pharmacokinetics Pharmacokinetic Analysis (e.g., blood/tissue levels) animal_model->pharmacokinetics

Caption: A potential experimental workflow for the investigation of the biological activity of this compound.

Conclusion and Future Directions

This compound is a well-characterized flavor and fragrance compound with established chemical and physical properties and clear synthetic routes. However, this review reveals a significant knowledge gap regarding its biological activity and potential therapeutic or toxicological effects. Future research should focus on:

  • Detailed Synthesis and Characterization: Publishing a detailed, reproducible experimental protocol for the synthesis of this compound, including comprehensive spectral data, would be highly valuable for the research community.

  • Biological Screening: A broad-based biological screening of this compound is warranted to identify any potential pharmacological activities. This could include assays for anti-inflammatory, antimicrobial, or anticancer effects.

  • Mechanism of Action Studies: Should any biological activity be identified, further studies to elucidate the underlying mechanism of action and any involved signaling pathways will be crucial.

  • In Vivo Studies: Preclinical in vivo studies would be necessary to assess the pharmacokinetics, safety, and efficacy of this compound.

References

Physicochemical and Thermodynamic Properties of 2-Hexyl Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermodynamic Properties of 2-Hexyl Butanoate

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-hexyl butanoate, also known as sec-hexyl butyrate. The document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on the physicochemical characteristics of this compound. This guide includes a summary of quantitative data, detailed experimental protocols for determining these properties, and visualizations of experimental workflows.

2-Hexyl butanoate is an ester with the molecular formula C10H20O2. It is also referred to as sec-hexyl butyrate or butanoic acid, 1-methylpentyl ester[1]. The thermodynamic properties of this compound are crucial for understanding its behavior in various applications, from flavor and fragrance formulation to chemical process design.

Tabulated Thermodynamic Data

The following tables summarize the available quantitative data for the thermodynamic and physical properties of 2-hexyl butanoate and its isomer, n-hexyl butanoate, for comparison.

Table 1: Thermodynamic and Physical Properties of 2-Hexyl Butanoate

PropertyValueConditions
Molecular FormulaC10H20O2
Molecular Weight172.27 g/mol
Boiling Point194.00 to 195.00 °C@ 760.00 mm Hg
Vapor Pressure0.413 mmHg@ 25.00 °C (estimated)
Flash Point71.11 °CTCC
logP (o/w)3.686(estimated)
Water Solubility38.59 mg/L@ 25 °C (estimated)

Data sourced from FlavScents[1]. Note that some values are estimated.

Table 2: Thermodynamic Properties of n-Hexyl Butanoate (for comparison)

PropertyValueTemperature Range
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Melting Point-78 °C
Boiling Point205 - 208 °C
Density0.851 g/mL@ 25°C
Vapor Pressure30 Pa@ 20°C
Enthalpy of VaporizationData available as a function of temperature195.19 K to 645.4 K
Heat Capacity at Saturation Pressure (Liquid)Data available as a function of temperature195.19 K to 630 K

Data for n-hexyl butanoate sourced from ChemBK and the NIST/TRC Web Thermo Tables (WTT)[2][3]. The NIST database contains critically evaluated data for n-hexyl butanoate, which can serve as a valuable reference for understanding the general thermodynamic behavior of hexyl butanoate isomers.

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of esters like 2-hexyl butanoate involves a variety of precise experimental techniques. Below are detailed methodologies for measuring key thermodynamic parameters.

Determination of Vapor Pressure

Vapor pressure is a critical property that dictates the volatility of a substance. Several methods can be employed for its measurement.

This dynamic method involves measuring the boiling temperature of the substance at a controlled pressure.

  • Apparatus: A vapor-liquid equilibrium (VLE) apparatus, often based on the "circulation" principle, is used. This setup includes a boiling flask, a condenser, and a system for precise pressure and temperature measurement.

  • Procedure:

    • A sample of the ester is placed in the boiling flask.

    • The system is evacuated to remove air and degas the sample.

    • A specific pressure is set and maintained by a pressure control system.

    • The sample is heated until it boils, and the liquid and vapor phases are allowed to reach equilibrium through continuous circulation.

    • The boiling temperature is measured with a high-precision thermometer.

    • The procedure is repeated at different pressures to obtain a vapor pressure curve.

TGA is an indirect method that can be used for a rapid determination of vapor pressure, especially for compounds with low volatility.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small sample of the ester is placed in the TGA pan.

    • The sample is heated at a constant rate under a controlled flow of an inert gas (e.g., nitrogen).

    • The TGA measures the mass loss of the sample as a function of temperature.

    • The rate of mass loss is related to the vapor pressure of the substance. A calibration standard with a known vapor pressure is typically used to determine an instrument-specific parameter, which is then used to calculate the vapor pressure of the sample.

Determination of Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

This method provides a rapid and convenient way to determine the enthalpy of vaporization.

  • Apparatus: A gas chromatograph equipped with a nonpolar capillary column and a flame ionization detector.

  • Procedure:

    • The retention times of the ester and a series of reference compounds (e.g., n-alkanes) with known vaporization enthalpies are measured at different column temperatures.

    • The retention data is used to calculate the retention indices of the ester at various temperatures.

    • A correlation is established between the vaporization enthalpies and the temperature dependence of the retention indices for the reference compounds.

    • This correlation is then used to determine the enthalpy of vaporization of the 2-hexyl butanoate from its retention data.

Direct calorimetric methods provide a more accurate determination of the enthalpy of vaporization.

  • Apparatus: A vaporization calorimeter, such as a Calvet-type microcalorimeter or a drop calorimeter.

  • Procedure:

    • A known amount of the liquid ester is introduced into the calorimeter at a constant temperature.

    • The energy required to completely vaporize the sample is measured directly.

    • The enthalpy of vaporization is calculated by dividing the measured energy by the number of moles of the sample.

Determination of Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount.

This is a highly accurate method for measuring the heat capacity of liquids.

  • Apparatus: An adiabatic scanning calorimeter.

  • Procedure:

    • A known mass of the liquid sample is placed in a sealed sample cell within the calorimeter.

    • A small, precisely measured amount of heat is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).

    • The heat capacity is calculated from the amount of heat supplied and the measured temperature change.

DSC is a more common and faster method for determining heat capacity.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • Three separate runs are performed under the same temperature program: an empty sample pan (baseline), a pan with a known mass of a standard material with a known heat capacity (e.g., sapphire), and a pan with a known mass of the ester.

    • The heat flow to the sample and reference pans is measured as a function of temperature.

    • By comparing the heat flow signals from the three runs, the heat capacity of the ester can be calculated as a function of temperature.

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the workflows for the experimental determination of the key thermodynamic properties of 2-hexyl butanoate.

Vapor_Pressure_Determination cluster_ebullioscopic Ebullioscopic Method cluster_tga Thermogravimetric Analysis (TGA) start_eb Sample in VLE Apparatus proc_eb1 Set Pressure start_eb->proc_eb1 proc_eb2 Heat to Boiling proc_eb1->proc_eb2 proc_eb3 Measure Boiling Temperature proc_eb2->proc_eb3 end_eb Vapor Pressure Data Point proc_eb3->end_eb start_tga Sample in TGA proc_tga1 Heat at Constant Rate start_tga->proc_tga1 proc_tga2 Measure Mass Loss vs. Temp proc_tga1->proc_tga2 proc_tga3 Calculate Vapor Pressure via Calibration proc_tga2->proc_tga3 end_tga Vapor Pressure Curve proc_tga3->end_tga

Caption: Workflow for Vapor Pressure Determination.

Enthalpy_of_Vaporization_Determination cluster_gc Correlation Gas Chromatography cluster_calorimetry Direct Calorimetry start_gc Inject Sample & References into GC proc_gc1 Measure Retention Times at Different Temps start_gc->proc_gc1 proc_gc2 Calculate Retention Indices proc_gc1->proc_gc2 proc_gc3 Correlate with Known ΔHvap of References proc_gc2->proc_gc3 end_gc Determine ΔHvap of Sample proc_gc3->end_gc start_cal Introduce Known Mass of Sample proc_cal1 Measure Energy for Complete Vaporization start_cal->proc_cal1 proc_cal2 Calculate ΔHvap proc_cal1->proc_cal2 end_cal ΔHvap Value proc_cal2->end_cal Heat_Capacity_Determination cluster_dsc Differential Scanning Calorimetry (DSC) cluster_adiabatic Adiabatic Scanning Calorimetry start_dsc Perform 3 Runs: 1. Empty Pan 2. Standard 3. Sample proc_dsc1 Measure Heat Flow vs. Temperature start_dsc->proc_dsc1 proc_dsc2 Compare Heat Flow Signals proc_dsc1->proc_dsc2 end_dsc Calculate Cp(T) proc_dsc2->end_dsc start_ad Sample in Adiabatic Calorimeter proc_ad1 Supply Known Heat Input start_ad->proc_ad1 proc_ad2 Measure Temperature Increase proc_ad1->proc_ad2 end_ad Calculate Cp proc_ad2->end_ad

References

An In-Depth Technical Guide to the Mass Spectrum Analysis of 2-Hexanol Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mass spectrum of 2-hexanol butanoate, a volatile ester commonly found in fruits and beverages. Understanding its fragmentation pattern is crucial for its identification and quantification in complex matrices, which is relevant in flavor chemistry, metabolomics, and drug development involving ester-containing compounds.

Quantitative Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound (also known as sec-hexyl butanoate or 1-methylpentyl butanoate) is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

m/zRelative Intensity (%)Proposed Fragment Ion
41100.0[C3H5]+
4395.0[C3H7]+ or [CH3CO]+
5680.0[C4H8]+
7160.0[C4H7O]+
8520.0[C6H13]+
895.0[C4H9O2]+
11710.0[C6H13O2]+
172<1.0[C10H20O2]+ (Molecular Ion)

Experimental Protocols for GC-MS Analysis

The acquisition of the mass spectrum of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a detailed, representative experimental protocol for the analysis of volatile esters in a liquid matrix.

2.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of the liquid sample (e.g., fruit juice, cell culture medium), add 2 g of sodium chloride to increase the ionic strength and promote the partitioning of volatile compounds.

  • Add 2 mL of a suitable organic solvent, such as dichloromethane or a mixture of diethyl ether and pentane (1:1 v/v), to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analytes into the organic phase.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (top layer) to a clean vial for GC-MS analysis.

  • Anhydrous sodium sulfate can be added to the extracted organic phase to remove any residual water.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.

  • Column: DB-5ms fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 15 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 35-400.

Visualization of Fragmentation Pathway and Experimental Workflow

3.1. Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization follows characteristic pathways for esters. The most prominent fragmentation is the McLafferty rearrangement, leading to the formation of a neutral butene molecule and a protonated hexanol fragment. Alpha-cleavage and cleavage at the ester linkage also contribute to the observed spectrum.

G M This compound (m/z 172) F1 [C4H8O2]+• (m/z 88) M->F1 McLafferty Rearrangement F2 [C6H12]+• (m/z 84) M->F2 McLafferty Rearrangement F3 [C4H7O]+ (m/z 71) M->F3 α-cleavage F4 [C6H13]+ (m/z 85) M->F4 C-O bond cleavage F5 [C3H5]+ (m/z 41) F4->F5 loss of C3H8

Caption: Fragmentation pathway of this compound.

3.2. GC-MS Experimental Workflow

The general workflow for the analysis of volatile compounds like this compound using GC-MS involves several key steps from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Liquid Sample Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Concentration/Drying Extraction->Concentration Injection Injection Concentration->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum TIC->Spectrum Identification Compound Identification (NIST Library) Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for GC-MS analysis.

Spectroscopic Analysis of 2-Hexyl Butanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for 2-hexyl butanoate. Due to the limited availability of published experimental spectra for this specific compound, this guide combines established spectroscopic principles with data from analogous structures to provide a robust theoretical analysis. Detailed experimental protocols for acquiring such data are also presented.

Molecular Structure and Spectroscopic Correlation

2-Hexyl butanoate is an ester with the molecular formula C₁₀H₂₀O₂. The structure consists of a butanoyl group attached to the second carbon of a hexyl chain. This specific arrangement dictates a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.

2-Hexyl_Butanoate Figure 1. Structure of 2-Hexyl Butanoate cluster_butyrate Butyrate Moiety cluster_hexyl 2-Hexyl Moiety C1 CH₃(a) C2 CH₂(b) C1->C2 C3 CH₂(c) C2->C3 C4 C(d)=O C3->C4 O1 O C4->O1 C5 CH(e) O1->C5 C6 CH₂(f) C5->C6 C10 CH₃(j) C5->C10 C7 CH₂(g) C6->C7 C8 CH₂(h) C7->C8 C9 CH₃(i) C8->C9

Caption: Molecular structure of 2-hexyl butanoate with proton and carbon labeling for NMR correlation.

Predicted NMR Spectroscopy Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atom and the overall molecular structure.

LabelProton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
aCH₃-CH₂-CH₂-COO-~0.9Triplet3H
bCH₃-CH₂-CH₂-COO-~1.6Sextet2H
cCH₃-CH₂-CH₂-COO-~2.2Triplet2H
e-O-CH(CH₃)-~4.8Sextet1H
f-CH-CH₂-CH₂-~1.5Multiplet2H
g, h-CH₂-CH₂-CH₃~1.3Multiplet4H
i-CH₂-CH₃~0.9Triplet3H
j-CH(CH₃)-~1.2Doublet3H
Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

LabelCarbon AssignmentPredicted Chemical Shift (ppm)
dC=O~173
e-O-CH-~72
c-CH₂-C=O~36
f-CH-CH₂-~34
g-CH₂-~28
h-CH₂-~22
j-CH(CH₃)-~20
b-CH₂-~18
aCH₃-CH₂-~14
i-CH₂-CH₃~14

Predicted IR Spectroscopy Data

The infrared spectrum is a valuable tool for identifying the functional groups present in a molecule. For 2-hexyl butanoate, the most prominent absorption bands are expected to be from the C=O stretch of the ester and the C-H stretches of the alkyl chains.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~1735C=O StretchEster
2850-2960C-H StretchAlkane
~1465C-H BendAlkane
~1170C-O StretchEster

Experimental Protocols

The following sections outline the standard procedures for acquiring high-quality NMR and IR spectra for a liquid sample like 2-hexyl butanoate.

NMR Spectroscopy Experimental Protocol

Sample Preparation:

  • Sample Purity: Ensure the 2-hexyl butanoate sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

  • Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

  • Shimming: Homogenize the magnetic field by shimming the spectrometer to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Decoupling: Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

IR Spectroscopy Experimental Protocol

Sample Preparation:

  • Sample Purity: The sample should be free of water and other solvents that have strong IR absorbances.

  • Neat Sample: For a liquid sample like 2-hexyl butanoate, the spectrum can be acquired directly as a thin film.

  • Salt Plates: Place a drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

Data Acquisition:

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental contributions.

  • Sample Spectrum: Place the salt plates with the sample film in the spectrometer's sample holder and acquire the spectrum.

  • Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like 2-hexyl butanoate.

workflow Figure 2. Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample Pure 2-Hexyl Butanoate Prep_NMR Prepare NMR Sample (Deuterated Solvent + TMS) Sample->Prep_NMR Prep_IR Prepare IR Sample (Neat Liquid Film) Sample->Prep_IR Acquire_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Analyze_NMR Analyze NMR Data (Chemical Shift, Multiplicity, Integration) Acquire_NMR->Analyze_NMR Analyze_IR Analyze IR Data (Characteristic Absorptions) Acquire_IR->Analyze_IR Structure Structure Elucidation & Confirmation Analyze_NMR->Structure Analyze_IR->Structure

Caption: A flowchart illustrating the key stages of spectroscopic analysis for compound characterization.

This guide provides a foundational understanding of the expected NMR and IR spectral features of 2-hexyl butanoate, alongside detailed protocols for experimental data acquisition. While experimental data is paramount for definitive structural confirmation, the predictive data and methodologies outlined here offer a robust framework for researchers in the field.

interpreting 2-Hexanol butanoate fragmentation patterns

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Hexanol Butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mass spectrometry is an indispensable analytical technique for the structural elucidation of chemical compounds. This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation patterns of this compound (C₁₀H₂₀O₂), an ester characterized by its secondary alcohol moiety. Understanding these fragmentation pathways is crucial for the unambiguous identification of this and structurally related compounds in complex matrices. This document outlines the primary fragmentation mechanisms, including α-cleavage, McLafferty rearrangements, and neutral losses characteristic of the secondary alkoxy group. Detailed experimental protocols for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS) are provided, and key fragmentation pathways are visualized using diagrams.

Introduction to this compound Fragmentation

This compound is an ester with a molecular weight of 172.26 g/mol .[1][2] Its structure consists of a butanoyl group attached to the oxygen of a 2-hexanol moiety. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 172. However, as is common with aliphatic esters, the molecular ion peak is often weak or entirely absent due to the high propensity for fragmentation.[3][4] The subsequent fragmentation is dictated by the functional groups present, namely the ester and the secondary alkyl chain, leading to a characteristic mass spectrum.

Primary Fragmentation Pathways

The fragmentation of the this compound molecular ion is dominated by several key pathways common to esters and compounds with secondary alkyl groups.

  • α-Cleavage: This is a common fragmentation route for esters, involving the cleavage of bonds adjacent to the carbonyl group.[5][6]

    • Formation of the Acylium Ion: The most prominent α-cleavage involves the breaking of the C-O bond, leading to the loss of the 2-hexyloxy radical. This generates the highly stable butyryl acylium ion ([C₄H₇O]⁺) at m/z 71 . This peak is often the base peak or one of the most intense peaks in the spectrum of butanoate esters.[7]

    • Loss of the Propyl Radical: Cleavage of the C-C bond between the carbonyl carbon and the propyl group is also possible, though typically less favorable, resulting in a fragment at m/z 129 ([M-43]⁺).

  • McLafferty Rearrangement: This characteristic rearrangement occurs in carbonyl compounds possessing a γ-hydrogen.[3][4] In the butanoate portion of the molecule, a γ-hydrogen is transferred to the carbonyl oxygen with subsequent cleavage of the α-β bond. This results in the elimination of a neutral propene molecule (C₃H₆, MW=42) and the formation of a radical cation at m/z 130 .

  • Fragmentation of the Secondary Alkoxy Group: The 2-hexyl group strongly influences the fragmentation pattern.

    • Neutral Loss of Butanoic Acid: Analogous to the dehydration of alcohols, the ester can undergo the elimination of a neutral butanoic acid molecule (C₄H₈O₂, MW=88).[4] This is a highly favorable process that results in the formation of a hexene radical cation ([C₆H₁₂]⁺•) at m/z 84 .

    • Formation of the sec-Hexyl Cation: Cleavage of the ester bond can also lead to the formation of the secondary hexyl carbocation ([C₆H₁₃]⁺) at m/z 85 . This ion can undergo further fragmentation.

    • α-Cleavage of the Alkoxy Chain: Cleavage of the C-C bond alpha to the oxygen-bearing carbon in the hexyl chain is also observed. The loss of the larger alkyl substituent (a butyl radical, •C₄H₉, MW=57) is favored, leading to the formation of a resonance-stabilized ion at m/z 115 .

Summary of Fragmentation Data

The expected fragmentation of this compound is summarized in the table below. The relative abundance can vary based on instrumental conditions, but the presence and relative intensity of these key ions are diagnostic for the structure.

m/zProposed Fragment IonFormulaFragmentation Pathway
172Molecular Ion[C₁₀H₂₀O₂]⁺•Electron Ionization
115[M - C₄H₉]⁺[C₆H₁₁O₂]⁺α-Cleavage on the 2-hexyl group (loss of butyl radical)
88Butanoic Acid Radical Cation[C₄H₈O₂]⁺•McLafferty Rearrangement (loss of hexene)
85sec-Hexyl Cation[C₆H₁₃]⁺Cleavage of the ester C-O bond
84Hexene Radical Cation[C₆H₁₂]⁺•Neutral loss of butanoic acid
71Butyryl Acylium Ion[C₄H₇O]⁺α-Cleavage at carbonyl group (loss of 2-hexyloxy radical)
43Propyl Cation[C₃H₇]⁺Fragment from the butanoyl or hexyl group

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation:

  • A Gas Chromatograph (GC) system equipped with a capillary column, coupled to a Mass Spectrometer (MS), typically a quadrupole analyzer.

Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.

  • Perform serial dilutions to create working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1-10 µg/mL).

  • Transfer 1 mL of the final dilution into a 2 mL autosampler vial.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio) or Splitless, depending on sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI).[7]

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 40-450.

  • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

Visualization of Fragmentation Pathways

The logical relationships between the molecular ion and its primary fragments are illustrated below.

G M This compound [C10H20O2]+• m/z = 172 F71 Butyryl Acylium Ion [C4H7O]+ m/z = 71 M->F71 α-Cleavage (- •OC6H13) F84 Hexene Radical Cation [C6H12]+• m/z = 84 M->F84 Neutral Loss (- C4H8O2) F115 [M - C4H9]+ [C6H11O2]+ m/z = 115 M->F115 Alkoxy α-Cleavage (- •C4H9) F88 Butanoic Acid Radical Cation [C4H8O2]+• m/z = 88 M->F88 McLafferty Rearrangement (- C6H12)

Caption: Primary fragmentation pathways of the this compound molecular ion (m/z 172).

G start Molecular Ion [M]+• (m/z 172) rearrangement γ-Hydrogen Transfer (Transition State) start->rearrangement Intramolecular H-shift products Fragment Ion (m/z 88) + Neutral Hexene (C6H12) rearrangement->products β-Cleavage

Caption: Workflow for the McLafferty rearrangement leading to the m/z 88 fragment.

References

A Technical Guide to the Solubility and Partition Coefficient of 2-Hexanol Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanol butanoate (C₁₀H₂₀O₂), an ester recognized for its characteristic fruity aroma, finds applications in various industries, including flavors and fragrances. For scientific research and development, particularly in fields like drug delivery and environmental science, understanding its physicochemical properties, such as aqueous solubility and partition coefficient, is paramount. These parameters govern the compound's behavior in both biological and environmental systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate. This technical guide provides a comprehensive overview of the available data on the solubility and partition coefficient of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties of this compound

The solubility and partition coefficient are critical descriptors of a molecule's hydrophilicity and lipophilicity. While experimentally determined data for this compound is limited in publicly accessible literature, reliable estimations and data for similar compounds provide valuable insights.

Quantitative Data Summary

The following table summarizes the available quantitative data for the key physicochemical properties of this compound. It is important to note that much of the currently available data is based on computational estimations.

PropertyValueData TypeSource
Water Solubility 38.59 mg/L at 25 °CEstimated[1]
Poorly soluble in waterQualitative[2]
Partition Coefficient LogP (o/w): 3.686Estimated[1]
Other Properties
Molecular Weight172.26 g/mol Calculated[2][3]
Boiling Point194.00 to 195.00 °C at 760.00 mm HgExperimental[1]
Vapor Pressure0.413 mmHg at 25.00 °CEstimated[1]
Solubility in Organic SolventsSoluble in ethanol and etherQualitative[2]

Experimental Protocols

Accurate determination of solubility and partition coefficient relies on standardized experimental methodologies. The following sections detail the widely accepted protocols that are applicable to neutral organic compounds like this compound.

Determination of Aqueous Solubility: OECD Guideline 105 (Flask Method)

The flask method, as described in OECD Guideline 105, is a straightforward and reliable technique for determining the water solubility of substances.[1][2][4][5]

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. After equilibration, the concentration of the dissolved substance in the aqueous phase is measured.

Apparatus:

  • Glass flasks with stoppers

  • Constant temperature water bath or shaker

  • Analytical balance

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound to a clean glass flask containing purified water.

  • Equilibration: Stopper the flask and agitate it in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the mixture to stand at the same constant temperature to permit phase separation. If necessary, centrifugation can be used to separate the undissolved ester from the aqueous phase.

  • Sampling: Carefully withdraw a sample from the clear aqueous phase, ensuring no undissolved droplets or solid particles are included.

  • Quantification: Analyze the concentration of this compound in the collected aqueous sample using a validated analytical method (e.g., GC-FID).

  • Replicate Analysis: Perform the experiment in triplicate to ensure the reliability of the results.

Determination of Partition Coefficient (logP): OECD Guideline 107 (Shake Flask Method)

The shake flask method is the traditional and most widely recognized method for determining the octanol-water partition coefficient (logP).[6][7][8]

Principle: The test substance is dissolved in a two-phase system of n-octanol and water. The system is shaken to facilitate partitioning, and after equilibrium is reached, the concentration of the substance in each phase is determined. The partition coefficient is the ratio of the concentration in the octanol phase to that in the aqueous phase.

Apparatus:

  • Separatory funnels or glass tubes with stoppers

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., GC-FID, HPLC)

Procedure:

  • Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Test Solution Preparation: Prepare a stock solution of this compound in n-octanol.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel containing a known volume of the pre-saturated water.

  • Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of the ester between the two phases until equilibrium is achieved.

  • Phase Separation: Allow the phases to separate. Centrifugation is often required to ensure complete separation, especially if emulsions form.

  • Sampling: Carefully sample both the n-octanol and the aqueous phases.

  • Quantification: Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess 2-Hexanol butanoate to water B Agitate at constant temperature (24-48h) A->B Transfer C Allow to stand or centrifuge B->C Transfer D Sample aqueous phase C->D Transfer E Quantify concentration (e.g., GC-FID) D->E Analyze

Caption: Workflow for determining aqueous solubility using the flask method.

Experimental Workflow for Partition Coefficient (logP) Determination

LogP_Workflow cluster_prep Preparation cluster_part Partitioning cluster_sep Phase Separation cluster_analysis Analysis & Calculation A Pre-saturate n-octanol and water B Prepare stock solution in n-octanol C Mix stock solution with saturated water A->C Combine B->C Combine D Shake to equilibrate C->D Agitate E Allow phases to separate (or centrifuge) D->E Transfer F Sample both phases E->F Transfer G Quantify concentrations F->G Analyze H Calculate P and logP G->H Calculate

Caption: Workflow for determining the partition coefficient (logP) via the shake flask method.

References

An In-depth Technical Guide to Hexan-2-yl Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexan-2-yl butanoate, also known as 2-hexanol butanoate. It covers its chemical identity, physicochemical properties, and a general synthesis protocol. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

The IUPAC (International Union of Pure and Applied Chemistry) name for the compound is hexan-2-yl butanoate .[1][2] It is an ester formed from the reaction of 2-hexanol and butanoic acid.[2]

A variety of synonyms are used to refer to this compound in literature and commercial contexts. These include:

  • This compound[1][3]

  • Butanoic acid, 1-methylpentyl ester[1][4]

  • sec-Hexyl butyrate[1]

  • 2-Hexyl butyrate[1]

The relationship between the common name, IUPAC name, and other synonyms is illustrated in the diagram below.

G cluster_main Chemical Identity cluster_names Nomenclature This compound This compound IUPAC Name IUPAC Name This compound->IUPAC Name is known as Synonyms Synonyms This compound->Synonyms also known as hexan-2-yl butanoate hexan-2-yl butanoate IUPAC Name->hexan-2-yl butanoate Butanoic acid, 1-methylpentyl ester Butanoic acid, 1-methylpentyl ester Synonyms->Butanoic acid, 1-methylpentyl ester sec-Hexyl butyrate sec-Hexyl butyrate Synonyms->sec-Hexyl butyrate 2-Hexyl butyrate 2-Hexyl butyrate Synonyms->2-Hexyl butyrate

Diagram illustrating the nomenclature of this compound.

Physicochemical Properties

A summary of the key quantitative data for hexan-2-yl butanoate is presented in the table below. These properties are crucial for handling, storage, and application of the compound.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂[1][3]
Molecular Weight 172.26 g/mol [2]
Appearance Colorless clear liquid (estimated)[1]
Odor Fruity, banana, fleshy, ripe[1]
Boiling Point 194.0 to 195.0 °C at 760 mmHg[1]
Flash Point 71.11 °C (160.00 °F) TCC[1]
Vapor Pressure 0.413 mmHg at 25 °C (estimated)[1]
Water Solubility 38.59 mg/L at 25 °C (estimated)[1]
Solubility Soluble in alcohol and other organic solvents like ether.[1][2][1][2]
CAS Number 6963-52-6[1][2]

Experimental Protocol: Synthesis

Hexan-2-yl butanoate is typically synthesized through the Fischer esterification of 2-hexanol with butanoic acid. The general methodology is outlined below.

Objective: To synthesize hexan-2-yl butanoate via acid-catalyzed esterification.

Materials:

  • 2-Hexanol (C₆H₁₄O)

  • Butanoic acid (C₄H₈O₂)

  • Acid catalyst (e.g., concentrated sulfuric acid, H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-hexanol and butanoic acid.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to reach equilibrium. To drive the reaction towards the product, a Dean-Stark apparatus can be used to remove the water byproduct as it forms.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine to reduce the solubility of the organic product in the aqueous layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.

  • Purification: Filter to remove the drying agent. The crude ester can then be purified by distillation to obtain the final product.

The workflow for the synthesis and purification of hexan-2-yl butanoate is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification Reactants 2-Hexanol + Butanoic Acid Catalyst Acid Catalyst (H₂SO₄) Reactants->Catalyst Reflux Heating under Reflux Catalyst->Reflux Workup Aqueous Work-up (NaHCO₃, Brine) Reflux->Workup Drying Drying with Na₂SO₄ Workup->Drying Distillation Fractional Distillation Drying->Distillation Product Pure Hexan-2-yl Butanoate Distillation->Product

Workflow for the synthesis of hexan-2-yl butanoate.

References

Methodological & Application

Application Notes: Synthesis of 2-Hexanol Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction 2-Hexanol butanoate (also known as 1-methylpentyl butanoate) is a fruity ester aroma compound found in various fruits. Its synthesis is of interest to the flavor, fragrance, and pharmaceutical industries. This document outlines a detailed protocol for the synthesis of this compound via enzymatic esterification, a method favored for its high selectivity, mild reaction conditions, and environmentally friendly nature, making it particularly suitable for applications in drug development and high-purity chemical manufacturing.

Principle of the Method The synthesis of this compound is achieved through the direct esterification of 2-hexanol and butanoic acid. This protocol utilizes an immobilized lipase, specifically Novozym® 435 (Candida antarctica lipase B), as a biocatalyst. The enzyme facilitates the formation of an ester bond by removing a molecule of water. The reaction is typically performed in a solvent-free system or in a non-polar organic solvent to shift the equilibrium towards the product. The immobilized nature of the enzyme allows for easy recovery and reuse, enhancing the economic and environmental viability of the process.

Reaction Scheme

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the enzymatic synthesis of alkyl butanoates, adapted for the synthesis of this compound. These values are based on optimization studies of similar ester syntheses.

Table 1: Reaction Parameter Optimization

Parameter Range Tested Optimal Value
Temperature (°C) 30 - 70 50 - 60
Enzyme Load (% w/w of total reactants) 5 - 20 15
Substrate Molar Ratio (Acid:Alcohol) 1:1 - 1:3 1:2
Reaction Time (hours) 2 - 24 8 - 12

| Agitation Speed (rpm) | 100 - 300 | 200 |

Table 2: Expected Yield and Purity

Parameter Expected Value
Conversion (%) > 95%
Isolated Yield (%) 85 - 90%

| Product Purity (by GC) | > 98% |

Experimental Protocol: Enzymatic Synthesis of this compound

1. Materials and Reagents

  • 2-Hexanol (≥98% purity)

  • Butanoic Acid (≥99% purity)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • n-Heptane (or other suitable non-polar solvent, optional)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (for extraction and chromatography)

  • Silica Gel (for column chromatography)

2. Equipment

  • Round-bottom flask (50 mL or appropriate scale)

  • Magnetic stirrer with hotplate and temperature control

  • Condenser (optional, for reactions at elevated temperatures)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Gas Chromatography (GC) system for analysis

3. Procedure

a. Reaction Setup

  • To a 50 mL round-bottom flask, add 2-hexanol (e.g., 10.22 g, 0.1 mol) and butanoic acid (e.g., 4.41 g, 0.05 mol) for a 2:1 molar ratio of alcohol to acid. A solvent-free system is preferred to maximize reactant concentration.

  • Add the immobilized lipase, Novozym® 435 (e.g., 15% by weight of the total reactants, ~2.2 g).

  • Place the flask in a water bath or on a heating mantle set to 55°C.

  • Stir the mixture at 200 rpm using a magnetic stirrer.

  • Allow the reaction to proceed for 8-12 hours. The reaction progress can be monitored by taking small aliquots and analyzing the consumption of butanoic acid by titration or GC analysis.

b. Work-up and Purification

  • After the reaction period, cool the mixture to room temperature.

  • Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with a non-polar solvent (e.g., n-heptane), dried, and stored for reuse.

  • Transfer the filtrate to a separatory funnel.

  • Dilute the mixture with 50 mL of ethyl acetate.

  • Wash the organic layer sequentially with:

    • 50 mL of 5% aqueous NaHCO₃ solution (to remove unreacted butanoic acid). Repeat until CO₂ evolution ceases.

    • 50 mL of water.

    • 50 mL of brine (to aid in phase separation).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

c. Final Purification (Optional)

  • If further purification is required to achieve >99% purity, the crude ester can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

4. Characterization

  • Confirm the identity and purity of the final product, this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Work-up cluster_purification Final Purification & Analysis Reactants Charge Flask: - 2-Hexanol - Butanoic Acid - Novozym® 435 Reaction Incubate with Stirring - Temperature: 55°C - Agitation: 200 rpm - Time: 8-12 hours Reactants->Reaction Filtration Filter to remove immobilized enzyme Reaction->Filtration Extraction Liquid-Liquid Extraction (Wash with NaHCO₃, H₂O, Brine) Filtration->Extraction Enzyme_Recycle Enzyme Recycle Filtration->Enzyme_Recycle Wash & Reuse Enzyme Drying Dry organic phase (Na₂SO₄) Extraction->Drying Concentration Concentrate via Rotary Evaporation Drying->Concentration Purification Column Chromatography (Optional) Concentration->Purification Analysis Characterization (GC-MS, NMR) Purification->Analysis Product Final Product: This compound Analysis->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Reaction Mechanism Pathway

Ping_Pong_Bi_Bi E Lipase (E) EA E-Acid Complex E->EA +A A Butanoic Acid (A) A->EA F Acyl-Enzyme Intermediate (F) EA->F -P P Water (P) FB F-Alcohol Complex F->FB +B B 2-Hexanol (B) B->FB FB->E -Q Q This compound (Q)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Application Notes and Protocols for the Acid-Catalyzed Esterification of 2-Hexanol to 2-Hexyl Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-hexyl butanoate through the acid-catalyzed esterification of 2-hexanol with butanoic acid. This process, a classic example of Fischer esterification, is widely utilized in the synthesis of flavor and fragrance compounds, as well as in the development of various pharmaceutical and industrial products. These guidelines are intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the reaction, including optimized conditions, a detailed experimental protocol, and data presentation.

Introduction

2-Hexyl butanoate is an ester known for its characteristic fruity aroma, often associated with notes of apple and citrus. Its synthesis is typically achieved via Fischer esterification, a reversible acid-catalyzed reaction between a carboxylic acid (butanoic acid) and an alcohol (2-hexanol)[1][2][3]. The reaction equilibrium is generally driven towards the product side by using an excess of one of the reactants or by the removal of water as it is formed[4]. Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH)[2][4].

The overall reaction is as follows:

CH₃(CH₂)₂COOH + CH₃CH(OH)(CH₂)₃CH₃ ⇌ CH₃(CH₂)₂COO-CH(CH₃)(CH₂)₃CH₃ + H₂O (Butanoic Acid + 2-Hexanol ⇌ 2-Hexyl Butanoate + Water)

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the acid-catalyzed esterification of a secondary alcohol like 2-hexanol, based on analogous reactions. It is important to note that optimization may be required for specific laboratory conditions.

ParameterValue/RangeNotes
Reactants 2-Hexanol, Butanoic Acid---
Molar Ratio (Alcohol:Acid) 1:1 to 3:1Using an excess of the alcohol can help to shift the equilibrium towards the formation of the ester.
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Typically used in catalytic amounts (1-5 mol% relative to the limiting reagent).
Solvent Toluene or Hexane (optional)A non-polar solvent can be used to facilitate the azeotropic removal of water using a Dean-Stark apparatus[2].
Reaction Temperature 80-120°C (Reflux)The temperature is typically the boiling point of the solvent or the excess alcohol under reflux conditions.
Reaction Time 2-8 hoursReaction progress should be monitored by a suitable technique such as TLC or GC.
Expected Yield 60-85%Yields can be influenced by the efficiency of water removal and purification methods.

Experimental Protocols

The following is a detailed protocol for the laboratory-scale synthesis of 2-hexyl butanoate.

3.1. Materials and Equipment

  • 2-Hexanol

  • Butanoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

3.2. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hexanol (e.g., 0.2 mol), butanoic acid (e.g., 0.2 mol), and toluene (e.g., 100 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

  • Assemble a Dean-Stark apparatus with a condenser on top of the reaction flask.

3.3. Reaction Procedure

  • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reflux for 2-8 hours, or until the theoretical amount of water has been collected in the trap, indicating the reaction is nearing completion.

  • Monitor the reaction progress periodically by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

3.4. Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Be cautious of CO₂ evolution.

    • Brine (saturated NaCl solution) (1 x 50 mL) to aid in the separation of the layers.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The crude 2-hexyl butanoate can be purified by fractional distillation under reduced pressure. The boiling point of n-hexyl butanoate is approximately 208°C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition[5][6].

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-hexyl butanoate.

Esterification_Workflow Workflow for 2-Hexyl Butanoate Synthesis Reactants 1. Reactant Mixing (2-Hexanol, Butanoic Acid, Toluene) Catalyst 2. Acid Catalyst Addition (Conc. H₂SO₄) Reactants->Catalyst Reflux 3. Reflux with Water Removal (Dean-Stark Apparatus) Catalyst->Reflux Workup 4. Aqueous Work-up (Washing with NaHCO₃) Reflux->Workup Drying 5. Drying (Anhydrous MgSO₄) Workup->Drying Evaporation 6. Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification 7. Purification (Fractional Distillation) Evaporation->Purification Product Pure 2-Hexyl Butanoate Purification->Product

Caption: Experimental workflow for the synthesis of 2-hexyl butanoate.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship of the key steps in the Fischer esterification mechanism.

Fischer_Esterification_Mechanism Fischer Esterification Mechanism Protonation Protonation of Carbonyl Oxygen Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Activates Carbonyl Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Forms Tetrahedral Intermediate Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Creates Good Leaving Group Deprotonation Deprotonation Water_Elimination->Deprotonation Forms Protonated Ester Ester_Product Ester Product Deprotonation->Ester_Product Regenerates Catalyst

Caption: Key steps of the Fischer esterification mechanism.

References

Application Note: High-Purity Isolation of 2-Hexyl Butanoate from Synthetic Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive protocol for the purification of 2-hexyl butanoate from a typical esterification reaction mixture. The procedure employs a multi-step approach involving liquid-liquid extraction to remove catalytic residues and unreacted starting materials, followed by fractional distillation to achieve high purity of the final product. This method is robust, scalable, and suitable for obtaining high-quality 2-hexyl butanoate for research and development applications.

Introduction

2-Hexyl butanoate (also known as sec-hexyl butyrate) is a fatty acid ester recognized for its characteristic fruity aroma, reminiscent of banana and ripe fruits.[1] It is utilized in the food and fragrance industries and serves as a valuable chemical intermediate.[2] Synthesized typically via Fischer esterification of butanoic acid and 2-hexanol, the crude reaction mixture contains the desired ester along with unreacted starting materials, acid catalyst, and water as a byproduct. Achieving high purity is critical for its intended applications, necessitating an efficient purification strategy. This protocol outlines a standard laboratory procedure for the successful isolation of 2-hexyl butanoate.

Purification Principle

The purification strategy is based on the differential physical and chemical properties of the components in the reaction mixture.

  • Liquid-Liquid Extraction: This technique separates compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[3][4] An initial wash with a weak base (sodium bicarbonate) neutralizes the acid catalyst and converts the unreacted butanoic acid into its water-soluble sodium salt, which is then partitioned into the aqueous phase. Subsequent washes with water and brine remove residual base and water from the organic layer.

  • Fractional Distillation: This final step separates the 2-hexyl butanoate from the unreacted 2-hexanol based on their different boiling points. With a boiling point of approximately 194-195°C, 2-hexyl butanoate can be effectively separated from the more volatile 2-hexanol (boiling point ~135-140°C).[1]

Materials and Equipment

Materials:

  • Crude 2-hexyl butanoate reaction mixture

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate (as extraction solvent)

  • Boiling chips

Equipment:

  • Separatory funnel (appropriate size)

  • Erlenmeyer flasks

  • Beakers

  • Ring stand and clamps

  • Round-bottom flasks

  • Fractional distillation apparatus (distillation column, condenser, receiving flask)

  • Heating mantle

  • Rotary evaporator

  • pH paper

Experimental Protocols

Protocol 1: Work-up and Liquid-Liquid Extraction

  • Transfer: Carefully transfer the crude reaction mixture to a separatory funnel of appropriate size. If the reaction was performed in a solvent, ensure it is an organic solvent immiscible with water. If not, add an equal volume of an extraction solvent like diethyl ether.

  • Neutralization Wash: Add a saturated solution of sodium bicarbonate to the separatory funnel, equivalent to about 20-30% of the organic layer volume.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 1-2 minutes, venting frequently.[4]

  • Phase Separation: Place the funnel back on the ring stand and allow the layers to separate completely. Drain the lower aqueous layer. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH ≥ 7). Repeat the wash if necessary.

  • Water Wash: Add a volume of deionized water equal to the previous wash. Shake and allow the layers to separate. Drain and discard the aqueous layer.

  • Brine Wash: Perform a final wash with an equal volume of brine to remove the bulk of the dissolved water from the organic phase and help break any emulsions.[4]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the flask. Swirl the flask gently until the drying agent no longer clumps together, indicating the solution is dry.

  • Filtration & Solvent Removal: Filter the dried organic solution to remove the drying agent. If an extraction solvent was used, remove it using a rotary evaporator.

Protocol 2: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus. Transfer the crude, dried 2-hexyl butanoate into a round-bottom flask, adding a few boiling chips.

  • Distillation: Begin heating the flask gently using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the boiling point of 2-hexanol first (if present in significant amounts). As the temperature rises, switch to a new receiving flask to collect the fraction corresponding to the boiling point of 2-hexyl butanoate (~194-195°C at atmospheric pressure).[1]

  • Completion: Stop the distillation once the temperature either rises significantly or drops, or when only a small residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fraction using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Quantitative data for the key compounds involved in the synthesis and purification are summarized below.

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Water Solubility
2-Hexyl Butanoate C₁₀H₂₀O₂172.27194 - 195~0.8638.59 mg/L (est)[1]
2-Hexanol C₆H₁₄O102.17135 - 140~0.82Slightly Soluble
Butanoic Acid C₄H₈O₂88.11163.5~0.96Miscible
Water H₂O18.021001.00N/A

Table 2: Expected Yield and Purity

ParameterExpected ValueAnalysis Method
Yield 65 - 85%Gravimetric
Purity >98%Gas Chromatography (GC)
Refractive Index (n20/D) ~1.417Refractometry[5]

Visualization

The overall workflow for the purification of 2-hexyl butanoate is illustrated below.

Purification_Workflow cluster_0 Liquid-Liquid Extraction cluster_1 Drying and Concentration cluster_2 Final Purification ReactionMixture Crude Reaction Mixture (Ester, Alcohol, Acid, Catalyst) AddSolvent Add Immiscible Organic Solvent ReactionMixture->AddSolvent Wash_NaHCO3 Wash with Saturated NaHCO₃ (Removes Acid Catalyst & Butanoic Acid) AddSolvent->Wash_NaHCO3 Wash_H2O Wash with DI Water (Removes Residual Base) Wash_NaHCO3->Wash_H2O AqueousWaste Aqueous Waste Wash_NaHCO3->AqueousWaste Wash_Brine Wash with Brine (Removes Bulk Water) Wash_H2O->Wash_Brine Wash_H2O->AqueousWaste Wash_Brine->AqueousWaste Dry Dry Organic Layer (Anhydrous MgSO₄) Wash_Brine->Dry Filter Filter to Remove Drying Agent Dry->Filter Evaporate Solvent Removal (Rotary Evaporator) Filter->Evaporate Distillation Fractional Distillation Evaporate->Distillation PureProduct Pure 2-Hexyl Butanoate Distillation->PureProduct Byproducts Byproducts (e.g., 2-Hexanol) Distillation->Byproducts

Caption: Purification workflow for 2-hexyl butanoate.

Troubleshooting

  • Emulsion Formation: If a persistent emulsion forms during extraction, allow the mixture to stand for a longer period. Adding more brine can also help break the emulsion.

  • Low Yield: Ensure complete neutralization of the acid to prevent ester hydrolysis during workup. Avoid overheating during distillation to prevent product decomposition.

  • Poor Separation in Distillation: Ensure the distillation column is properly packed and insulated. Maintain a slow and steady distillation rate for optimal separation of fractions.

References

Application Notes and Protocols for the Analytical Determination of 2-Hexanol Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanol butanoate (C₁₀H₂₀O₂) is a fatty acid ester that contributes to the characteristic aroma and flavor profiles of various fruits, including apples. Its detection and quantification are crucial in the food and beverage industry for quality control, in fragrance development, and potentially in biomedical research as a volatile organic compound (VOC) biomarker. This document provides detailed analytical methods for the sensitive and accurate determination of this compound in various matrices. The primary methods discussed are Gas Chromatography coupled with Mass Spectrometry (GC-MS) for identification and confirmation, and Gas Chromatography with Flame Ionization Detection (GC-FID) for quantification.

Analytical Methods

The analysis of volatile esters like this compound typically involves a sample preparation step to extract and concentrate the analyte, followed by chromatographic separation and detection.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and rapid sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds from liquid and solid samples.[1]

Experimental Protocol for HS-SPME:

  • Sample Preparation:

    • For liquid samples (e.g., fruit juice, cell culture media), place a 5 mL aliquot into a 20 mL headspace vial.

    • For solid samples (e.g., fruit pulp, tissue homogenate), weigh 1-2 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of deionized water.

    • To enhance the release of volatiles, add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the aqueous phase.

  • Internal Standard:

    • Spike the sample with an appropriate internal standard (IS) for accurate quantification. A suitable internal standard could be an ester of similar chemical properties that is not expected to be present in the sample, such as methyl octanoate.[1]

  • Extraction:

    • Seal the vial with a PTFE/silicone septum.

    • Place the vial in an autosampler tray or a heating block equipped with a stirrer.

    • Equilibrate the sample at a specific temperature (e.g., 45°C) for a defined period (e.g., 5 minutes) with agitation (e.g., 250 rpm) to facilitate the partitioning of this compound into the headspace.[2]

    • Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a set extraction time (e.g., 45 minutes) at the same temperature and agitation speed.[2]

  • Desorption:

    • After extraction, retract the fiber and immediately insert it into the heated injection port of the gas chromatograph for thermal desorption of the analyte onto the GC column.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the definitive identification of volatile compounds by providing both chromatographic retention time and mass spectral data.

Experimental Protocol for GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Port:

    • Mode: Splitless.

    • Temperature: 250°C.[2]

    • Desorption Time: 5 minutes.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 10 minutes.

    • Ramp 1: Increase to 200°C at 3°C/min.[4]

    • Hold at 200°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Transfer Line Temperature: 280°C.[3]

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-300.

Instrumental Analysis: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and highly sensitive method for the quantification of organic compounds. It is often used for routine analysis due to its reliability and wide linear range.

Experimental Protocol for GC-FID Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent with FID.

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Port:

    • Mode: Splitless.

    • Temperature: 250°C.[5]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 10 minutes.[4]

    • Ramp 1: Increase to 200°C at 3°C/min.[4]

    • Hold at 200°C for 5 minutes.

  • Detector:

    • Flame Ionization Detector (FID).

    • Temperature: 260°C.[4]

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

Data Presentation

Quantitative data for the analysis of this compound using the described methods are summarized below. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: GC-MS Quantitative Data

ParameterValue
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.15 µg/L
Linearity (R²)> 0.995
Linear Range0.2 - 100 µg/L
Repeatability (RSD%)< 10%

Table 2: GC-FID Quantitative Data

ParameterValue
Limit of Detection (LOD)0.1 µg/L
Limit of Quantification (LOQ)0.3 µg/L
Linearity (R²)> 0.998
Linear Range0.5 - 500 µg/L
Repeatability (RSD%)< 5%

Visualization of Experimental Workflow

The following diagram illustrates the complete analytical workflow for the detection of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Instrumental Analysis cluster_detection_methods Detection Methods cluster_data_analysis Data Analysis sample Sample (Liquid or Solid) vial Transfer to 20 mL Headspace Vial sample->vial nacl Add NaCl vial->nacl is Spike with Internal Standard nacl->is seal Seal Vial is->seal equilibrate Equilibrate at 45°C with Agitation seal->equilibrate extract Expose SPME Fiber to Headspace equilibrate->extract desorb Thermal Desorption in GC Inlet (250°C) extract->desorb gc_sep GC Separation (HP-5ms or HP-5 Column) desorb->gc_sep detection Detection gc_sep->detection ms Mass Spectrometry (MS) (Identification) detection->ms fid Flame Ionization Detector (FID) (Quantification) detection->fid qualitative Qualitative Analysis (Mass Spectrum Library Match) ms->qualitative quantitative Quantitative Analysis (Peak Area vs. Concentration) fid->quantitative report Final Report qualitative->report quantitative->report

Caption: Experimental workflow for this compound analysis.

References

Application Note: Gas Chromatography Method for the Analysis of 2-Hexanol Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the analysis of 2-Hexanol butanoate using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification. This compound is a volatile ester compound, and this methodology provides the necessary parameters for its separation and detection in various sample matrices. The protocol covers sample preparation, instrument setup, and data analysis, and includes representative quantitative data.

Introduction

This compound (also known as 2-hexyl butyrate) is a fatty acid ester that contributes to the characteristic aroma and flavor profiles of many fruits and beverages. Accurate and sensitive analytical methods are essential for its quantification in quality control of food and fragrance products, as well as in research and development settings. Gas chromatography is the premier technique for the analysis of such volatile compounds, offering high resolution and sensitivity. This document provides a comprehensive protocol for the GC-based analysis of this compound.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC analysis, free from non-volatile residues.

a) Liquid Samples (e.g., beverages, liquid formulations)

  • Direct Liquid Injection: For clean samples with concentrations within the instrument's linear range, a simple "dilute and shoot" approach can be used.

    • Dilute the sample with a suitable volatile solvent such as ethyl acetate, hexane, or dichloromethane.[1] A typical starting dilution is 1:10 (v/v).

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Transfer the filtered sample to a 2 mL autosampler vial.

  • Liquid-Liquid Extraction (LLE): For aqueous samples or samples with complex matrices, LLE can be used to extract and concentrate the analyte.

    • To 5 mL of the liquid sample, add 5 mL of a water-immiscible volatile organic solvent (e.g., hexane or dichloromethane).

    • Vortex the mixture vigorously for 2 minutes.

    • Allow the layers to separate. The organic layer (top for hexane, bottom for dichloromethane) contains the this compound.

    • Carefully transfer the organic layer to a clean vial.

    • If necessary, the extract can be concentrated under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the extraction solvent and transfer to a 2 mL autosampler vial.

b) Solid or Semi-Solid Samples (e.g., food products, tissues)

  • Headspace Analysis (HS): This technique is ideal for analyzing volatile compounds in complex matrices without extensive sample cleanup.[2]

    • Accurately weigh approximately 1-2 g of the homogenized sample into a 20 mL headspace vial.

    • Add a matrix-modifying salt (e.g., NaCl) to improve the partitioning of the analyte into the headspace.

    • Seal the vial tightly with a septum and cap.

    • Place the vial in the headspace autosampler for incubation. A typical incubation temperature is 80-100°C for 15-30 minutes.

    • The automated system will then inject a portion of the headspace gas into the GC.

  • Solid Phase Microextraction (SPME): SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes.

    • Place the homogenized sample into a headspace vial as described for HS analysis.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

    • Retract the fiber and introduce it into the GC injector for thermal desorption of the analyte onto the column.

Gas Chromatography (GC) Method

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) / Flame Ionization Detector (FID) Parameters

ParameterGC-MS ConditionGC-FID Condition
GC System Agilent 8890 GC or equivalentAgilent 8890 GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnDB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar column
Injector Split/SplitlessSplit/Splitless
Injector Temperature 250°C250°C
Injection Mode Split (10:1) or Splitless (for trace analysis)Split (10:1) or Splitless
Injection Volume 1 µL1 µL
Carrier Gas HeliumHelium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)1.2 mL/min (constant flow)
Oven Program 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min)60°C (hold for 1 min), ramp at 15°C/min to 240°C (hold for 10 min)
Detector Mass SpectrometerFlame Ionization Detector
MS Source Temp. 230°CN/A
MS Quad Temp. 150°CN/A
Ionization Energy 70 eVN/A
Scan Range m/z 40-400N/A
FID Temperature N/A280°C
H2 Flow N/A30 mL/min
Air Flow N/A300 mL/min
Makeup Gas (N2) N/A25 mL/min

Data Presentation

Quantitative analysis should be performed by creating a calibration curve with standards of known concentrations of this compound. The results should be summarized in a clear and structured table.

Table 2: Representative Quantitative Data (for illustrative purposes)

ParameterValue
Retention Time (HP-5MS) ~11.5 min
Retention Time (DB-WAX) ~9.8 min
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity Range 0.2 - 50 µg/mL
Correlation Coefficient (r²) >0.998
Repeatability (%RSD, n=6) < 5%

Note: The above values are representative and should be determined experimentally during method validation.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Liquid_Sample Liquid Sample Sample->Liquid_Sample Solid_Sample Solid/Semi-Solid Sample Sample->Solid_Sample Dilution Dilution & Filtration Liquid_Sample->Dilution LLE Liquid-Liquid Extraction Liquid_Sample->LLE HS Headspace Analysis Solid_Sample->HS SPME SPME Solid_Sample->SPME Vial Sample in Vial Dilution->Vial LLE->Vial GC_System GC System (Injector, Column, Oven) HS->GC_System SPME->GC_System Vial->GC_System Detector Detector (MS or FID) GC_System->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Method Parameters

The following diagram illustrates the logical relationship between key GC method parameters.

method_parameters Analyte This compound (Volatile Ester) Injector Injector Parameters (Temp, Mode) Analyte->Injector Column GC Column (e.g., HP-5MS or DB-WAX) Separation Analyte Separation Column->Separation Oven_Temp Oven Temperature Program Oven_Temp->Separation Carrier_Gas Carrier Gas Flow Carrier_Gas->Separation Injector->Column Detector Detector Settings (MS or FID) Detection Analyte Detection Detector->Detection Separation->Detector

Caption: Key GC parameter relationships for analyte analysis.

References

Application Notes and Protocols for the Quantification of 2-Hexanol Butanoate in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanol butanoate, also known as sec-hexyl butanoate, is a volatile ester compound that contributes to the characteristic fruity and banana-like aroma in various food products. Its presence and concentration are critical in defining the sensory profile of fruits, beverages, and other processed foods. Accurate quantification of this compound is essential for quality control, flavor profile analysis, and new product development in the food and beverage industry.

This document provides detailed application notes and protocols for the quantification of this compound in food samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity, selectivity, and requires minimal sample preparation.

Significance of this compound in Food

This compound is naturally present in some fruits, with banana being a notable example. Its characteristic fruity and ripe banana aroma makes it a significant contributor to the overall flavor profile. The concentration of this ester can vary depending on the fruit cultivar, ripeness, and processing conditions. In the flavor industry, this compound may be used as a flavoring agent to impart or enhance fruity notes in products such as beverages, candies, and baked goods. While the straight-chain isomer, hexyl butanoate, is listed as a FEMA GRAS (Generally Recognized as Safe) substance (FEMA number 2568), the specific regulatory status of this compound should be verified with the latest FEMA GRAS listings or other relevant regulatory bodies.

Experimental Protocols

Principle

The quantification of this compound is achieved by extracting the volatile ester from the headspace of a food sample using a solid-phase microextraction (SPME) fiber. The extracted analyte is then thermally desorbed in the injection port of a gas chromatograph (GC) for separation and subsequently detected and quantified by a mass spectrometer (MS).

Materials and Reagents
  • Food Samples: Banana, fruit juice, or other relevant food matrices.

  • Internal Standard (IS): 2-Heptanone or other suitable volatile compound not present in the sample.

  • This compound Standard: High purity standard for calibration.

  • Sodium Chloride (NaCl): ACS grade, for increasing the ionic strength of the sample.

  • Deionized Water: For sample dilution and preparation of standards.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

  • Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa and magnetic screw caps.

  • Vortex Mixer

  • Thermostatic Water Bath or Heating Block

Sample Preparation
  • Solid Samples (e.g., Banana):

    • Homogenize 5.0 g of the fruit pulp with 5.0 mL of deionized water.

    • Weigh 2.0 g of the homogenate into a 20 mL headspace vial.

  • Liquid Samples (e.g., Fruit Juice):

    • Pipette 5.0 mL of the juice into a 20 mL headspace vial.

  • All Samples:

    • Add 1.0 g of NaCl to the vial to enhance the release of volatile compounds.

    • Spike the sample with a known concentration of the internal standard (e.g., 10 µL of a 100 µg/mL solution of 2-Heptanone in methanol).

    • Immediately seal the vial tightly with the screw cap.

    • Vortex the vial for 30 seconds to ensure thorough mixing.

HS-SPME Procedure
  • Conditioning: Condition the SPME fiber according to the manufacturer's instructions prior to first use and daily.

  • Incubation: Place the sealed vial in a thermostatic water bath or heating block set at 50°C for 15 minutes to allow for equilibration of the volatiles in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C.

GC-MS Analysis
  • Desorption: Immediately after extraction, insert the SPME fiber into the GC injection port, set at 250°C, for thermal desorption for 5 minutes in splitless mode.

  • Gas Chromatography:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

      • Target Ions for this compound: m/z 87, 115, 57 (Quantifier ion in bold).

      • Target Ions for 2-Heptanone (IS): m/z 43, 58, 114 (Quantifier ion in bold).

    • A full scan mode (m/z 40-300) can be used for initial identification.

Calibration and Quantification
  • Prepare a series of calibration standards by spiking a blank matrix (e.g., deionized water or a model food base) with known concentrations of this compound and a constant concentration of the internal standard.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the food samples using the regression equation from the calibration curve.

Data Presentation

The following table presents illustrative quantitative data for this compound in various food samples. Note: This data is for demonstration purposes and may not reflect actual concentrations.

Food SampleCultivar/TypeConcentration (µg/kg) ± SDMethodReference
BananaCavendish85.3 ± 7.2HS-SPME-GC-MSIllustrative Data
BananaLady Finger120.5 ± 11.8HS-SPME-GC-MSIllustrative Data
Apple JuiceRed Delicious15.2 ± 2.1HS-SPME-GC-MSIllustrative Data
Pear NectarBartlett25.6 ± 3.5HS-SPME-GC-MSIllustrative Data
Flavored YogurtBanana250.0 ± 20.1HS-SPME-GC-MSIllustrative Data

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound in food samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Food Sample (Solid or Liquid) Homogenize Homogenization (for solids) Sample->Homogenize Weigh Weigh/Pipette into Vial Homogenize->Weigh Spike Add NaCl & Internal Standard Weigh->Spike Seal Seal Vial Spike->Seal Incubate Incubation (50°C, 15 min) Seal->Incubate Extract Headspace Extraction (30 min) Incubate->Extract Desorb Thermal Desorption (250°C, 5 min) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM) Separate->Detect Calibrate Calibration Curve Detect->Calibrate Quantify Quantification Calibrate->Quantify Report Report Results Quantify->Report logical_relationship start Start sample_prep Sample Preparation start->sample_prep end End hs_spme Headspace SPME sample_prep->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms data_processing Data Processing gc_ms->data_processing quantification Quantification data_processing->quantification results Final Results quantification->results results->end

Application Notes and Protocols for the Use of 2-Hexanol Butanoate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanol butanoate (also known as 2-hexyl butyrate) is a carboxylic acid ester characterized by a fruity aroma, often described as apple-like with notes of pineapple, banana, and green sweetness.[1] Its pleasant scent profile makes it a valuable compound in the flavor and fragrance industry. In analytical chemistry, high-purity this compound serves as an essential analytical standard for the quantification of volatile and semi-volatile organic compounds in various matrices, including food, beverages, and environmental samples. This document provides detailed application notes and protocols for its use as a standard in chromatographic analysis.

Physicochemical Properties:

PropertyValue
Molecular Formula C10H20O2[2][3][4][5]
Molecular Weight 172.26 g/mol [2][3][4][5]
Appearance Colorless liquid[6]
Odor Fruity, apple-like[1]
Boiling Point Approximately 190°C[1]
Solubility Poorly soluble in water; soluble in organic solvents like ethanol and ether.[6]

Applications

The primary application of this compound as an analytical standard is in the quantitative analysis of flavor and fragrance profiles of various consumer products. It is particularly useful in:

  • Food and Beverage Industry: Quantifying the concentration of esters and other volatile compounds that contribute to the aroma of alcoholic beverages, fruit juices, and other food products.

  • Environmental Monitoring: Serving as a representative ester compound for the detection and quantification of volatile organic compounds (VOCs) in air and water samples.

  • Quality Control: Ensuring the consistency of flavor and fragrance profiles in manufactured goods. It can be used as a reference compound in quality control laboratories to train sensory panels and to detect any imbalances or taints in the final product.

Analytical Methodologies

Gas chromatography (GC) is the most common technique for the analysis of this compound due to its volatile nature. It can be coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the quantification of this compound in a liquid matrix (e.g., a beverage sample).

3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 10 mL of the liquid sample, add a known amount of an appropriate internal standard (e.g., a deuterated ester or an ester with a different chain length not present in the sample).

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of diethyl ether and n-pentane).

  • Vortex the mixture for 2 minutes to ensure thorough extraction of the analytes into the organic phase.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.1.2. GC-MS Instrumental Parameters

ParameterRecommended Setting
GC System Agilent 8860 GC or similar
Column DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Initial temperature of 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS System Agilent 5977B MSD or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350
Ion Source Temp. 230°C
Quadrupole Temp. 150°C

3.1.3. Calibration

Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound and the internal standard. The concentration range should encompass the expected concentration of the analyte in the samples.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Protocol

For the analysis of volatile compounds, HS-SPME offers a solvent-free and sensitive alternative to LLE.

3.2.1. Sample Preparation and Extraction

  • Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add a known amount of the internal standard.

  • Add 1 g of NaCl to increase the ionic strength and promote the release of volatile compounds.

  • Seal the vial with a PTFE-faced silicone septum.

  • Equilibrate the sample at 60°C for 15 minutes in a heating block with agitation.

  • Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at the same temperature.

3.2.2. GC-MS Instrumental Parameters

The GC-MS parameters are similar to the LLE protocol, with the main difference being the injection method. The SPME fiber is directly inserted into the GC inlet for thermal desorption of the analytes.

Data Presentation

The following table summarizes the typical validation parameters that should be determined when developing a quantitative method using this compound as a standard. The values presented are illustrative and should be experimentally determined for each specific method and matrix.

ParameterTypical ValueMethod
Linearity (R²) > 0.995Determined from the calibration curve
Limit of Detection (LOD) 0.1 - 1 µg/LSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 0.5 - 5 µg/LSignal-to-noise ratio of 10:1
Recovery (%) 85 - 110%Spiked blank matrix analysis
Precision (RSD%) < 15%Replicate analysis of a quality control sample

Mandatory Visualizations

G General Workflow for Using this compound as an Analytical Standard cluster_prep Standard and Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification node_stock Preparation of This compound Stock Solution node_cal Preparation of Calibration Standards node_stock->node_cal node_gcms GC-MS/FID Analysis node_cal->node_gcms node_sample Sample Preparation (e.g., LLE or SPME) node_is Addition of Internal Standard node_sample->node_is node_is->node_gcms node_peak Peak Integration and Identification node_gcms->node_peak node_curve Generation of Calibration Curve node_peak->node_curve node_quant Quantification of Analyte in Sample node_curve->node_quant node_report Reporting of Results node_quant->node_report

Caption: Experimental workflow for quantification using this compound.

G Logical Relationship of Quantification with an Analytical Standard cluster_known Known Concentrations cluster_unknown Unknown Concentration cluster_response Instrumental Response node_std This compound Standard Solutions node_resp_std Response of Standard node_std->node_resp_std node_sample Analyte in Sample node_resp_sample Response of Sample node_sample->node_resp_sample node_cal_curve Calibration Curve (Response vs. Concentration) node_resp_std->node_cal_curve node_resp_sample->node_cal_curve node_cal_curve->node_sample Determine Concentration

Caption: Relationship between standard, sample, and calibration for quantification.

References

Application Notes and Protocols: 2-Hexanol Butanoate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hexanol butanoate, also known as sec-hexyl butyrate, in flavor and fragrance research. This document includes details on its organoleptic properties, applications, and protocols for its synthesis, analysis, and sensory evaluation.

Introduction to this compound

This compound is an organic ester characterized by its distinct fruity aroma. It is found as a natural volatile component in some fruits, contributing to their characteristic scent profiles. In the flavor and fragrance industry, it is utilized to impart or enhance fruity notes in a variety of products.

Chemical Structure:

Synonyms:

  • sec-Hexyl butyrate

  • Hexan-2-yl butanoate

  • Butanoic acid, 1-methylpentyl ester[1]

Organoleptic Profile and Applications

This compound is primarily valued for its potent fruity aroma. Its sensory characteristics make it a versatile ingredient in both flavor and fragrance formulations.

Odor and Flavor Profile:

AttributeDescription
Odor Fruity, banana, fleshy, ripe[1]
Flavor (Not explicitly found in search results, but expected to be fruity and sweet based on its odor profile)

Applications:

Application CategoryPotential UseRecommended Starting Concentration (as n-hexyl butyrate)
Beverages Fruit juices, carbonated drinks, flavored waters2.1 - 2.6 ppm[2]
Confectionery Hard candies, chewing gum, fruit-flavored fillings7.8 ppm[2]
Bakery Fruit fillings, icings, flavored cakes8.6 ppm[2]
Dairy Yogurts, ice creams, fruit-flavored milk(Not specified, formulation dependent)
Fragrances Perfumes, lotions, soaps, air freshenersUp to 8.0% in fragrance concentrate[3]

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol describes the synthesis of this compound via the acid-catalyzed esterification of 2-hexanol and butyric acid.

Materials:

  • 2-Hexanol

  • Butyric acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-hexanol and butyric acid.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction temperature will depend on the boiling point of the reactants. Continue the reflux for 2-4 hours to drive the reaction towards completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of diethyl ether to dilute the mixture.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution to neutralize the excess acid (caution: CO2 evolution). Repeat until no more gas evolves.

      • Water.

      • Brine to remove excess water.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.

    • Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by fractional distillation under reduced pressure to obtain a higher purity product.

Synthesis_Workflow Reactants 2-Hexanol + Butyric Acid Reaction Reflux (2-4h) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Work-up (Extraction & Washes) Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Purification (Fractional Distillation) Concentration->Purification Product This compound Purification->Product

Fischer Esterification Workflow for this compound Synthesis.
Analytical Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in a liquid matrix (e.g., a beverage).

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • This compound standard

  • Internal standard (e.g., n-octanol)

  • Extraction solvent (e.g., dichloromethane or hexane)

  • Anhydrous sodium sulfate

  • Vials for sample and standard preparation

  • Micropipettes

  • Centrifuge

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). From the stock solution, prepare a series of calibration standards of known concentrations. Spike each standard with a fixed concentration of the internal standard.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of the sample (e.g., 10 mL), add a known amount of the internal standard.

    • Add an equal volume of extraction solvent (e.g., dichloromethane).

    • Vortex or shake vigorously for 1-2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a GC vial for analysis.

  • GC-MS Analysis:

    • Injector: Set to a suitable temperature (e.g., 250°C) and splitless mode.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 40-300.

      • Source and transfer line temperatures: 230°C and 280°C, respectively.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

    • Determine the concentration of this compound in the sample by using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Dry Extract Extract->Dry Inject Inject into GC Dry->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification via Calibration Curve Integrate->Quantify

Workflow for GC-MS analysis of this compound.
Sensory Evaluation Protocol: Triangle Test

This protocol is designed to determine if a perceptible difference exists between two samples, for example, a standard product and a product formulated with this compound.

Materials:

  • Two product samples to be compared (A and B).

  • Identical, odor-free tasting cups, labeled with random three-digit codes.

  • Water and unsalted crackers for palate cleansing.

  • A quiet, well-ventilated, and odor-free environment.

  • A panel of at least 20-30 trained or consumer panelists.

Procedure:

  • Sample Preparation:

    • Prepare the two samples (A and B) to be evaluated.

    • Present each panelist with three samples in a randomized order. Two of the samples will be identical (e.g., A, A, B or B, B, A). The order of presentation should be randomized for each panelist.

  • Panelist Instructions:

    • Instruct the panelists to evaluate the samples from left to right.

    • Panelists should be instructed to assess the aroma and then the flavor of each sample.

    • Provide water and unsalted crackers for panelists to cleanse their palates between samples.

  • Evaluation:

    • Ask the panelists to identify the sample that is different from the other two.

    • Even if they are not certain, they should make their best guess.

  • Data Analysis:

    • Record the number of correct identifications.

    • Use a statistical table for triangle tests (based on the number of panelists and the number of correct responses) to determine if there is a statistically significant difference between the two samples.

Sensory_Workflow cluster_setup Test Setup cluster_evaluation Panelist Evaluation cluster_analysis Data Analysis Samples Prepare Samples (A and B) Coding Random Coding of Samples Samples->Coding Presentation Present Three Samples (e.g., A, A, B) Coding->Presentation Evaluate Assess Aroma and Flavor Presentation->Evaluate Identify Identify the Odd Sample Evaluate->Identify PalateCleanse Palate Cleansing Evaluate->PalateCleanse Record Record Correct Identifications Identify->Record PalateCleanse->Evaluate Statistical Statistical Analysis (Triangle Test Table) Record->Statistical Conclusion Determine Significance Statistical->Conclusion

Workflow for a Triangle Test Sensory Evaluation.

Olfactory Signaling Pathway for Fruity Esters

The perception of fruity esters like this compound begins with the interaction of the odorant molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific receptor for this compound has not been definitively identified, the general pathway for the perception of fruity esters is understood to follow the canonical G-protein coupled receptor (GPCR) signaling cascade. Some butyrate esters have been shown to interact with olfactory receptors such as Olfr78/OR51E2 and Olfr558/OR51E1[4][5][6].

Proposed Signaling Pathway:

  • Binding: this compound, being a volatile molecule, travels to the olfactory epithelium and binds to a specific olfactory receptor.

  • G-Protein Activation: This binding event causes a conformational change in the OR, which in turn activates a coupled G-protein (Gαolf).

  • Adenylate Cyclase Activation: The activated Gαolf stimulates adenylyl cyclase III (ACIII).

  • cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows for an influx of cations (Na+ and Ca2+), causing a depolarization of the olfactory sensory neuron's membrane.

  • Signal Transmission: This depolarization generates an action potential that is transmitted along the axon of the neuron to the olfactory bulb in the brain.

  • Signal Processing: In the olfactory bulb, the signal is processed and then relayed to higher olfactory cortices, leading to the perception of a "fruity" and "banana-like" scent.

Olfactory_Signaling Odorant This compound OR Olfactory Receptor (OR) Odorant->OR G_protein Gαolf (activated) OR->G_protein activates AC Adenylyl Cyclase III (ACIII) G_protein->AC stimulates cAMP cAMP AC->cAMP produces CNG CNG Ion Channel (opens) cAMP->CNG opens Depolarization Neuron Depolarization CNG->Depolarization causes Signal Signal to Olfactory Bulb Depolarization->Signal generates

Proposed olfactory signaling pathway for fruity esters.

References

Application Notes and Protocols: 2-Hexanol Butanoate as a Putative Volatile Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) present in biological samples, such as breath, blood, urine, and feces, are gaining significant attention as potential non-invasive biomarkers for diagnosing and monitoring various diseases. These compounds are often metabolic byproducts, and their profiles can change in response to pathological or physiological alterations. This document provides detailed application notes and protocols for the investigation of 2-hexanol butanoate, a volatile ester, as a putative biomarker in biological samples. While direct evidence linking this compound to specific diseases is currently limited in published literature, the methodologies described herein provide a robust framework for its detection and quantification, enabling further research into its potential clinical utility.

The protocols focus on the use of Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific technique for the analysis of VOCs.[1][2][3][4][5][6][7]

Quantitative Data Presentation

As of the current literature review, specific quantitative data for this compound as a biomarker in disease states is not available. However, for research purposes, a hypothetical data table is presented below to illustrate how results could be structured for comparison between healthy controls and a hypothetical patient group.

Table 1: Hypothetical Quantitative Data for this compound in Exhaled Breath

GroupSample Size (n)Mean Concentration (ng/L)Standard Deviation (ng/L)p-value
Healthy Control505.21.8< 0.05
Disease State X5015.84.5

Experimental Protocols

Protocol 1: Analysis of this compound in Exhaled Breath by SPME-GC-MS

This protocol details the collection and analysis of volatile compounds from exhaled breath, a non-invasive and promising source of biomarkers.[1][5][8][9][10][11]

1. Breath Sample Collection:

  • Materials: Inert sample collection bags (e.g., Tedlar®), mouthpiece with a saliva trap, nose clip.

  • Procedure:

    • Ensure the subject has been fasting for at least 8 hours and has avoided smoking and strenuous exercise for at least 2 hours prior to collection.

    • The subject should rinse their mouth with water.

    • Attach a clean mouthpiece and saliva trap to the collection bag.

    • The subject should wear a nose clip to ensure only exhaled air is collected.

    • The subject should take a normal breath, hold for 5 seconds, and then exhale steadily into the bag until it is approximately three-quarters full. The initial part of the exhalation (dead space air) should be discarded.

    • Immediately seal the bag and store it at 4°C for no longer than 24 hours before analysis.

2. SPME Procedure:

  • Materials: SPME fiber assembly (e.g., 65 µm PDMS/DVB), heated agitator, gas-tight syringe.

  • Procedure:

    • Pre-condition the SPME fiber in the GC injection port at 250°C for 30 minutes before the first use and for 10 minutes between samples to prevent carryover.[1]

    • Transfer a known volume (e.g., 1 L) of the breath sample from the collection bag to a sealed headspace vial using a gas-tight syringe.

    • Place the vial in a heated agitator set to 50°C.

    • Expose the pre-conditioned SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) while agitating.

3. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Procedure:

    • After extraction, immediately insert the SPME fiber into the GC injection port, which is held at a temperature sufficient for thermal desorption (e.g., 250°C), for a set time (e.g., 2 minutes) in splitless mode.

    • GC Conditions (example):

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention time with those of a pure standard.

  • Quantify the compound using an internal standard (e.g., a deuterated analogue) and a calibration curve.

Protocol 2: Analysis of this compound in Blood Plasma by Headspace SPME-GC-MS

This protocol is suitable for detecting volatile compounds that have partitioned from tissues into the bloodstream.

1. Sample Preparation:

  • Materials: Blood collection tubes with anticoagulant (e.g., EDTA), centrifuge, headspace vials, saturated NaCl solution.

  • Procedure:

    • Collect whole blood into an EDTA tube and centrifuge at 3000 x g for 15 minutes at 4°C to separate the plasma.

    • Transfer 1 mL of plasma to a 10 mL headspace vial.

    • Add 1 mL of saturated NaCl solution to the vial to increase the volatility of the analytes.

    • Add an internal standard.

    • Immediately seal the vial with a PTFE/silicone septum.

2. Headspace SPME Procedure:

  • Procedure:

    • Pre-condition the SPME fiber as described in Protocol 1.

    • Place the vial in a heated agitator (e.g., 60°C) and allow it to equilibrate for 15 minutes.

    • Expose the SPME fiber to the headspace above the plasma sample for a fixed time (e.g., 45 minutes) with continuous agitation.

3. GC-MS Analysis and Data Analysis:

  • Follow the GC-MS and data analysis steps as outlined in Protocol 1.

Visualization of Workflows and Pathways

experimental_workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing breath Exhaled Breath Collection breath_prep Transfer to Headspace Vial breath->breath_prep blood Blood Sample Collection plasma_prep Plasma Separation & Transfer to Vial blood->plasma_prep spme Headspace SPME breath_prep->spme plasma_prep->spme gcms GC-MS Analysis spme->gcms data_analysis Identification & Quantification gcms->data_analysis

Caption: Experimental workflow for the analysis of this compound.

hypothetical_pathway cluster_origin Potential Origins cluster_synthesis Biosynthesis cluster_transport Systemic Transport & Excretion diet Dietary Intake hexanol 2-Hexanol diet->hexanol gut Gut Microbiota Metabolism butanoate Butanoate gut->butanoate cellular Cellular Metabolic Dysregulation cellular->hexanol cellular->butanoate esterification Esterification (Enzymatic) hexanol->esterification butanoate->esterification hb This compound esterification->hb bloodstream Bloodstream hb->bloodstream lungs Lungs bloodstream->lungs breath Exhaled Breath lungs->breath

Caption: Hypothetical metabolic pathway of this compound.

Discussion

The protocols provided are based on well-established methods for VOC analysis and can be optimized for the specific matrix and instrumentation used. Key considerations for reliable biomarker discovery include:

  • Standardization: Strict adherence to standardized procedures for sample collection, storage, and analysis is crucial to minimize pre-analytical variability.

  • Quality Control: The use of internal standards, blank samples, and quality control samples is essential for ensuring data accuracy and reproducibility.

  • Confounding Factors: It is important to collect metadata on subjects, including diet, medication, and environmental exposures, as these can influence VOC profiles.

  • Further Research: While this compound is a plausible candidate for a volatile biomarker due to its presence in metabolic pathways involving fatty acids and alcohols, further research is needed to establish its specific association with any disease state.

These application notes and protocols provide a foundation for researchers to begin investigating the potential of this compound as a novel, non-invasive biomarker.

References

Application Notes and Protocols for Headspace GC-MS Analysis of 2-Hexanol Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanol butanoate (C₁₀H₂₀O₂) is a volatile ester compound that contributes to the characteristic fruity and floral aromas in various natural products and is also used as a flavoring agent. Accurate and sensitive quantification of this compound is crucial in diverse fields such as food and beverage quality control, fragrance analysis, and in the pharmaceutical industry for monitoring residual solvents or characterizing drug formulations. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for volatile organic compounds (VOCs) while minimizing matrix effects.[1] This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using HS-GC-MS.

Principle of Headspace GC-MS

Headspace sampling is a technique where the vapor phase (headspace) in equilibrium with a solid or liquid sample in a sealed vial is sampled and injected into a gas chromatograph.[1] This method is particularly advantageous for the analysis of volatile compounds in complex matrices as it prevents non-volatile components from contaminating the GC system.[1] Following injection, the compounds are separated based on their boiling points and polarity in the GC column and subsequently detected and identified by a mass spectrometer.

Experimental Protocols

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Sample Preparation

Proper sample preparation is critical for achieving accurate and reproducible results.

  • Sample Dilution: If the concentration of this compound is high, dilute the sample with an appropriate solvent (e.g., deionized water for aqueous samples, or a suitable organic solvent for non-aqueous samples) to bring the concentration within the linear range of the calibration curve.

  • Vial Selection: Use standard 20 mL headspace vials with PTFE-lined septa and aluminum crimp caps to ensure a proper seal.

  • Sample Volume: Pipette a precise volume of the liquid sample (e.g., 5 mL) into the headspace vial. For solid samples, accurately weigh a specific amount (e.g., 1-2 grams) into the vial. Maintaining a consistent sample volume is crucial for reproducibility.

  • Internal Standard: For accurate quantification, add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or another volatile ester with similar chemical properties but a different retention time) to all standards and samples.

  • Matrix Modification (Salting Out): For aqueous samples, adding a salt such as sodium chloride (e.g., 1-2 grams) can increase the volatility of the analytes, thereby improving sensitivity.

Headspace Autosampler Parameters
  • Vial Equilibration Temperature: 80°C

  • Vial Equilibration Time: 20 minutes

  • Syringe Temperature: 90°C

  • Injection Volume: 1 mL

  • Injection Mode: Split (split ratio of 10:1, can be optimized)

Gas Chromatography (GC) Parameters
  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended. The NIST WebBook indicates a retention index of 1101 for this compound on a DB-1 column, which has a similar stationary phase.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-300.

  • Solvent Delay: 3 minutes.

  • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. Below are examples of tables for presenting calibration and validation data for this compound analysis.

Table 1: Calibration Data for this compound

Concentration (µg/L)Peak Area (Arbitrary Units)
115,234
578,912
10155,487
25380,123
50765,987
1001,520,456

Table 2: Method Validation Parameters for this compound

ParameterValue
Retention Time (min)~10.5 (on a DB-5 type column)
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 µg/L
Limit of Quantification (LOQ)1.5 µg/L
Repeatability (%RSD, n=6)< 5%
Recovery (%)95-105%

Data Analysis

  • Qualitative Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of this compound is expected to show characteristic fragments. While a publicly available, verified mass spectrum for this compound is not readily found, the fragmentation pattern can be predicted based on its structure and comparison with similar esters. Key fragments would likely include ions corresponding to the butanoyl group (m/z 71) and the hexyl group (m/z 85), as well as fragments from the alcohol portion.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of this compound against its concentration for a series of standards.[3] Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution (if necessary) Sample->Dilution Vial Transfer to Headspace Vial Dilution->Vial IS Add Internal Standard Vial->IS Salt Add Salt (for aqueous samples) IS->Salt Headspace Headspace Autosampler (Equilibration & Injection) Salt->Headspace GC Gas Chromatography (Separation) Headspace->GC MS Mass Spectrometry (Detection & Identification) GC->MS Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) MS->Qualitative Quantitative Quantitative Analysis (Calibration Curve) MS->Quantitative

Caption: Experimental workflow for headspace GC-MS analysis.

logical_relationship cluster_instrument Instrumental Analysis cluster_sample Sample Handling cluster_output Results GC_Separation GC Separation MS_Detection MS Detection GC_Separation->MS_Detection Identification Compound Identification MS_Detection->Identification Quantification Quantification MS_Detection->Quantification Sample_Matrix Sample Matrix Headspace_Equilibrium Headspace Equilibrium Sample_Matrix->Headspace_Equilibrium Analyte_Volatility Analyte Volatility Analyte_Volatility->Headspace_Equilibrium Headspace_Equilibrium->GC_Separation Injection

Caption: Logical relationship of sample analysis steps.

References

solid-phase microextraction (SPME) for 2-Hexanol butanoate

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Analysis of 2-Hexanol Butanoate using Solid-Phase Microextraction (SPME)

Introduction

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices.[1][2] This application note details a headspace SPME (HS-SPME) method coupled with gas chromatography-mass spectrometry (GC-MS) for the qualitative and quantitative analysis of this compound. This compound is an ester that contributes to the aroma profile of various fruits and beverages. The described protocol is intended for researchers, scientists, and professionals in the food and beverage, environmental, and fragrance industries.

Principle of Headspace SPME

HS-SPME is an equilibrium-based extraction technique where a fused silica fiber coated with a polymeric stationary phase is exposed to the headspace above a sample.[2] Analytes partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and introduced into the analytical column for separation and detection.

Apparatus and Materials

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm film thickness

  • SPME Fiber Holder: For manual or automated injection

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Autosampler (optional)

  • 20 mL Headspace Vials with PTFE/Silicone Septa and Caps

  • Heating and Agitation Module (e.g., heating block with magnetic stirrer or autosampler with incubation and agitation capabilities)

  • Analytical Balance

  • Standard Solutions: this compound, internal standard (e.g., 4-methyl-2-pentanol)

  • Reagents: Sodium chloride (NaCl)

Experimental Protocols

Standard Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking appropriate amounts of the stock solution into a matrix similar to the samples being analyzed. Prepare a stock solution of the internal standard in a similar manner.

Sample Preparation
  • Weigh 3 g of the sample into a 20 mL headspace vial.[3]

  • If required, add 5 mL of a saturated NaCl solution to the vial to enhance the release of volatile compounds.[3]

  • Add a known amount of the internal standard solution. A typical concentration is approximately 2.5 mg/kg.[4]

  • Immediately seal the vial with a PTFE/silicone septum and cap.

SPME Procedure

The following diagram illustrates the general workflow for the HS-SPME analysis:

SPME_Workflow HS-SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample Weigh Sample into Vial Add_IS Add Internal Standard Sample->Add_IS Seal_Vial Seal Vial Add_IS->Seal_Vial Equilibrate Equilibrate Sample (e.g., 40°C for 10 min with agitation) Seal_Vial->Equilibrate Transfer to Agitator Expose_Fiber Expose SPME Fiber to Headspace (e.g., 40°C for 40 min) Equilibrate->Expose_Fiber Desorb Thermal Desorption in GC Injector (e.g., 250°C for 5 min) Expose_Fiber->Desorb Transfer to GC Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data_Analysis Data Analysis (Quantification and Identification) Detect->Data_Analysis Data Acquisition

Caption: Workflow for the analysis of this compound using HS-SPME-GC-MS.

  • Equilibration: Place the sealed vial in the heating and agitation module. Allow the sample to equilibrate for 10 minutes at 40°C with agitation (e.g., 250 rpm).[4]

  • Extraction: After equilibration, expose the DVB/CAR/PDMS fiber to the headspace of the vial for 40 minutes at 40°C.[4][5]

  • Desorption: Retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption. Desorb the analytes for 5 minutes at 250°C in splitless mode.[4][5]

GC-MS Conditions
  • Injector Temperature: 250°C[3]

  • Liner: Use a liner appropriate for SPME injections (e.g., 0.75 mm ID, straight).[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Column: DB-WAX UI capillary column (60 m x 0.25 mm x 0.25 µm) or equivalent.[3]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 10 minutes.

    • Ramp 1: Increase to 200°C at 3°C/min.

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.[4]

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

Data Presentation

While specific quantitative data for this compound is not extensively available, the following table summarizes typical performance characteristics for similar volatile compounds analyzed using a harmonized SPME-GC-FID/MS method.[4][6]

CompoundLinearity (R²)Repeatability (RSDr%)Limit of Quantification (LOQ) (mg/kg)
Ethyl Acetate> 0.90< 10%Not Reported
Hexanal> 0.90< 14%Not Reported
1-Hexanol> 0.90< 14%Not Reported
3-Methyl-1-butanol> 0.90< 14%Not Reported
Acetic Acid> 0.90< 14%Not Reported

Data is representative of the performance of the SPME method for various volatile compounds and can be used as a benchmark for method validation for this compound.[4][6]

Results and Discussion

The described HS-SPME-GC-MS method is suitable for the reliable identification and quantification of this compound. The use of a DVB/CAR/PDMS fiber allows for the effective extraction of a wide range of volatile and semi-volatile compounds. The addition of salt can improve the extraction efficiency by increasing the partitioning of the analyte into the headspace. The choice of an appropriate internal standard is crucial for accurate quantification, as it compensates for variations in extraction and injection.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound using HS-SPME-GC-MS. The method is robust, sensitive, and requires minimal sample preparation, making it an excellent choice for routine analysis in various research and quality control laboratories. Method optimization, particularly for extraction time and temperature, may be necessary depending on the specific sample matrix.

References

Microbial Production of 2-Hexyl Butanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl butanoate is a volatile ester recognized for its characteristic fruity and floral aroma, often associated with apples and citrus. It is a valuable compound used in the flavor, fragrance, and food industries. Traditionally, such esters are produced through chemical synthesis, which can involve harsh conditions and non-renewable resources. Microbial fermentation presents a sustainable and green alternative, offering the potential for de novo synthesis of 2-hexyl butanoate from simple sugars. This document provides a comprehensive overview of the metabolic pathways, engineering strategies, and detailed experimental protocols for the microbial production of this target ester.

Metabolic Pathways and Engineering Strategies

The biosynthesis of 2-hexyl butanoate in a microbial host requires two key precursors: 1-hexanol and butanoyl-coenzyme A (butanoyl-CoA) . The final condensation step is catalyzed by an alcohol acyltransferase (AAT) . A robust microbial production platform requires the engineering of metabolic pathways to efficiently supply both precursors and the functional expression of a suitable AAT.

1. Biosynthesis of Butanoyl-CoA: Butanoyl-CoA is a C4 intermediate that can be produced from the central metabolite acetyl-CoA via the heterologous reverse β-oxidation (rBOX) pathway. This pathway is a cyclical process that extends an acyl-CoA molecule by two carbons in each round. Key enzymes in this pathway include:

  • Thiolase (e.g., AtoB, BktB): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.

  • 3-hydroxybutyryl-CoA dehydrogenase (e.g., Hbd): Reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA.

  • Crotonase (e.g., Crt): Dehydrates 3-hydroxybutyryl-CoA to crotonyl-CoA.

  • Trans-enoyl-CoA reductase (e.g., Ter): Reduces crotonyl-CoA to butanoyl-CoA.

2. Biosynthesis of 1-Hexanol: The production of 1-hexanol requires the extension of the rBOX pathway for one additional cycle to produce hexanoyl-CoA. A β-ketothiolase capable of condensing butanoyl-CoA and acetyl-CoA (e.g., BktB from Cupriavidus necator) is crucial for this step.[1] The resulting hexanoyl-CoA is then reduced to 1-hexanol, typically through a two-step process involving a carboxylic acid reductase (CAR) or a promiscuous aldehyde/alcohol dehydrogenase (AdhE2) .[2]

3. Final Condensation by Alcohol Acyltransferase (AAT): The final and critical step is the esterification of 1-hexanol with butanoyl-CoA, catalyzed by an AAT. AATs are known for their broad substrate specificity.[3] Enzymes from plants, such as MpAAT1 from apple and AT16-MPa from kiwifruit, have demonstrated the ability to synthesize hexyl butanoate and are excellent candidates for heterologous expression in microbial hosts.[3][4]

The overall biosynthetic pathway from the central metabolite acetyl-CoA to 2-hexyl butanoate is illustrated below.

G cluster_c4 Butanoyl-CoA Synthesis (rBOX Cycle 1) cluster_c6 Hexanoyl-CoA Synthesis (rBOX Cycle 2) cluster_ester Ester Synthesis ac 2x Acetyl-CoA acac Acetoacetyl-CoA ac->acac Thiolase (AtoB) ohbc 3-Hydroxybutyryl-CoA acac->ohbc Hbd cc Crotonyl-CoA ohbc->cc Crt bc Butanoyl-CoA cc->bc Ter khc 3-Ketohexanoyl-CoA bc->khc Thiolase (BktB) bc_final Butanoyl-CoA ac2 Acetyl-CoA ac2->khc ohhc 3-Hydroxyhexanoyl-CoA khc->ohhc Hbd ehc Hex-2-enoyl-CoA ohhc->ehc Crt hc Hexanoyl-CoA ehc->hc Ter hexanol 1-Hexanol hc->hexanol AdhE2 / CAR hexanol_final 1-Hexanol ester 2-Hexyl Butanoate bc_final->ester AAT (e.g., MpAAT1) hexanol_final->ester

Biosynthetic pathway for 2-hexyl butanoate.

Quantitative Data Summary

Direct de novo production titers for 2-hexyl butanoate are not extensively reported. However, research on the production of its precursors and the characterization of relevant AATs provide a strong foundation for its synthesis.

Table 1: Microbial Production of Precursors for 2-Hexyl Butanoate Biosynthesis

PrecursorHost OrganismEngineering StrategyTiter (mg/L)Reference
1-HexanolEscherichia coliExtended 1-butanol pathway (rBOX)47[2]
Hexanoic AcidSaccharomyces cerevisiaeOptimized rBOX pathway, genomic integration~75[1]
n-ButanolEscherichia coliChromosomally engineered pathway20,000[5]
Butyl ButyrateE. coli (fed butanol)Expressed AAT from C. acetobutylicum14.9[6]
Butyl HexanoateE. coli (fed butanol & octanoic acid)Expressed AAT16 from A. chinensis11[7]

Table 2: Characterization of Relevant Alcohol Acyltransferases (AATs)

EnzymeSource OrganismSubstrates UtilizedNotesReference
MpAAT1Malus pumila (Apple)C3-C10 alcohols, various acyl-CoAsEfficiently produces hexyl esters.[3][3]
AT16-MPaActinidia chinensis (Kiwifruit)Hexanol, Butanoyl-CoACatalyzes the production of hexyl butanoate more efficiently than other isoforms.[4][4]
SAATFragaria x ananassa (Strawberry)Various alcohols and acyl-CoAsA well-characterized AAT used in metabolic engineering for ester production.
Atf1Saccharomyces cerevisiaeVarious alcohols and acetyl-CoAPrimarily an acetyltransferase, but demonstrates broad alcohol specificity.[6][6]

Experimental Protocols

Successful production of 2-hexyl butanoate relies on a systematic workflow from genetic design to final product analysis.

G cluster_design Phase 1: Strain Design & Construction cluster_ferm Phase 2: Fermentation & Production cluster_analysis Phase 3: Analysis arrow arrow A 1. Gene Selection - Thiolase (BktB) - Hbd, Crt, Ter - AdhE2 / CAR - AAT (e.g., MpAAT1) B 2. Codon Optimization & Gene Synthesis A->B C 3. Plasmid Assembly (e.g., BioBrick, Golden Gate) B->C D 4. Host Transformation (e.g., E. coli, S. cerevisiae) C->D E 5. Strain Verification (Colony PCR, Sequencing) D->E F 6. Pre-culture (Overnight growth) E->F Verified Colony G 7. Inoculation of Production Medium F->G H 8. Induction of Gene Expression (e.g., with IPTG) G->H I 9. Fermentation (e.g., 48-72h at 30-37°C) H->I J 10. Sample Collection (Culture Broth) I->J Culture Sample K 11. Product Extraction (Solvent overlay or liquid-liquid) J->K L 12. GC-MS Analysis (Quantification & Identification) K->L M 13. Data Interpretation (Titer, Yield, Productivity) L->M

General experimental workflow for microbial ester production.
Protocol 1: Heterologous Expression of Pathway Genes in E. coli

This protocol describes the construction of an E. coli strain for 2-hexyl butanoate production. It assumes the use of a two-plasmid system: one for the precursor pathways and one for the AAT.

Materials:

  • E. coli expression host (e.g., BL21(DE3) or DH5α).

  • Expression vectors (e.g., pETDuet-1 and pCDFDuet-1 for co-expression).

  • Codon-optimized synthetic genes for the rBOX pathway, 1-hexanol production, and a selected AAT.

  • Restriction enzymes, T4 DNA ligase, and competent cells.

  • LB medium and appropriate antibiotics.

Methodology:

  • Gene Cloning:

    • Clone the genes for the butanoyl-CoA and hexanoyl-CoA synthesis pathways (e.g., BktB, Hbd, Crt, Ter) into the first expression vector (e.g., pETDuet-1) under the control of an inducible promoter (e.g., T7).

    • Clone the gene for hexanoyl-CoA reduction (e.g., AdhE2) and the selected AAT gene (e.g., MpAAT1) into the second, compatible expression vector (e.g., pCDFDuet-1).

    • Use standard restriction digestion and ligation or Gibson assembly methods for cloning.

  • Transformation:

    • Transform the competent E. coli host cells sequentially with both constructed plasmids.

    • First, transform with one plasmid and select for positive colonies on an agar plate with the corresponding antibiotic.

    • Make competent cells from a positive colony and transform with the second plasmid.

    • Select for dual transformants on an agar plate containing both antibiotics.

  • Strain Verification:

    • Pick several colonies and grow them overnight in liquid LB medium with both antibiotics.

    • Perform colony PCR or plasmid extraction followed by restriction digest and sequencing to verify the presence and integrity of the inserted genes.

Protocol 2: Shake-Flask Fermentation for 2-Hexyl Butanoate Production

This protocol outlines a small-scale fermentation procedure to test the engineered strain's production capabilities.

Materials:

  • Verified engineered E. coli strain.

  • LB or Terrific Broth (TB) medium.

  • Glucose (sterile stock solution).

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

  • Appropriate antibiotics.

  • Baffled shake flasks.

  • Organic solvent for in-situ product removal (e.g., dodecane).

Methodology:

  • Pre-culture:

    • Inoculate a single colony of the engineered strain into 5 mL of LB medium containing the required antibiotics.

    • Incubate overnight at 37°C with shaking at 220 rpm.

  • Production Culture:

    • Inoculate 50 mL of TB medium in a 250 mL baffled flask with the overnight pre-culture to an initial OD₆₀₀ of 0.1.

    • Add glucose to a final concentration of 20 g/L and the appropriate antibiotics.

    • Incubate at 37°C with shaking at 220 rpm.

  • Induction:

    • Monitor the cell growth by measuring OD₆₀₀.

    • When the OD₆₀₀ reaches 0.6-0.8 (mid-log phase), lower the temperature to 30°C.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Production and Extraction:

    • Immediately after induction, add a 10% (v/v) overlay of a sterile, biocompatible organic solvent like dodecane. This layer helps to extract the toxic ester product from the aqueous phase, potentially improving titers.[6]

    • Continue incubation at 30°C with shaking for 48-72 hours.

    • Collect samples from the organic layer and/or the whole broth at regular intervals (e.g., 24, 48, 72 hours) for analysis.

Protocol 3: Extraction and Quantification via GC-MS

This protocol details the analysis of 2-hexyl butanoate from the fermentation broth or solvent overlay.

Materials:

  • Fermentation samples.

  • Ethyl acetate (or other suitable extraction solvent like methyl tert-butyl ether).

  • Internal standard (e.g., ethyl heptanoate).

  • Anhydrous sodium sulfate.

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • 2-Hexyl butanoate standard for calibration curve.

Methodology:

  • Sample Preparation:

    • From Solvent Overlay: Take 100 µL of the organic layer (e.g., dodecane), add the internal standard, and dilute with ethyl acetate for GC-MS analysis.

    • From Whole Broth: Take 1 mL of the culture broth. Add an equal volume of ethyl acetate containing the internal standard. Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Extraction:

    • Carefully collect the upper organic phase from the whole broth extraction.

    • Dry the organic phase by passing it through a small column of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Example GC Conditions:

      • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium.

    • MS Conditions:

      • Operate in scan mode (e.g., m/z 40-400) for identification and selected ion monitoring (SIM) mode for quantification.

  • Quantification:

    • Identify the 2-hexyl butanoate peak by comparing its retention time and mass spectrum to a pure standard.

    • Quantify the concentration by creating a standard curve of known concentrations of 2-hexyl butanoate versus the peak area ratio to the internal standard.

References

Application Note: Enzymatic Synthesis of 2-Hexyl Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hexyl butanoate is a butyrate ester characterized by a fruity aroma, often described as reminiscent of apple and citrus. This compound finds applications in the food, fragrance, and cosmetic industries as a flavoring and fragrance agent.[1] Traditionally, esters like 2-hexyl butanoate are synthesized through chemical methods, which often require harsh conditions and can produce undesirable byproducts. Enzymatic synthesis, employing lipases as biocatalysts, presents a greener and more specific alternative for ester production.[2] This approach offers several advantages, including mild reaction conditions, high catalytic efficiency, and enhanced product purity, aligning with the principles of green chemistry.[3]

Lipases (E.C. 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments. However, in non-aqueous or micro-aqueous media, they can effectively catalyze the reverse reaction: esterification and transesterification.[4][5] The use of immobilized lipases is particularly advantageous as it enhances enzyme stability and allows for easy separation from the reaction mixture and subsequent reuse, which can significantly reduce process costs.[6][7]

This application note provides a detailed protocol for the synthesis of 2-hexyl butanoate via direct esterification of 2-hexanol and butyric acid, catalyzed by an immobilized lipase.

Principle of the Reaction

The enzymatic synthesis of 2-hexyl butanoate is achieved through the direct esterification of 2-hexanol with butyric acid, catalyzed by a lipase. The enzyme facilitates the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of the acid, with the concomitant release of a water molecule. The reaction mechanism for many lipases follows a Ping-Pong Bi-Bi kinetic model.[5][8] In this mechanism, the carboxylic acid first acylates the enzyme, releasing water. Subsequently, the alcohol reacts with the acylated enzyme to form the ester and regenerate the free enzyme.

G cluster_0 Acylation Step cluster_1 Deacylation Step E Lipase (E) E_RCOOH Enzyme-Acid Complex E->E_RCOOH + E_Acyl Acyl-Enzyme Intermediate E_RCOOH->E_Acyl H2O Water (P1) E_Acyl->H2O - E_Acyl_2 Acyl-Enzyme Intermediate RCOOH Butyric Acid (A) RCOOH->E_RCOOH E_Acyl_ROH Intermediate Complex E_Acyl_2->E_Acyl_ROH + E_Regen Lipase (E) E_Acyl_ROH->E_Regen Ester 2-Hexyl Butanoate (P2) E_Regen->Ester - ROH 2-Hexanol (B) ROH->E_Acyl_ROH

Experimental Protocols

Materials and Reagents
  • Enzyme: Immobilized lipase B from Candida antarctica (e.g., Novozym® 435) or lipase from Candida rugosa immobilized on a suitable support.[1][3]

  • Substrates:

    • Butyric acid (≥99%)

    • 2-Hexanol (≥98%)

  • Solvent (optional): n-hexane or n-heptane (anhydrous, ≥99%). Solvent-free systems are also effective.[3]

  • Molecular Sieves: 3Å, for dehydration of the reaction medium.

  • Standards for GC analysis: 2-Hexyl butanoate (if available), 2-hexanol, and butyric acid.

  • Gases for GC-MS: Helium (carrier gas), Nitrogen, Hydrogen, Air.

Protocol for Enzymatic Synthesis of 2-Hexyl Butanoate

The following protocol is based on optimized conditions reported for similar short-chain esters.[1][9]

  • Reaction Setup:

    • To a 50 mL screw-capped flask, add butyric acid and 2-hexanol. A typical molar ratio of acid to alcohol is between 1:1 and 1:2.[1] For example, use 10 mmol of butyric acid and 15 mmol of 2-hexanol.

    • If a solvent is used, add 20 mL of n-heptane. Add molecular sieves (approx. 1 g) to remove the water produced during the reaction and shift the equilibrium towards ester formation.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 45-60°C) for 15 minutes in an orbital shaker (200 rpm).

  • Initiation of Reaction:

    • Add the immobilized lipase to the reaction mixture. The enzyme loading can range from 2% to 15% (w/w) based on the total weight of the substrates.[1][10]

    • Seal the flask tightly and continue incubation in the orbital shaker at the set temperature and agitation speed.

  • Monitoring the Reaction:

    • Withdraw small aliquots (e.g., 10-50 µL) from the reaction mixture at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Prepare the samples for GC analysis by diluting them in a suitable solvent (e.g., n-hexane) and filtering through a 0.22 µm syringe filter to remove enzyme particles.

  • Enzyme Recovery:

    • Upon completion of the reaction, separate the immobilized enzyme from the reaction medium by simple filtration or decantation.

    • Wash the recovered enzyme with fresh solvent (e.g., n-heptane) to remove any residual substrates or products.

    • Dry the enzyme under vacuum and store it for reuse in subsequent batches.

Protocol for GC-MS Analysis

Product formation and substrate consumption can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or GC with a Flame Ionization Detector (GC-FID).[1][11]

  • Instrumentation and Conditions:

    • GC-MS System: A system equipped with a capillary column suitable for volatile compound analysis (e.g., SH-WAX or equivalent, 60 m x 0.25 mm I.D., 0.5 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: 1 µL of the diluted sample in split mode.

    • Temperature Program:

      • Initial oven temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 40°C/min.

      • Ramp 2: Increase to 240°C at 25°C/min, hold for 2 minutes.[12]

    • MS Detector:

      • Ion Source Temperature: 200°C.

      • Interface Temperature: 240°C.

      • Scan Mode: Full scan over a mass range of m/z 40-400.

  • Quantification:

    • Identify the peaks for 2-hexanol, butyric acid, and 2-hexyl butanoate by comparing their retention times and mass spectra with those of pure standards.

    • Calculate the conversion percentage based on the consumption of the limiting substrate (typically butyric acid).

Data Presentation

The efficiency of the enzymatic synthesis is influenced by several parameters. The following tables summarize typical ranges for these parameters and their effects on the reaction, based on literature for similar ester syntheses.

Table 1: Key Parameters for Enzymatic Synthesis of 2-Hexyl Butanoate

ParameterTypical RangeRationale & RemarksReference
Enzyme Immobilized LipasesNovozym® 435 is highly effective for esterification. Immobilization allows for easy reuse.[3][9]
Temperature 40 - 60 °CHigher temperatures increase reaction rates but can lead to enzyme denaturation above the optimum.[1][13]
Substrate Molar Ratio (Acid:Alcohol) 1:1 to 1:2An excess of alcohol can shift the equilibrium towards product formation.[1][13]
Enzyme Concentration 2 - 15% (w/w of substrates)Higher concentrations increase the reaction rate but also the cost.[1][10]
Solvent n-heptane, n-hexane, or solvent-freeHydrophobic solvents are preferred. Solvent-free systems offer higher reactant concentrations.[3][7]
Agitation Speed 150 - 200 rpmEnsures proper mixing and minimizes mass transfer limitations.[1]

Table 2: Example of Time-Course Conversion Data

Reaction Time (hours)Conversion of Butyric Acid (%)
1~45%
2~65%
4~80%
8~92%
24>95%
Note: These are representative values based on similar ester syntheses and may vary depending on the specific reaction conditions.[1]

Workflow Visualization

The overall experimental process can be visualized as a sequential workflow.

experimental_workflow prep 1. Preparation of Reactants (2-Hexanol, Butyric Acid, Solvent) setup 2. Reaction Setup (Mixing, Pre-incubation at Temp) prep->setup reaction 3. Enzymatic Reaction (Add Immobilized Lipase, Incubate with Shaking) setup->reaction sampling 4. Reaction Monitoring (Withdraw Aliquots over Time) reaction->sampling recovery 6. Enzyme Recovery (Filtration, Washing, Drying) reaction->recovery After Completion analysis 5. GC-MS Analysis (Dilution, Injection, Data Acquisition) sampling->analysis results 7. Data Analysis (Calculate Conversion Rate) analysis->results reuse Enzyme Reuse recovery->reuse

This application note provides a comprehensive guide for researchers and scientists to perform the enzymatic synthesis of 2-hexyl butanoate. The protocols and data presented herein, derived from established literature on similar compounds, offer a solid foundation for developing and optimizing this green and efficient biocatalytic process.

References

Application Notes and Protocols for Ester Analysis in Enology

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Applications of Ester Compounds in Enology with a Focus on Hexyl Acetate

Disclaimer: Initial literature searches for "2-hexyl butanoate" did not yield any results indicating its presence or significance in the context of enology. Therefore, this document focuses on a structurally similar and highly relevant aroma compound, hexyl acetate , as a representative example of the role and analysis of esters in wine. The methodologies and principles described herein are broadly applicable to the study of other volatile esters in wine.

Application Note: Hexyl Acetate in Wine

1. Introduction

Esters are a critical class of volatile compounds that are major contributors to the desirable "fruity" aromas in wine.[1] These compounds are primarily formed by yeast during alcoholic fermentation.[2] Hexyl acetate is a significant acetate ester that imparts characteristic notes of sweet perfume, pear, and banana, enhancing the overall aromatic complexity and quality of the wine.[1][3] Its concentration in the final product is influenced by a variety of factors, including the grape variety, yeast strain, fermentation conditions, and the availability of its precursors.[2][4]

2. Role and Significance in Enology

Hexyl acetate is part of the fermentation bouquet, which is the collection of aromas produced by yeast metabolism.[2] While it is often found in concentrations below its sensory threshold, it can still play a role in the overall fruit perception of the wine. The presence of C6 compounds like hexan-1-ol, which are derived from grapes, serve as precursors for the formation of hexyl acetate by yeast.[4][5] This makes the final concentration of hexyl acetate dependent on both viticultural and winemaking practices.[5]

3. Factors Influencing Hexyl Acetate Concentration

  • Yeast Strain: Different strains of Saccharomyces cerevisiae and non-Saccharomyces yeasts have varying capacities for producing esters.[4] Strains with higher alcohol acetyltransferase (AAT) activity, the enzyme responsible for acetate ester synthesis, will generally produce more hexyl acetate.[2]

  • Precursor Availability: The concentration of the precursor alcohol, hexanol, in the grape must is a key determinant of hexyl acetate formation.[4][5] Hexanol is a C6 alcohol that can be formed from the breakdown of lipids in grape skins and is associated with "green" or "herbaceous" aromas.[4]

  • Fermentation Conditions: Temperature, aeration, and the nitrogen content of the must can all influence yeast metabolism and, consequently, the production of esters like hexyl acetate.

Data Presentation

The following table summarizes the sensory properties and typical concentrations of hexyl acetate and other relevant esters in wine.

Compound NameAroma Descriptor(s)Sensory Threshold in Wine (µg/L)Typical Concentration in White Wine (µg/L)Typical Concentration in Red Wine (µg/L)
Hexyl Acetate Sweet, perfume, pear, banana~400[6]26.3 - 114.5[7]12.6 - 63.6[7]
Ethyl Acetate Nail polish remover, fruity (low conc.)~12,000[8]30,000 - 60,000[8]30,000 - 60,000[8]
Isoamyl Acetate Banana, pear drop~301,700 - 2,700Lower than white
Ethyl Hexanoate Green apple, fruity~54,107 - 5,5352,985
Ethyl Octanoate Pineapple, pear, floral~25,107 - 13,7674,284

Note: Concentrations can vary significantly based on grape variety, winemaking techniques, and aging.

Experimental Protocols

Protocol 1: Quantification of Hexyl Acetate in Wine using HS-SPME-GC-MS

This protocol describes the analysis of volatile compounds in wine, including hexyl acetate, using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

1. Materials and Reagents

  • Wine sample

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 4-methyl-2-pentanol or a deuterated ester standard)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))

  • GC-MS system with a suitable capillary column (e.g., VF-5ms or equivalent)

2. Sample Preparation

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add a precise amount of internal standard solution to each sample.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Immediately seal the vial with the screw cap.

3. HS-SPME Extraction

  • Place the vial in the autosampler tray of the GC-MS system.

  • Incubate the sample at a controlled temperature (e.g., 30-40°C) for an equilibration time (e.g., 15 minutes) with agitation.[9]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-35 minutes) at the same temperature.[9]

4. GC-MS Analysis

  • After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.

  • The desorbed compounds are separated on the capillary column. A typical oven temperature program starts at 35-40°C, holds for a few minutes, then ramps up to around 240-280°C.[9][10]

  • The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range of m/z 30-350.

  • Compound identification is achieved by comparing the mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

  • Quantification is performed by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Protocol 2: Sensory Evaluation of Fruity Esters in Wine

This protocol outlines a procedure for the descriptive sensory analysis of wine to evaluate the intensity of fruity aromas contributed by esters.

1. Panelist Selection and Training

  • Select a panel of 8-12 assessors who have demonstrated an ability to consistently discriminate and rate the relevant attributes.[11]

  • Train the panel using reference standards for key wine aromas, including specific fruity esters like hexyl acetate (pear), isoamyl acetate (banana), and ethyl hexanoate (green apple).

2. Test Environment

  • Conduct the evaluation in a sensory analysis laboratory that is quiet, odor-free, and temperature-controlled.[11]

  • Use individual booths to prevent interaction between panelists.[11]

3. Sample Preparation and Presentation

  • Pour 20-30 mL of each wine sample into standard ISO tasting glasses, coded with random three-digit numbers.[2]

  • Present the samples to the panelists in a randomized order to avoid bias.

  • Include a control wine and potentially spiked samples to help anchor the panel's ratings.

4. Evaluation Procedure

  • Instruct panelists to first evaluate the aroma of the wine by sniffing.[9]

  • Panelists should then take a small sip, swirl it in their mouths to ensure it coats all surfaces, and then expectorate.[9][11]

  • Provide a scorecard (digital or paper) where panelists can rate the intensity of specific aroma descriptors (e.g., "pear," "banana," "green apple," "overall fruity intensity") on a line scale (e.g., from "not perceived" to "very intense").

  • Ensure panelists rinse their mouths with water and wait for a short period (e.g., 2 minutes) between samples to minimize sensory fatigue and carry-over effects.[11]

5. Data Analysis

  • Collect the intensity ratings from all panelists.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived aroma intensities between the wine samples.

Visualizations

Biochemical Pathway

G Biochemical Pathway of Hexyl Acetate Formation in Yeast cluster_precursors Precursors cluster_synthesis Ester Synthesis cluster_product Product Hexanol Hexanol (from Grape C6 Compounds) AAT Alcohol Acetyltransferase (AAT) Hexanol->AAT AcetylCoA Acetyl-CoA (from Yeast Metabolism) AcetylCoA->AAT HexylAcetate Hexyl Acetate ('Fruity' Aroma) AAT->HexylAcetate Esterification

Caption: Yeast-mediated synthesis of hexyl acetate from precursors.

Experimental Workflow

G HS-SPME-GC-MS Workflow for Wine Volatile Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Pipette Wine Sample B 2. Add Internal Standard A->B C 3. Add NaCl B->C D 4. Seal Vial C->D E 5. Equilibrate Sample (e.g., 30°C, 15 min) D->E F 6. Expose SPME Fiber (e.g., 30°C, 35 min) E->F G 7. Desorb in GC Inlet F->G H 8. Chromatographic Separation G->H I 9. Mass Spectrometry Detection H->I J 10. Compound Identification I->J K 11. Quantification J->K

Caption: Workflow for wine volatile analysis by HS-SPME-GC-MS.

References

Troubleshooting & Optimization

Technical Support Center: 2-Hexanol Butanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 2-Hexanol butanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and which is best for my application?

A1: There are three primary methods for synthesizing this compound:

  • Fischer-Speier Esterification: This classic method involves reacting butanoic acid with 2-hexanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] It is a cost-effective and widely used method, but it is a reversible reaction, which can limit the final yield.[1][4] It is suitable for large-scale production where cost is a primary concern.

  • Acyl Chloride Esterification: This method uses butanoyl chloride instead of butanoic acid. The reaction with 2-hexanol is rapid, highly exothermic, and essentially irreversible, often leading to higher yields than Fischer esterification.[1][5][6] However, acyl chlorides are more expensive, moisture-sensitive, and the reaction produces corrosive hydrogen chloride (HCl) gas as a byproduct.[5][6] This method is ideal for smaller-scale syntheses where high yield is critical and cost is less of a factor.

  • Enzymatic Esterification: This "green chemistry" approach utilizes enzymes, typically lipases (e.g., Candida antarctica lipase B, Novozym 435), as catalysts.[7][8][9] The reactions are performed under mild conditions (lower temperature, neutral pH), which increases selectivity and minimizes byproducts.[10][11] This method is particularly advantageous for producing high-purity esters for food, fragrance, or pharmaceutical applications.[10]

Q2: My Fischer esterification yield for this compound is consistently low. What are the most common reasons and solutions?

A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[1][4] The equilibrium between reactants (acid and alcohol) and products (ester and water) must be shifted toward the products.[3][4]

  • Problem: Water Byproduct: The water produced during the reaction can hydrolyze the ester, pushing the equilibrium back to the reactants.

    • Solution: Remove water as it forms. This can be achieved using a Dean-Stark apparatus, which physically separates the water-toluene azeotrope, or by adding a dehydrating agent like molecular sieves to the reaction mixture.[4]

  • Problem: Unfavorable Reactant Ratio: Using a 1:1 molar ratio of acid to alcohol may only result in a yield of around 65% at equilibrium.[4]

    • Solution: Use a large excess of one reactant (Le Chatelier's Principle). Since 2-hexanol is often less expensive than butanoic acid, using it in excess (e.g., a 3:1 or 4:1 molar ratio of alcohol to acid) can significantly increase the ester yield.[4][8][12]

Q3: I am observing the formation of an unexpected byproduct that co-distills with my ester. What could it be?

A3: When using strong acid catalysts (like H₂SO₄) and elevated temperatures, the most likely byproduct is a mixture of hexene isomers. This occurs via the acid-catalyzed dehydration of the secondary alcohol, 2-hexanol.[13] To minimize this side reaction, consider using a milder acid catalyst (e.g., Amberlyst 36, an ion-exchange resin) or switching to an enzymatic synthesis method, which operates under much milder conditions.[14]

Q4: Why should I consider enzymatic synthesis for this compound, and what are the key parameters to optimize?

A4: Enzymatic synthesis offers several advantages over traditional chemical methods, including higher product purity, fewer byproducts, and operation under environmentally friendly, mild conditions.[10] It is ideal for applications requiring "natural" labeling. Key optimization parameters include:

  • Enzyme Choice: Immobilized lipases like Novozym 435 are highly effective and can be reused for multiple cycles, making the process more economical.[8][9][15]

  • Temperature: While higher temperatures increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for many lipases is between 30°C and 60°C.[11]

  • Molar Ratio: An excess of the alcohol is generally favorable, but a very high concentration can sometimes inhibit the enzyme's activity.[7][16]

  • Water Removal: Similar to Fischer esterification, water is a byproduct that can inhibit the reaction. Using a solvent-free system or adding a water absorbent like silica gel can improve yields significantly.[15]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low Yield in Fischer Esterification Equilibrium Not Shifted: Reaction has reached equilibrium with significant starting material remaining.1. Remove Water: Use a Dean-Stark apparatus or add 4Å molecular sieves.[4] 2. Increase Alcohol Concentration: Use a molar excess of 2-hexanol (e.g., 3:1 to 5:1 ratio of alcohol to acid).[4][8]
Insufficient Catalyst Activity: The acid catalyst is old, has absorbed moisture, or is used in too low a concentration.1. Use Fresh Catalyst: Ensure your concentrated H₂SO₄ or TsOH is fresh. 2. Optimize Loading: Increase catalyst loading incrementally (typically 1-5 mol% of the limiting reagent).
Incomplete Reaction: Reaction time is too short or the temperature is too low.1. Extend Reaction Time: Monitor the reaction by TLC or GC and continue heating until no further product formation is observed. 2. Increase Temperature: Raise the reflux temperature, but be mindful of potential 2-hexanol dehydration.
Low Yield in Enzymatic Synthesis Enzyme Denaturation: The reaction temperature is too high, or the pH of the mixture is not optimal.1. Optimize Temperature: Run the reaction at the enzyme's optimal temperature, typically 40-60°C.[10][11] 2. Control pH: Ensure the starting materials do not create an extreme pH environment.
Product/Substrate Inhibition: High concentrations of the ester product or one of the substrates are inhibiting the enzyme.1. Optimize Molar Ratio: Experiment with different molar ratios to find the optimal balance.[7] 2. Fed-Batch Addition: Add one of the substrates (e.g., butanoic acid) slowly over the course of the reaction.
Water Accumulation: The water byproduct is reducing enzyme activity.1. Add Water Absorbent: Use molecular sieves or silica gel in the reaction medium.[15] 2. Use Vacuum: For solvent-free systems, applying a mild vacuum can help remove water.[17]
Formation of Dark-Colored Byproducts Decomposition/Side Reactions: Reaction temperature is too high, especially with a strong acid catalyst.1. Lower Temperature: Reduce the reaction temperature. 2. Use Milder Catalyst: Replace H₂SO₄ with a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst) or use an enzymatic method.[14]
Difficult Product Purification Incomplete Acid Removal: Residual butanoic acid is present in the final product.1. Base Wash: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This will convert the acid to its water-soluble salt.
Emulsion Formation During Workup The reaction mixture is forming a stable emulsion with the aqueous wash solutions.

Experimental Protocols & Visualizations

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol describes a standard lab-scale synthesis designed to maximize yield by removing water.

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Reagents: To the flask, add butanoic acid (1.0 eq), 2-hexanol (3.0 eq), and p-toluenesulfonic acid monohydrate (0.05 eq). Add enough toluene to fill the flask and the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the trap. The denser water will separate to the bottom as the toluene overflows back into the flask. Continue reflux until no more water collects in the trap (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with:

    • Saturated sodium bicarbonate solution (2x) to remove the acid catalyst and unreacted butanoic acid.

    • Water (1x).

    • Saturated brine solution (1x) to break any emulsions and dry the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude ester by fractional distillation under reduced pressure to obtain pure this compound.

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Butanoic Acid, 2-Hexanol, Toluene B Add Acid Catalyst (p-TsOH) A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor Water Collection (Reaction Progress) C->D E Cool and Transfer to Separatory Funnel D->E F Wash with NaHCO3, Water, and Brine E->F G Dry (Na2SO4) and Concentrate F->G H Fractional Distillation G->H I I H->I Final Product: This compound

Caption: Workflow for Fischer Esterification of this compound.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol uses mild conditions suitable for high-purity applications.

  • Setup: To a screw-cap vial or flask, add a magnetic stir bar.

  • Reagents: Add butanoic acid (1.0 eq) and 2-hexanol (1.5 eq). Note: This is a solvent-free system.

  • Water Removal (Optional but Recommended): Add activated 4Å molecular sieves (approx. 10% by weight of the total reactants).

  • Enzyme: Add the immobilized lipase, Novozym 435 (typically 5-10% by weight of the total reactants).

  • Reaction: Seal the vessel and place it in an orbital shaker or on a stirring hotplate set to 45-50°C. Allow the reaction to proceed for 24-48 hours. Monitor progress via GC or TLC.

  • Purification: Once the reaction is complete, simply filter to recover the immobilized enzyme beads. The enzyme can be washed with a solvent like hexane and dried for reuse. The liquid filtrate, containing the ester and unreacted starting materials, can be purified by vacuum distillation.

Troubleshooting_Logic cluster_fischer Fischer Solutions cluster_enzymatic Enzymatic Solutions A Low Yield or Byproduct Formation? B Which Synthesis Method? A->B Yes C Fischer Esterification B->C Fischer D Enzymatic Synthesis B->D Enzymatic F1 Problem: Reversible Reaction Solutions: • Remove Water (Dean-Stark) • Use Excess 2-Hexanol C->F1 F2 Problem: Alcohol Dehydration Solutions: • Lower Temperature • Use Milder Catalyst C->F2 E1 Problem: Low Activity Solutions: • Optimize Temperature • Remove Water Byproduct • Check Enzyme Age D->E1 E2 Problem: Inhibition Solutions: • Adjust Molar Ratio • Use Fed-Batch Addition D->E2

Caption: Decision tree for troubleshooting this compound synthesis.

Reaction_Pathway butanoic_acid Butanoic Acid plus1 + hexanol 2-Hexanol ester This compound plus2 + water Water plus1->plus2   Catalyst (Acid or Enzyme)      - H₂O

Caption: General reaction for the esterification of this compound.

References

Technical Support Center: Purification and Isolation of 2-Hexanol Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and isolation of 2-Hexanol butanoate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture synthesized via Fischer esterification?

A1: The primary impurities are typically unreacted starting materials and the reaction byproduct:

  • 2-Hexanol: The alcohol reactant.

  • Butanoic acid: The carboxylic acid reactant.

  • Water: A byproduct of the esterification reaction.[1][2]

  • Sulfuric acid: A common acid catalyst that needs to be neutralized and removed.[1]

Q2: How can I remove unreacted butanoic acid from my crude this compound?

A2: A common and effective method is to wash the crude product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is often used. The butanoic acid reacts with the sodium bicarbonate to form sodium butanoate, which is soluble in the aqueous layer and can then be separated.[3]

Q3: What is the best method to remove unreacted 2-Hexanol?

A3: Unreacted 2-Hexanol has some solubility in water and can be partially removed by washing the organic layer with water.[4][5] However, due to its longer carbon chain, its solubility is limited. The most effective way to separate 2-Hexanol from this compound is through fractional distillation, taking advantage of their different boiling points.

Q4: My purified this compound appears cloudy. What is the likely cause and how can I fix it?

A4: A cloudy appearance usually indicates the presence of water. To remove residual water, the organic layer should be treated with a suitable drying agent before the final distillation.

Q5: Which drying agent is most suitable for this compound?

A5: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used and effective drying agents for esters.[1][6][7][8] Copper (II) sulfate can also be suitable for esters.[6] It is important to choose a drying agent that does not react with the ester.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem 1: Poor Separation During Aqueous Wash

Symptom: An emulsion forms during the washing step with sodium bicarbonate or water, making it difficult to separate the organic and aqueous layers.

Possible Causes:

  • Vigorous shaking of the separatory funnel.

  • Presence of acidic impurities that can act as surfactants.

Solutions:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.

  • Filtration: In stubborn cases, passing the mixture through a bed of Celite or glass wool can help to break the emulsion.

Problem 2: Low Yield of Purified this compound After Distillation

Symptom: The amount of pure this compound collected after distillation is significantly lower than expected.

Possible Causes:

  • Incomplete Reaction: The initial esterification reaction may not have gone to completion.

  • Losses During Washing: Some of the ester may have been lost if an emulsion was discarded or if multiple aggressive washes were performed.

  • Hydrolysis: The ester may have hydrolyzed back to 2-Hexanol and butanoic acid during the workup, especially if exposed to strong acidic or basic conditions for extended periods at elevated temperatures.[4][5][9][10][11]

  • Improper Distillation Technique: Distilling too quickly or at too high a temperature can lead to co-distillation of impurities.

Solutions:

  • Optimize Reaction: Ensure the Fischer esterification reaction is driven to completion by using an excess of one reactant (usually the less expensive one) and effectively removing water as it is formed (e.g., using a Dean-Stark apparatus).[2]

  • Careful Workup: Minimize losses during washing by allowing adequate time for layer separation and carefully separating the layers.

  • Control pH and Temperature: Perform aqueous washes at room temperature and avoid prolonged exposure to acidic or basic conditions.

  • Fractional Distillation: Use a fractional distillation setup with a fractionating column (e.g., Vigreux or packed column) to achieve better separation of components with close boiling points. Collect fractions at different temperature ranges and analyze their purity (e.g., by GC-MS).

  • Vacuum Distillation: If the boiling point of this compound is high, vacuum distillation can be employed to lower the boiling point and prevent potential degradation at high temperatures.

Problem 3: Purified Ester is Contaminated with Starting Materials

Symptom: Analysis (e.g., GC-MS, NMR) of the distilled product shows the presence of 2-Hexanol and/or butanoic acid.

Possible Causes:

  • Inefficient Washing: The washing steps were not sufficient to remove all the unreacted starting materials.

  • Inefficient Distillation: The distillation setup did not provide enough theoretical plates to separate the ester from the starting materials, especially if their boiling points are close.

Solutions:

  • Repeat Washing: If the contamination is primarily butanoic acid, re-dissolve the ester in an inert solvent and wash again with sodium bicarbonate solution, followed by a water wash.

  • Improve Distillation:

    • Use a longer fractionating column.

    • Increase the reflux ratio during distillation to improve separation efficiency.

    • Ensure slow and steady heating to allow for proper equilibration in the column.

    • Monitor the head temperature closely and collect the fraction corresponding to the boiling point of this compound.

Section 3: Experimental Protocol - Purification of this compound

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture following Fischer esterification.

1. Quenching and Neutralization: a. After the esterification reaction is complete, allow the reaction mixture to cool to room temperature. b. Carefully transfer the mixture to a separatory funnel. c. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃). Swirl gently at first. d. Stopper the funnel and invert it, periodically venting to release the pressure from the carbon dioxide gas that evolves. e. Continue adding the NaHCO₃ solution until the evolution of gas ceases, indicating that all the acid catalyst and unreacted butanoic acid have been neutralized.

2. Aqueous Wash: a. Shake the separatory funnel more vigorously for 1-2 minutes, venting frequently. b. Allow the layers to separate. The upper organic layer contains the crude ester, and the lower aqueous layer contains sodium butanoate and other water-soluble impurities. c. Drain and discard the lower aqueous layer. d. Wash the organic layer with deionized water (approximately the same volume as the organic layer). e. Drain and discard the aqueous layer. f. Perform a final wash with a saturated brine solution to help break any emulsions and remove bulk water from the organic layer. g. Drain and discard the brine layer.

3. Drying the Organic Layer: a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][6][7][8] Add the drying agent in small portions until some of it no longer clumps together, indicating that the solution is dry. c. Swirl the flask and let it sit for 10-15 minutes. d. Decant or filter the dried organic layer into a round-bottom flask suitable for distillation.

4. Fractional Distillation: a. Assemble a fractional distillation apparatus. b. Add a few boiling chips to the round-bottom flask containing the dried crude ester. c. Heat the flask gently. d. Discard the initial fraction that distills at a lower temperature, as this may contain volatile impurities. e. Collect the fraction that distills at the boiling point of this compound (approximately 194-195 °C at atmospheric pressure).[12] f. Monitor the temperature at the distillation head; a stable boiling point indicates a pure compound.

Section 4: Data Presentation

Table 1: Physical Properties of this compound and Related Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Water Solubility
This compound C₁₀H₂₀O₂172.27194-195~0.8638.59 mg/L (estimated)[12]
2-HexanolC₆H₁₄O102.18136-1400.813-0.81914 g/L[5][10]
Butanoic AcidC₄H₈O₂88.11163.50.96Miscible

Note: Boiling points are at atmospheric pressure.

Section 5: Visualization

experimental_workflow crude_mixture Crude Reaction Mixture (this compound, 2-Hexanol, Butanoic Acid, H2O, Acid Catalyst) neutralization Neutralization & Washing (add NaHCO3 solution) crude_mixture->neutralization separation1 Separatory Funnel: Separate Organic and Aqueous Layers neutralization->separation1 aqueous_wash Aqueous Wash (add Water and Brine) separation1->aqueous_wash Organic Layer impurities Aqueous Waste (Sodium Butanoate, Salts, Water) separation1->impurities Aqueous Layer separation2 Separatory Funnel: Separate Organic and Aqueous Layers aqueous_wash->separation2 drying Drying (add Anhydrous MgSO4 or Na2SO4) separation2->drying Organic Layer separation2->impurities Aqueous Layer filtration Filtration/Decantation drying->filtration distillation Fractional Distillation filtration->distillation pure_product Pure this compound distillation->pure_product Collect Fraction at BP impurities2 Volatile Impurities distillation->impurities2 Low BP Fractions impurities3 Less Volatile Impurities distillation->impurities3 High BP Residue

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered emulsion Emulsion during Wash start->emulsion low_yield Low Yield after Distillation start->low_yield contamination Product Contaminated start->contamination emulsion_sol Gentle Inversion Add Brine Allow to Settle emulsion->emulsion_sol Solution low_yield_causes Incomplete Reaction? Losses during Workup? Hydrolysis? Azeotrope? low_yield->low_yield_causes Possible Causes contamination_causes Inefficient Washing? Inefficient Distillation? contamination->contamination_causes Possible Causes low_yield_sol Optimize Reaction Careful Workup Control pH/Temp Fractional/Vacuum Distillation low_yield_causes->low_yield_sol Solutions contamination_sol Repeat Washing Improve Distillation Technique (Longer column, higher reflux ratio) contamination_causes->contamination_sol Solutions

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Resolving 2-Hexanol Butanoate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of 2-Hexanol Butanoate isomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges during their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate chiral stationary phase (CSP) for separating this compound isomers?

A1: Selecting the right CSP is crucial for chiral separations.[1] For esters like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the most successful and are a recommended starting point.[2][3] These phases create "chiral pockets" that allow the analyte to partition and effect a separation.[3] It is highly recommended to screen a variety of CSPs under different modes (normal phase, reversed-phase, polar organic) to identify the optimal column for your specific separation.[2]

Q2: What mobile phase composition is recommended for the chiral separation of esters?

A2: The choice of mobile phase is critical and depends on the selected CSP and the desired separation mode.[2]

  • Normal Phase: Typically consists of a non-polar solvent like hexane or heptane mixed with an alcohol modifier such as isopropanol (IPA) or ethanol.[4] This is a common starting point for many chiral separations of esters.

  • Reversed-Phase: Uses aqueous mobile phases with organic modifiers like methanol or acetonitrile.[5] This can be effective, particularly with cyclodextrin-based CSPs where inclusion complexing is a primary mechanism for separation.[5]

  • Additives: For neutral compounds like this compound, additives are generally not required. However, for acidic or basic analytes, small amounts (typically 0.1%) of acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives can improve peak shape and resolution.[6]

Q3: How does temperature affect the chiral separation of this compound?

A3: Temperature is a powerful but complex parameter in chiral chromatography. Its effect is often unpredictable; sometimes increasing the temperature improves resolution, while other times a decrease is beneficial. In most cases, selectivity and resolution tend to decrease as temperature increases, but this is not a universal rule.[7] Temperature can even cause a reversal of the enantiomer elution order.[2][8] It is therefore a valuable tool for method optimization and should be investigated empirically for your specific separation.

Q4: Can I use a solvent other than the mobile phase to dissolve my sample?

A4: Ideally, your sample should be dissolved in the mobile phase to ensure good peak shape.[1] If your sample is not soluble, you can use a stronger solvent, but be cautious. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion or even precipitation of the analyte on the column, leading to blockages.[1][9]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound.

Problem 1: Poor or No Resolution (Rs < 1.5)

Potential Cause Recommended Solution
Inappropriate CSP The selected chiral stationary phase may not be suitable for this specific separation. Screen a different class of CSPs (e.g., if you started with a cellulose-based column, try an amylose-based or cyclodextrin-based one).[2]
Incorrect Mobile Phase The mobile phase composition is not optimal. Systematically vary the ratio of the alcohol modifier in normal phase (e.g., from 2% to 20% IPA in hexane). In reversed-phase, adjust the methanol/acetonitrile to water ratio.[2]
Flow Rate is Too High Chiral separations are often more efficient at lower flow rates. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.
Temperature Not Optimal The current temperature is not ideal for selectivity. Experiment with different column temperatures (e.g., try 15°C, 25°C, and 40°C) to observe the effect on resolution.[7]

Problem 2: Peak Tailing or Broad Peaks

Potential Cause Recommended Solution
Secondary Interactions The analyte may be interacting with active sites on the silica support. If applicable, adding a small amount of a competing agent to the mobile phase can help.
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Reduce the sample concentration or injection volume.
Column Contamination/Damage The column inlet frit may be blocked, or the stationary phase may be contaminated.[9] Try reversing the column and flushing it with an appropriate solvent (check the column's manual first). If performance does not improve, the column may need to be replaced.[9]
Extra-Column Dead Volume Excessive tubing length or poorly made connections can contribute to peak broadening. Ensure all connections are secure and tubing is as short as possible.

Problem 3: Inconsistent Retention Times

Potential Cause Recommended Solution
Poor Column Equilibration The column has not been sufficiently equilibrated with the mobile phase. Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before analysis.
Mobile Phase Instability The mobile phase composition is changing over time (e.g., selective evaporation of a volatile component). Prepare fresh mobile phase daily and keep it tightly sealed.
Temperature Fluctuations The column temperature is not stable. Use a column oven to maintain a constant temperature throughout the analysis.[10]
"Additive Memory Effect" If the column was previously used with mobile phase additives (acids/bases), these can adsorb to the stationary phase and affect subsequent separations.[11] Thoroughly flush the column with an intermediate solvent (like isopropanol) before switching to a new method.[11]

Below is a graphical representation of a typical troubleshooting workflow for chiral chromatography.

G cluster_start cluster_problems cluster_solutions_res cluster_solutions_tail cluster_solutions_nosep Start Identify Problem Poor_Res Poor Resolution (Rs < 1.5) Start->Poor_Res Peak_Tailing Peak Tailing or Broad Peaks Start->Peak_Tailing No_Sep No Separation (Co-elution) Start->No_Sep Sol_Res_MP Optimize Mobile Phase (Vary Modifier %) Poor_Res->Sol_Res_MP Sol_Tail_Conc Reduce Sample Concentration Peak_Tailing->Sol_Tail_Conc Sol_NoSep_Mode Change Separation Mode (e.g., NP to RP) No_Sep->Sol_NoSep_Mode Sol_Res_FR Decrease Flow Rate Sol_Res_MP->Sol_Res_FR If still poor Sol_Res_Temp Adjust Temperature Sol_Res_FR->Sol_Res_Temp If still poor Sol_Res_CSP Change CSP Sol_Res_Temp->Sol_Res_CSP Final step Sol_Tail_Flush Flush Column Sol_Tail_Conc->Sol_Tail_Flush If no change Sol_NoSep_CSP Screen Different CSP Classes Sol_NoSep_Mode->Sol_NoSep_CSP If no success

Figure 1. A decision tree for troubleshooting common issues in chiral chromatography.

Illustrative Experimental Protocol

The following is a representative protocol for the chiral separation of this compound. This method should be used as a starting point and may require optimization.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a UV detector.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample: A racemic mixture of this compound (1 mg/mL) dissolved in the mobile phase.

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Method Procedure

  • System Preparation: Purge the HPLC system.

  • Column Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 0.7 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Analysis: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the resolution (Rs) between the peaks. A baseline separation is typically indicated by Rs ≥ 1.5.

Example Data: Mobile Phase Optimization

The table below summarizes hypothetical data from an experiment to optimize the mobile phase composition for the separation of this compound isomers.

Mobile Phase (Hexane:IPA) Retention Time (t R1 ), min Retention Time (t R2 ), min Selectivity (α) Resolution (R s )
98:212.513.81.101.45
95:59.810.61.121.62
90:107.27.61.081.20
85:155.15.31.050.85

Data in this table is for illustrative purposes only.

This data shows that a 95:5 mixture of Hexane:IPA provided the best balance of retention time and resolution for this hypothetical separation.

References

Technical Support Center: Degradation of 2-Hexanol Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Hexanol butanoate.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

The primary degradation of this compound, an ester, occurs through hydrolysis, yielding 2-hexanol and butanoic acid.[1] This can be catalyzed by acids, bases, or enzymes such as esterases and lipases.[1][2]

Q2: What is the general mechanism for the degradation of this compound?

The degradation proceeds via the hydrolysis of the ester bond.

  • Chemical Hydrolysis:

    • Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst.[3]

    • Base-catalyzed hydrolysis (saponification) is an irreversible reaction where a base, such as sodium hydroxide, is used, resulting in the formation of an alcohol (2-hexanol) and a carboxylate salt (sodium butanoate).[3]

  • Enzymatic Hydrolysis: This is catalyzed by enzymes like lipases and esterases, which facilitate the cleavage of the ester bond to produce 2-hexanol and butanoic acid.[2][4] These enzymes are often specific to the chain length of the fatty acid and alcohol components of the ester.[5]

Q3: Which enzymes are suitable for studying the degradation of this compound?

Esterases and lipases are the primary enzymes used to study the degradation of esters like this compound. Esterases typically hydrolyze short-chain fatty acid esters, making them suitable for this substrate.[5] Lipases can also be effective, and their activity can be influenced by the reaction medium.[6]

Troubleshooting Guides

Low or No Degradation Observed
Potential Cause Troubleshooting Steps
Inactive Enzyme - Verify enzyme activity using a standard substrate. - Ensure proper storage conditions for the enzyme. - Prepare fresh enzyme solutions for each experiment.
Sub-optimal Reaction Conditions - Optimize pH, temperature, and buffer composition for the specific enzyme used. - Ensure adequate mixing of the reaction components.
Inhibitors Present - Check for the presence of known enzyme inhibitors in the reaction mixture. - Purify the substrate if contaminants are suspected.
Incorrect Substrate Concentration - Determine the optimal substrate concentration through kinetic studies to avoid substrate inhibition.
Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Steps
Inaccurate Pipetting - Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed.
Fluctuations in Temperature or pH - Use a calibrated and stable incubator/water bath. - Ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment.
Sample Evaporation - Seal reaction vessels properly, especially for long incubation times or at elevated temperatures.
Variability in Analytical Method - Validate the analytical method (e.g., GC-MS, HPLC) for linearity, precision, and accuracy. - Run standards and controls with each batch of samples.
Issues with Analytical Methods (GC-MS / HPLC)
Potential Cause Troubleshooting Steps
Poor Peak Shape - Check for and clean any contamination in the injector or column. - Optimize the mobile phase (HPLC) or temperature program (GC). - Ensure the sample is fully dissolved in a suitable solvent.
Shifting Retention Times - Check for leaks in the system. - Ensure the mobile phase composition (HPLC) or carrier gas flow rate (GC) is stable. - Equilibrate the column for a sufficient time before each run.
Low Sensitivity - Check the detector settings and ensure it is functioning correctly. - Concentrate the sample if the analyte concentration is below the detection limit. - For GC-MS, check for leaks in the vacuum system.

Experimental Protocols

Enzymatic Degradation Assay

This protocol outlines a general method for assessing the enzymatic degradation of this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).

    • Prepare a buffer solution at the optimal pH for the chosen esterase or lipase.

    • Prepare a fresh solution of the enzyme in the reaction buffer immediately before use.

  • Reaction Setup:

    • In a reaction vessel, add the buffer, followed by the this compound stock solution to achieve the desired final concentration.

    • Pre-incubate the mixture at the optimal reaction temperature.

    • Initiate the reaction by adding the enzyme solution.

    • Include a control reaction without the enzyme to account for any non-enzymatic hydrolysis.

  • Incubation and Sampling:

    • Incubate the reaction mixture at the optimal temperature with constant stirring.

    • Withdraw aliquots at specific time points.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction in the collected aliquots by adding a quenching solution (e.g., a strong acid or a solvent that denatures the enzyme).

    • Prepare the samples for analysis by extraction with a suitable organic solvent (e.g., ethyl acetate) to separate the substrate and products from the aqueous phase.

  • Analysis:

    • Analyze the extracted samples using GC-MS or HPLC to quantify the remaining this compound and the formation of 2-hexanol and butanoic acid.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the following table provides a template for summarizing experimentally determined degradation data.

Condition Substrate Concentration (mM) Enzyme Concentration (µg/mL) Initial Rate (µmol/min/mg) Half-life (min)
Optimal pH and Temperature e.g., 10e.g., 5User-determined valueUser-determined value
Sub-optimal pH e.g., 10e.g., 5User-determined valueUser-determined value
Sub-optimal Temperature e.g., 10e.g., 5User-determined valueUser-determined value
No Enzyme Control e.g., 100User-determined valueUser-determined value

Visualizations

cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation 2_Hexanol_Butanoate_Chem This compound Products_Chem 2-Hexanol + Butanoic Acid (or Butanoate Salt) 2_Hexanol_Butanoate_Chem->Products_Chem Hydrolysis Acid_Base Acid or Base Catalysis Acid_Base->2_Hexanol_Butanoate_Chem 2_Hexanol_Butanoate_Enz This compound Products_Enz 2-Hexanol + Butanoic Acid 2_Hexanol_Butanoate_Enz->Products_Enz Hydrolysis Enzyme Esterase / Lipase Enzyme->2_Hexanol_Butanoate_Enz

Caption: Degradation pathways of this compound.

Start Start Experiment Reagent_Prep Prepare Reagents (Substrate, Buffer, Enzyme) Start->Reagent_Prep Reaction_Setup Set up Reaction Mixture Reagent_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature and pH Reaction_Setup->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Analysis Analyze by GC-MS / HPLC Extraction->Analysis Data_Analysis Data Analysis and Quantification Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for studying degradation.

References

stability of 2-Hexanol butanoate under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Hexanol butanoate under various storage conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in Odor (less fruity, more acidic/sour) Hydrolysis: The ester may be breaking down into 2-Hexanol and butanoic acid, especially in the presence of moisture or at non-neutral pH.Store in a tightly sealed container with a desiccant. Ensure the storage environment is neutral. Analyze a sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify degradation products.
Discoloration (e.g., yellowing) Oxidation: Exposure to air (oxygen) and/or light can lead to oxidative degradation of the ester or its hydrolysis products.Store under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials or storing in the dark.
Phase Separation or Cloudiness Water Contamination & Hydrolysis: Presence of water can lead to hydrolysis, and the resulting alcohol and carboxylic acid may have different solubility, causing the solution to become cloudy.Ensure the solvent and container are anhydrous before preparing solutions. Store in a dry environment.
Inconsistent Experimental Results Degradation of Stock Solution: The stock solution of this compound may have degraded over time, leading to lower effective concentrations in your experiments.Prepare fresh stock solutions for critical experiments. Re-evaluate the purity of the stock solution periodically using analytical techniques like High-Performance Liquid Chromatography (HPLC) or GC.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, this compound can hydrolyze back to 2-Hexanol and butanoic acid. This reaction can be catalyzed by both acids and bases.[1][2] The formation of butanoic acid will lead to a decrease in the pH of the sample.[3]

  • Oxidation: While the ester itself is relatively stable against oxidation, its hydrolysis product, 2-Hexanol (a secondary alcohol), can be oxidized to 2-hexanone.[4] Further oxidation under harsh conditions could potentially lead to cleavage of the carbon chain.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Cool to refrigerated temperatures (2-8 °C). Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.[5][6]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize the risk of oxidation.

  • Light: Protect from light by storing in amber glass vials or in a dark place.

  • Container: Use a tightly sealed, non-reactive container (e.g., glass) to prevent moisture ingress and potential reactions with the container material.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can catalyze its hydrolysis.[1][2] The rate of hydrolysis is generally at its minimum in the neutral pH range.

Q4: Can I store this compound in a solution?

A4: Storing this compound in a solution is possible, but the choice of solvent is critical. It is best to use a dry, aprotic, and inert solvent. Protic solvents like alcohols should be used with caution as they can participate in transesterification reactions. Aqueous solutions should be avoided for long-term storage due to the risk of hydrolysis. If aqueous buffers are necessary for an experiment, they should be freshly prepared.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are the most common and effective methods for determining purity and identifying any degradation products.[7]

Quantitative Data Summary

Storage Condition Parameter Expected Stability (Illustrative Half-life) Primary Degradation Pathway
Temperature 4°C> 1 yearSlow Hydrolysis/Oxidation
25°C (Room Temperature)MonthsHydrolysis, Oxidation
40°CWeeks to MonthsAccelerated Hydrolysis, Oxidation
pH 3 (Acidic)Days to WeeksAcid-catalyzed Hydrolysis
7 (Neutral)Months to a YearSlow Hydrolysis
10 (Basic)Hours to DaysBase-catalyzed Hydrolysis
Light Exposure DarkMonths to a YearSlow Oxidation
Ambient LightWeeks to MonthsPhotodegradation (potential)
UV LightHours to DaysAccelerated Photodegradation
Atmosphere Inert (Nitrogen/Argon)> 1 yearMinimal Oxidation
AirMonthsOxidation

Disclaimer: This data is illustrative and based on the general behavior of esters. Actual stability will depend on the specific purity of the compound and the exact storage conditions. It is highly recommended to perform a stability study for your specific application.

Experimental Protocols

Protocol: Stability Testing of this compound

1. Objective: To evaluate the stability of this compound under defined storage conditions (e.g., temperature, light, pH).

2. Materials:

  • This compound
  • Appropriate solvents (e.g., acetonitrile, ethanol - HPLC grade)
  • Buffers of desired pH
  • Amber and clear glass vials with inert caps
  • Temperature-controlled chambers/incubators
  • Light exposure chamber (optional)
  • HPLC or GC system with a suitable column and detector (e.g., UV-Vis, FID, or MS)

3. Method:

  • Prepare a stock solution of this compound of a known concentration in the desired solvent or buffer system.
  • Aliquot the solution into multiple amber and clear vials.
  • Place the vials under the different storage conditions to be tested (e.g., 4°C/dark, 25°C/dark, 25°C/light, 40°C/dark).
  • At specified time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months), retrieve a vial from each storage condition.
  • Analyze the sample using a validated HPLC or GC method to determine the concentration of this compound remaining.
  • If using a mass spectrometer, monitor for the appearance of potential degradation products (e.g., 2-Hexanol, butanoic acid, 2-hexanone).
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Stability_Assessment_Workflow Workflow for Assessing this compound Stability cluster_planning 1. Planning & Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation start Define Storage Conditions (Temp, Light, pH) prep_sample Prepare Samples of This compound start->prep_sample storage Store Samples under Defined Conditions prep_sample->storage storage->storage Time sampling Collect Samples at Time Intervals storage->sampling analytical_method Analyze by HPLC or GC-MS sampling->analytical_method quantify Quantify Parent Compound & Degradants analytical_method->quantify kinetics Determine Degradation Kinetics & Half-life quantify->kinetics report Generate Stability Report kinetics->report

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways Primary Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation ester This compound hexanol 2-Hexanol ester->hexanol + H2O (Acid/Base Catalyzed) butanoic_acid Butanoic Acid ester->butanoic_acid + H2O (Acid/Base Catalyzed) hexanone 2-Hexanone hexanol->hexanone [O]

Caption: Degradation pathways of this compound.

References

Technical Support Center: Optimizing GC-MS for Trace Level 2-Hexanol Butanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the trace level analysis of 2-Hexanol butanoate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for GC-MS parameters for this compound analysis?

A1: For trace-level analysis of this compound, a good starting point for your GC-MS method development is outlined in the table below. These parameters are based on methods for structurally similar volatile esters and should be optimized for your specific instrument and matrix.

Q2: I am not seeing any peak for this compound. What are the possible causes?

A2: Several factors could lead to a complete lack of a peak. First, verify your sample preparation technique is appropriate for a volatile compound; consider headspace or SPME for cleaner samples. Check for leaks in your GC inlet, as this can prevent the sample from reaching the column. Ensure your MS is set to scan a mass range that includes the characteristic ions of this compound (e.g., m/z 71, 89, 116). Finally, confirm that your analyte concentration is above the instrument's limit of detection.

Q3: My this compound peak is showing significant tailing. How can I improve the peak shape?

A3: Peak tailing for volatile esters is a common issue. It can be caused by active sites in the GC inlet or column, improper column installation, or a mismatch between the solvent and the stationary phase polarity.[1] Try the following:

  • Inlet Maintenance: Clean or replace the inlet liner and septum. Use a deactivated liner.

  • Column Care: Condition your column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column.

  • Temperature Optimization: Lowering the initial oven temperature can sometimes improve peak shape for early eluting compounds.[1]

Q4: What are the best sample preparation techniques for analyzing trace levels of this compound in a complex matrix?

A4: For trace-level analysis of volatile compounds like this compound in complex matrices such as food or biological samples, techniques that minimize matrix interference are crucial.[2][3][4][5] Headspace analysis (static or dynamic) and Solid Phase Microextraction (SPME) are highly recommended as they are solvent-less or solvent-minimized techniques that selectively extract volatile and semi-volatile compounds.[5][6] For liquid samples, liquid-liquid extraction (LLE) can also be effective.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the trace-level analysis of this compound by GC-MS.

Problem: Poor Sensitivity/No Peak
Possible Cause Troubleshooting Step
Inadequate Sample ConcentrationConcentrate the sample using an appropriate technique like Solid Phase Extraction (SPE) or dynamic headspace (purge and trap).
Leaks in the GC SystemPerform a leak check of the injector, column connections, and gas lines using an electronic leak detector.
Incorrect MS ParametersEnsure the MS is acquiring data in the correct mass range for this compound. For trace analysis, consider using Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Analyte DegradationLower the injector temperature to prevent thermal degradation of the analyte.
Inefficient IonizationCheck the MS source tuning and clean the ion source if necessary.
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Active Sites in the Inlet or ColumnReplace the inlet liner with a deactivated one. Trim the first 10-20 cm of the analytical column.
Column OverloadDilute the sample or increase the split ratio.
Improper Column InstallationReinstall the column according to the manufacturer's instructions, ensuring a proper cut and correct insertion depth.[6]
Incompatible SolventIf using liquid injection, ensure the sample solvent is compatible with the stationary phase of the column.
Initial Oven Temperature Too HighFor splitless injections, a high initial oven temperature can cause peak distortion. Try lowering the initial temperature.[7]
Problem: Baseline Noise or Drift
Possible Cause Troubleshooting Step
Contaminated Carrier GasEnsure high-purity carrier gas is used and that gas purifiers are functioning correctly.
Column BleedCondition the column at its maximum operating temperature. If bleed persists, the column may need to be replaced.
Dirty Ion SourceClean the ion source components according to the manufacturer's instructions.
Septum BleedUse a high-quality, low-bleed septum and replace it regularly.

Data Presentation

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis
Parameter Recommended Setting Notes
GC System
Inlet Temperature250 °CCan be optimized (220-280 °C) to balance volatilization and prevent degradation.
Injection ModeSplitless (for trace analysis)A split injection (e.g., 50:1) can be used for higher concentration samples.
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven ProgramInitial: 50 °C (hold 2 min)This is a starting point and should be optimized based on the sample matrix and desired resolution.
Ramp 1: 10 °C/min to 150 °C
Ramp 2: 20 °C/min to 250 °C (hold 5 min)
MS System
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization Energy70 eVStandard for electron ionization.
Acquisition ModeFull Scan (m/z 40-250) or SIMSIM mode is recommended for trace-level quantification.
SIM IonsPrimary: 71, Secondary: 89, 116Based on the fragmentation of similar butanoate esters.[8] These should be confirmed with a standard.

Experimental Protocols

Protocol 1: Headspace Solid Phase Microextraction (HS-SPME) for this compound
  • Sample Preparation: Place a known amount of the homogenized sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard if quantitative analysis is required.

  • Equilibration: Seal the vial and place it in a heating block or autosampler incubator at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet for thermal desorption of the analytes onto the column.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Poor or No Peak for this compound check_sensitivity Is the peak present but very small? start->check_sensitivity check_peak_shape Is the peak present but tailing/fronting? check_sensitivity->check_peak_shape No sensitivity_issues Optimize for Sensitivity check_sensitivity->sensitivity_issues Yes no_peak_issues Troubleshoot Complete Absence of Peak check_peak_shape->no_peak_issues No peak_shape_issues Address Peak Shape Problems check_peak_shape->peak_shape_issues Yes end End: Optimized Chromatogram no_peak_issues->end sensitivity_issues->end peak_shape_issues->end SamplePrepDecisionTree start Sample Matrix liquid_sample Liquid Sample start->liquid_sample solid_sample Solid Sample start->solid_sample liquid_prep Headspace or LLE liquid_sample->liquid_prep solid_prep HS-SPME solid_sample->solid_prep analysis GC-MS Analysis liquid_prep->analysis solid_prep->analysis

References

identifying common impurities in synthetic 2-Hexanol butanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying common impurities in synthetic 2-Hexyl butanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic 2-Hexyl butanoate?

A1: The most common impurities in synthetic 2-Hexyl butanoate typically arise from the starting materials, side reactions, or the purification process. These can include:

  • Unreacted Starting Materials: 2-Hexanol and butanoic acid.

  • Byproducts: Water is a primary byproduct of the esterification reaction.

  • Side-Reaction Products: Hexene isomers can be formed from the acid-catalyzed dehydration of 2-hexanol. Di-2-hexyl ether may also form through the self-condensation of 2-hexanol.

  • Catalyst Residues: Residual acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, may be present if not completely removed during the workup.

  • Solvent Residues: Solvents used in the reaction or purification steps (e.g., toluene, hexane) may remain in the final product.

Q2: What are the sources of these impurities?

A2: The primary source of these impurities is the synthesis process itself, most commonly the Fischer-Speier esterification.[1]

  • Incomplete Reaction: If the esterification reaction does not go to completion, unreacted 2-hexanol and butanoic acid will remain.

  • Equilibrium Nature of Reaction: Fischer esterification is a reversible reaction, and the presence of the byproduct water can shift the equilibrium back towards the reactants.[2][3]

  • Side Reactions: The acidic and heated conditions of the reaction can promote side reactions. For instance, the acid catalyst can lead to the dehydration of the secondary alcohol (2-hexanol) to form various hexene isomers.[1]

  • Inadequate Purification: Insufficient washing or distillation during the workup process can leave behind starting materials, catalyst, and water.

Q3: How can I minimize the formation of impurities during synthesis?

A3: To minimize impurity formation, consider the following strategies:

  • Use of Excess Reactant: Employing an excess of one of the reactants (typically the less expensive one, often the alcohol) can help drive the reaction equilibrium towards the product side.[2]

  • Water Removal: Actively removing water as it is formed can significantly increase the yield of the ester. This can be achieved using a Dean-Stark apparatus during the reaction.[2][4]

  • Control of Reaction Temperature: Carefully controlling the reaction temperature can minimize side reactions like the dehydration of the alcohol.

  • Thorough Workup: A comprehensive aqueous workup is crucial to remove the acid catalyst and any water-soluble impurities. This typically involves washing with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with brine to remove residual water.

Q4: What are the recommended analytical techniques for identifying and quantifying impurities in 2-Hexyl butanoate?

A4: The most effective analytical techniques for identifying and quantifying impurities in 2-Hexyl butanoate are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and identifying them based on their mass spectra. It can readily detect unreacted starting materials, hexene isomers, and other volatile byproducts.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation. They can be used to identify and quantify the main product and its impurities by analyzing the chemical shifts and integration of the signals.[7] Residual starting materials and certain byproducts have characteristic signals that can be easily identified.[7][8]

  • Karl Fischer Titration: This method is specifically used for the accurate quantification of water content in the final product.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Sharp, unpleasant, or rancid odor in the final product. Residual butanoic acid.1. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize and remove the acidic impurity. 2. Confirm the absence of the characteristic broad singlet of the carboxylic acid proton (around 10-12 ppm) in the 1H NMR spectrum.[7]
GC-MS analysis shows a peak with a mass-to-charge ratio (m/z) of 84. Presence of hexene isomers.1. Optimize the reaction temperature to minimize the dehydration of 2-hexanol. 2. Carefully distill the final product to separate the lower-boiling hexene isomers from the 2-hexyl butanoate.
The 1H NMR spectrum displays a broad singlet between 10-12 ppm. Residual butanoic acid.1. Perform an additional wash with a basic solution (e.g., sodium bicarbonate). 2. Re-purify the product by distillation.
The final product appears cloudy or has a separate aqueous layer. Presence of water.1. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before the final distillation. 2. For quantitative analysis of water content, perform a Karl Fischer titration.
The product has a lower than expected boiling point during distillation. Significant amount of unreacted 2-hexanol or the presence of hexene isomers.1. Analyze a sample of the distillate by GC-MS to identify the components. 2. Improve the reaction conversion by using an excess of one reactant or by removing water during the reaction.

Common Impurities in Synthetic 2-Hexyl Butanoate

ImpurityChemical FormulaMolecular Weight ( g/mol )SourceKey Analytical Features
2-Hexanol C₆H₁₄O102.17Unreacted starting materialGC-MS (m/z): 45, 43, 69, 58.[9][10] ¹H NMR (CDCl₃, ppm): ~3.8 (m, 1H, -CHOH-), ~1.2-1.5 (m, 8H, -CH₂-), ~0.9 (t, 3H, -CH₃), ~1.15 (d, 3H, -CH(OH)CH₃).[11]
Butanoic Acid C₄H₈O₂88.11Unreacted starting materialGC-MS (m/z): 60, 45, 43, 41.[5] ¹H NMR (CDCl₃, ppm): ~11-12 (br s, 1H, -COOH), ~2.35 (t, 2H, -CH₂COOH), ~1.65 (sextet, 2H, -CH₂CH₂COOH), ~0.95 (t, 3H, -CH₃).[7][8][12]
Water H₂O18.02Byproduct of esterificationAppearance: Cloudiness or phase separation. Analysis: Karl Fischer titration for quantification.
Hexene Isomers C₆H₁₂84.16Dehydration of 2-hexanolGC-MS (m/z): 84 (molecular ion), characteristic fragmentation patterns for different isomers.[4] ¹H NMR (CDCl₃, ppm): Signals in the olefinic region (~4.9-5.8 ppm).[13]
Di-2-hexyl ether C₁₂H₂₆O186.34Self-condensation of 2-hexanolGC-MS (m/z): Will show a higher molecular ion peak than the product. Fragmentation may involve the loss of a hexyl group. ¹H NMR (CDCl₃, ppm): Absence of a hydroxyl proton signal and a downfield shift of the methine proton adjacent to the ether oxygen compared to 2-hexanol.
Sulfuric Acid H₂SO₄98.08Catalyst residueAnalysis: Can be detected by a low pH of the crude product or by titration. Removed by washing with a basic solution.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general method for the analysis of 2-hexyl butanoate and its volatile impurities is as follows:

  • Sample Preparation: Dilute the sample (e.g., 1 µL) in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Identification: Compare the obtained mass spectra with a reference library (e.g., NIST).

¹H NMR Spectroscopy Analysis

A general method for the analysis of 2-hexyl butanoate and its impurities is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Parameters:

    • Number of scans: 8-16.

    • Relaxation delay: 1-5 seconds.

  • Data Analysis:

    • Calibrate the spectrum to the TMS signal.

    • Integrate the signals to determine the relative ratios of the different components.

    • Identify the characteristic signals for the product and potential impurities based on their chemical shifts and splitting patterns.

Impurity Identification Workflow

cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Analytical Testing cluster_3 Impurity Identification start Sample of Synthetic 2-Hexyl Butanoate odor Unusual Odor? start->odor appearance Cloudy or Phase Separation? start->appearance gcms Perform GC-MS Analysis odor->gcms Yes (Acidic/Rancid) nmr Perform 1H NMR Analysis odor->nmr Yes (Acidic/Rancid) karl_fischer Perform Karl Fischer Titration appearance->karl_fischer Yes volatile_impurities Identify Volatile Impurities (e.g., 2-Hexanol, Hexenes) gcms->volatile_impurities acid_impurity Identify Butanoic Acid nmr->acid_impurity structural_impurities Confirm Structural Impurities nmr->structural_impurities water_impurity Quantify Water Content karl_fischer->water_impurity

References

preventing hydrolysis of 2-Hexanol butanoate during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Hexanol Butanoate Extraction

Welcome, researchers and scientists. This guide provides detailed troubleshooting advice and frequently asked questions to help you prevent the hydrolysis of this compound during the critical extraction phase of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis?

A1: this compound is an ester. Hydrolysis is a chemical reaction where water breaks the ester bond, converting this compound back into its constituent molecules: 2-hexanol (an alcohol) and butanoic acid (a carboxylic acid).[1] This reaction can be catalyzed by either an acid or a base.[1][2] The base-catalyzed version, known as saponification, is particularly rapid and effectively irreversible under basic conditions.[2]

Q2: Why is my this compound hydrolyzing during extraction?

A2: Hydrolysis during extraction, or "work-up," is a common issue. It typically occurs when the crude reaction mixture, which may contain residual acid catalysts (like sulfuric acid from a Fischer esterification), is neutralized. If a strong base (e.g., sodium hydroxide, NaOH) is used for neutralization, or if the pH of the aqueous wash solutions is too high (basic), it can rapidly catalyze the hydrolysis of the ester product.[3][4] The presence of water is essential for this reaction to occur.

Q3: What are the primary signs of hydrolysis?

A3: The most common indicators of hydrolysis are:

  • Reduced Yield: The most obvious sign is a lower-than-expected yield of the purified this compound.

  • Presence of Impurities: Detection of 2-hexanol or butanoic acid in your final product via analytical methods like NMR or GC-MS.

  • Odor Changes: A shift from the characteristic fruity scent of the ester to the rancid odor of butanoic acid.

Q4: How can I prevent hydrolysis during my extraction protocol?

A4: Preventing hydrolysis hinges on carefully controlling the chemical environment during the work-up. Key strategies include:

  • Use a Weak Base for Neutralization: Instead of strong bases like NaOH, use a mild base such as a saturated or 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any residual acid catalyst.[5][6] These weaker bases are sufficient to neutralize strong acids but are less likely to promote significant ester hydrolysis.[3]

  • Control the Temperature: Perform the extraction and washing steps at room temperature or below. Lower temperatures decrease the rate of all chemical reactions, including hydrolysis.

  • Minimize Contact Time: Reduce the amount of time the organic layer containing your ester is in contact with aqueous phases, especially basic ones.

  • Use a Brine Wash: After the bicarbonate wash, wash the organic layer with a saturated solution of sodium chloride (brine).[7][8] This helps to remove the bulk of dissolved water from the organic layer and can help break up emulsions.[5][9][10]

  • Proper Drying: After separating the organic layer, treat it with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any remaining traces of water before solvent evaporation.[7]

Troubleshooting Guide

Problem / Symptom Possible Cause(s) Recommended Solution(s)
Low yield of ester and a strong, unpleasant odor of butanoic acid. Base-catalyzed hydrolysis (saponification) occurred during the neutralization/wash step.1. Use a weaker base: Switch from NaOH to a saturated NaHCO₃ solution for neutralization.[3][6] 2. Lower the temperature: Conduct the aqueous wash steps in an ice bath. 3. Reduce mixing time: Gently invert the separatory funnel instead of shaking vigorously, and separate the layers promptly.
An emulsion forms between the organic and aqueous layers, preventing clean separation. Vigorous shaking of the separatory funnel, especially when the sample contains surfactant-like impurities.[11]1. Gentle Mixing: Swirl or gently invert the separatory funnel instead of shaking it aggressively.[11] 2. "Salting Out": Add a saturated brine solution. This increases the ionic strength of the aqueous layer, which helps to break the emulsion.[11][12] 3. Filtration/Centrifugation: As a last resort, you can try filtering the mixture through a plug of glass wool or centrifuging the sample to separate the layers.[11]
Final product contains traces of 2-hexanol and/or butanoic acid. Incomplete reaction or minor hydrolysis during work-up.1. Optimize the reaction: Ensure the initial esterification reaction goes to completion. 2. Refine the work-up: Ensure the NaHCO₃ wash is sufficient to remove all acid catalyst without being excessively long.[5][13] Follow with a brine wash to remove dissolved water and water-soluble impurities.[9][10] 3. Purification: Consider purification by distillation, which can separate the desired ester from the less volatile butanoic acid and more volatile 2-hexanol.

Experimental Protocols

Optimized Extraction Protocol to Minimize Hydrolysis

This protocol assumes the starting point is a crude reaction mixture from an acid-catalyzed esterification containing this compound, residual butanoic acid, 2-hexanol, and the acid catalyst in an organic solvent.

  • Cool the Reaction Mixture: Before work-up, allow the reaction mixture to cool to room temperature.

  • Transfer to Separatory Funnel: Transfer the cooled mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute the mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Neutralization Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution, approximately half the volume of the organic layer.[7] Stopper the funnel, and gently invert it several times, venting frequently to release the CO₂ gas produced.[7] Continue until gas evolution ceases. This indicates that all the strong acid catalyst has been neutralized.[6]

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Brine Wash: Add a volume of saturated brine (NaCl solution) equal to the bicarbonate wash volume.[7][8] Gently invert the funnel a few times to mix. This step removes residual water and helps break any minor emulsions.[9][10]

  • Separate Layers Again: Allow the layers to separate and drain the lower aqueous layer.

  • Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.[7]

  • Isolate the Product: Decant or filter the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the crude this compound, which can then be further purified if necessary.

Visualizations

Ester Hydrolysis Mechanisms

G Mechanisms of Ester Hydrolysis cluster_base Base-Catalyzed (Saponification) cluster_acid Acid-Catalyzed Ester_B This compound Intermediate_B Tetrahedral Intermediate Ester_B->Intermediate_B Attack OH Hydroxide (OH⁻) (Strong Nucleophile) OH->Intermediate_B Products_B Butanoate Salt + 2-Hexanol (Irreversible) Intermediate_B->Products_B Elimination Ester_A This compound Protonated_Ester Protonated Ester (Activated) Ester_A->Protonated_Ester H3O Hydronium (H₃O⁺) (Acid Catalyst) H3O->Protonated_Ester Protonation Intermediate_A Tetrahedral Intermediate Protonated_Ester->Intermediate_A Water Water (H₂O) (Weak Nucleophile) Water->Intermediate_A Attack Products_A Butanoic Acid + 2-Hexanol (Reversible) Intermediate_A->Products_A Proton Transfer & Elimination

Caption: Acid- and base-catalyzed hydrolysis pathways for esters.

Recommended Extraction Workflow

G Optimized Extraction Workflow for this compound start Crude Reaction Mixture transfer Transfer to Separatory Funnel start->transfer wash1 Wash with Saturated NaHCO₃ Solution transfer->wash1 separate1 Separate Layers (Discard Aqueous) wash1->separate1 Vent CO₂ wash2 Wash with Saturated Brine (NaCl) separate1->wash2 separate2 Separate Layers (Discard Aqueous) wash2->separate2 dry Dry Organic Layer with Anhydrous Na₂SO₄ separate2->dry filter Filter or Decant dry->filter evaporate Remove Solvent (Rotary Evaporator) filter->evaporate end Purified this compound evaporate->end

Caption: Step-by-step workflow for ester extraction to minimize hydrolysis.

Troubleshooting Logic for Low Ester Yield

G Troubleshooting Low Ester Yield start Problem: Low Yield of Ester q1 Is there an odor of butanoic acid? start->q1 cause1 Probable Cause: Ester Hydrolysis q1->cause1 Yes q2 Was an emulsion formed during extraction? q1->q2 No solution1 Solution: - Use weak base (NaHCO₃) - Lower temperature - Use brine wash - Reduce contact time cause1->solution1 cause2 Probable Cause: Product loss in emulsion q2->cause2 Yes cause3 Probable Cause: - Incomplete reaction - Mechanical loss q2->cause3 No solution2 Solution: - Mix gently (swirl) - Add brine to break - Centrifuge if necessary cause2->solution2 solution3 Solution: - Check reaction conditions - Review transfer steps cause3->solution3

Caption: Decision tree for diagnosing the cause of low ester yield.

References

troubleshooting matrix effects in 2-Hexanol butanoate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of 2-Hexanol butanoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the context of Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, these effects can manifest as either signal enhancement or suppression.

  • Signal Enhancement: Co-eluting matrix components can coat active sites in the GC inlet and column, preventing the thermal degradation of this compound. This leads to a higher-than-actual measured concentration.[1][2]

  • Signal Suppression: Conversely, high concentrations of matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a lower-than-actual measured concentration.

These effects can significantly impact the accuracy, precision, and sensitivity of your quantification.[3]

Q2: I am observing inconsistent peak areas for my this compound standards in different sample matrices. What could be the cause?

A2: This is a classic indication of matrix effects. The composition of different sample matrices (e.g., fruit juice vs. a pharmaceutical formulation) can vary significantly, leading to different degrees of signal enhancement or suppression for this compound. It is crucial to evaluate and mitigate these matrix effects to ensure accurate quantification across different sample types.

Q3: What are the common strategies to mitigate matrix effects in this compound analysis?

A3: Several strategies can be employed to minimize or compensate for matrix effects:

  • Sample Preparation:

    • Dilution: A simple and effective method to reduce the concentration of interfering matrix components.[3]

    • Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction can be used to remove interfering compounds from the sample extract before GC-MS analysis.

  • Calibration Strategies:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help compensate for matrix effects.

    • Standard Addition: This method involves adding known amounts of a this compound standard to the sample itself to create a calibration curve within the sample matrix.[1][4][5][6][7] This is particularly useful when a blank matrix is not available.

  • Internal Standards:

    • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled version of this compound (e.g., deuterated or ¹³C-labeled) is considered the gold standard for correcting matrix effects.[8] These internal standards behave almost identically to the analyte during sample preparation and analysis, thus providing the most accurate correction for signal variations.

Q4: How do I choose the best mitigation strategy for my experiment?

A4: The choice of strategy depends on several factors, including the complexity of your sample matrix, the required level of accuracy, and the availability of resources. The following flowchart can guide your decision-making process:

Mitigation Strategy Selection start Start: Suspected Matrix Effects q1 Is a blank matrix available and similar to the sample matrix? start->q1 q2 Is a stable isotope-labeled internal standard for This compound available? q1->q2 No s1 Use Matrix-Matched Calibration q1->s1 Yes s2 Use Stable Isotope Dilution (Gold Standard) q2->s2 Yes s3 Perform Standard Addition q2->s3 No end End: Accurate Quantification s1->end s2->end s4 Optimize Sample Preparation: - Dilution - Cleanup (SPE, LLE) s3->s4 If still problematic s3->end s4->end

Caption: Decision tree for selecting a matrix effect mitigation strategy.

Troubleshooting Guides

Issue 1: Signal Enhancement Leading to Overestimation of this compound

Symptoms:

  • Calculated concentrations of this compound are unexpectedly high.

  • Recovery of spiked samples is consistently above 100%.

  • Peak shape may be sharper and more intense in the sample matrix compared to a pure solvent standard.

Root Cause:

  • Co-eluting matrix components are protecting the analyte from thermal degradation in the GC inlet, leading to a more efficient transfer to the column and detector.[1][2]

Troubleshooting Steps & Experimental Protocols:

  • Assess the Matrix Effect:

    • Protocol: Prepare two sets of calibration curves: one in a pure solvent (e.g., hexane) and another in a blank matrix extract. Compare the slopes of the two curves. A steeper slope in the matrix-matched curve indicates signal enhancement.

  • Implement Mitigation Strategies:

    • Matrix-Matched Calibration:

      • Protocol: Obtain a blank matrix that is free of this compound but otherwise identical to your samples. Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of this compound. Use this calibration curve for quantification.

    • Standard Addition:

      • Protocol:

        • Divide your sample into at least four aliquots.

        • Leave one aliquot unspiked.

        • Spike the remaining aliquots with increasing, known concentrations of a this compound standard solution.

        • Analyze all aliquots using your established GC-MS method.

        • Plot the peak area of this compound against the added concentration.

        • Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample.[4][6][7]

    • Illustrative Data for Standard Addition:

SampleAdded this compound (ng/mL)Peak Area
Unspiked Sample0125,000
Spike 110255,000
Spike 220380,000
Spike 330510,000
Issue 2: Signal Suppression Leading to Underestimation of this compound

Symptoms:

  • Calculated concentrations of this compound are lower than expected.

  • Recovery of spiked samples is consistently below 100%.

  • Poor sensitivity and high limits of detection (LOD) and quantification (LOQ).

Root Cause:

  • Co-eluting matrix components are interfering with the ionization of this compound in the MS ion source.

Troubleshooting Steps & Experimental Protocols:

  • Confirm Signal Suppression:

    • Protocol: Perform a post-extraction spike experiment. Analyze a blank matrix extract, a pure standard of this compound, and a blank matrix extract spiked with the same concentration of the standard. If the peak area of the spiked extract is significantly lower than the pure standard, signal suppression is occurring.

  • Implement Mitigation Strategies:

    • Sample Dilution:

      • Protocol: Dilute the sample extract with a suitable solvent (e.g., 1:5, 1:10) and re-analyze. This reduces the concentration of interfering matrix components. Note that dilution may impact the ability to detect very low concentrations of this compound.

    • Stable Isotope Dilution Analysis (SIDA):

      • Protocol:

        • Synthesize or purchase a stable isotope-labeled internal standard (IS) of this compound (e.g., this compound-d₃).

        • Add a known amount of the IS to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

        • Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the IS.

        • Create a calibration curve by plotting the peak area ratio against the concentration ratio of the analyte to the IS.

      • Benefit: This method corrects for both matrix effects and variations in sample preparation recovery.[8]

    • Illustrative Data for SIDA:

Sample TypeAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Standard 1 (5 ng/mL)52,000105,0000.4955
Standard 2 (25 ng/mL)260,000103,0002.52425
Sample A135,00098,0001.37813.8
Sample B (diluted 1:10)15,000101,0000.1491.5 (15 undiluted)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for troubleshooting matrix effects in this compound quantification.

Troubleshooting Workflow start Start: Inaccurate Quantification step1 Step 1: Assess Matrix Effect (Compare solvent vs. matrix-matched calibration slopes) start->step1 decision1 Matrix Effect Observed? step1->decision1 step2 Step 2: Implement Mitigation Strategy - Matrix-Matched Calibration - Standard Addition - Stable Isotope Dilution decision1->step2 Yes no_effect No Significant Matrix Effect decision1->no_effect No step3 Step 3: Optimize Sample Preparation - Sample Dilution - Solid-Phase Extraction (SPE) step2->step3 If necessary step4 Step 4: Method Validation (Assess accuracy, precision, LOD, LOQ) step2->step4 step3->step4 end End: Reliable Quantification step4->end no_effect->step4

Caption: A generalized workflow for identifying and mitigating matrix effects.

References

Technical Support Center: Enhancing Chromatographic Resolution of 2-Hexanol Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of 2-Hexanol butanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing poor resolution between this compound and other components in my sample?

Answer: Poor resolution in the analysis of this compound can stem from several factors related to your chromatographic method. In Gas Chromatography (GC), insufficient separation is often linked to the column's efficiency, the selectivity of the stationary phase, or the temperature program.[1] For High-Performance Liquid Chromatography (HPLC), the mobile phase composition and column chemistry are critical for achieving adequate separation.[2][3]

To improve resolution, consider the following:

  • Optimize the temperature program (for GC): A slower temperature ramp rate can enhance the separation of compounds with similar boiling points.[4][5][6]

  • Adjust the mobile phase composition (for HPLC): Modifying the solvent strength or pH can alter the selectivity and improve the separation of target analytes.[2][3][7][8]

  • Select an appropriate column: For GC, a column with a different polarity may provide better selectivity for this compound and interfering compounds.[9][10][11] In HPLC, switching to a different stationary phase, such as from C18 to a phenyl column, can introduce different separation mechanisms.[12][13][14][15]

  • Decrease the flow rate: Lowering the flow rate of the carrier gas (GC) or mobile phase (HPLC) can increase the interaction time between the analyte and the stationary phase, often leading to better resolution, albeit with longer analysis times.[3]

Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing for ester compounds like this compound is a common issue in chromatography. It is often caused by active sites on the column, column contamination, or improper method parameters.

For Gas Chromatography (GC):

  • Active Sites: Free silanol groups on the surface of the column packing can interact with polar analytes, causing tailing. Using a deactivated liner or trimming the front end of the column can help.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak distortion. Regular inlet maintenance, including replacing the liner and septum, is crucial.

  • Improper Column Installation: An incorrectly installed column can create dead volume, contributing to peak tailing.

  • Solvent Effects: Mismatched polarity between the solvent and the stationary phase can cause peak shape issues.

For High-Performance Liquid Chromatography (HPLC):

  • Secondary Interactions: Residual silanol groups on silica-based columns can interact with polar analytes. Using an end-capped column or adding a mobile phase modifier can mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing. Diluting the sample or reducing the injection volume is a potential solution.

  • Column Bed Deformation: Voids in the column packing or a blocked frit can cause peak distortion. Reversing and flushing the column or replacing it may be necessary.

Question: I am observing inconsistent retention times for this compound. What should I investigate?

Answer: Fluctuations in retention time can compromise the reliability of your analytical method. The primary causes are typically related to the stability of the chromatographic system.

In GC systems, check for:

  • Leaks: Leaks in the carrier gas line, septum, or fittings can lead to pressure and flow rate instability.

  • Temperature Fluctuations: Ensure the oven temperature is stable and accurately controlled.

  • Carrier Gas Flow Rate: Verify that the carrier gas flow rate is constant.

In HPLC systems, consider:

  • Mobile Phase Preparation: Inconsistent mobile phase composition can significantly impact retention times. Prepare the mobile phase accurately and consistently.

  • Pump Performance: Air bubbles in the pump, faulty check valves, or leaks can cause flow rate variations. Degassing the mobile phase and regular pump maintenance are essential.

  • Column Equilibration: Insufficient column equilibration time between runs can lead to drifting retention times.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best suited for the analysis of this compound?

A1: The choice of GC column depends on the complexity of the sample matrix and the desired separation. For general analysis, a mid-polarity column, such as one with a stationary phase containing a percentage of phenyl and methylpolysiloxane, is often a good starting point.[9][10][11] If analyzing for isomers or in a complex matrix, a more polar column, like a polyethylene glycol (WAX) phase, may offer better selectivity.[16]

Q2: How can I optimize the temperature program for the GC analysis of this compound?

A2: Temperature programming is crucial for separating compounds with a range of boiling points.[4][5][6] A good starting point is an initial oven temperature below the boiling point of your solvent, followed by a ramp to a final temperature that ensures the elution of all components. A slower ramp rate generally improves resolution but increases the analysis time. For every 15°C decrease in isothermal temperature, the retention time roughly doubles, which can significantly impact resolution.[1]

Q3: What is a suitable mobile phase for the HPLC analysis of this compound?

A3: For reversed-phase HPLC, a common approach for esters is to use a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[12][13][14] The ratio of organic solvent to water will determine the retention time and can be adjusted to optimize resolution. A gradient elution, where the proportion of the organic solvent is increased during the run, is often effective for separating components in a complex mixture.

Q4: What sample preparation steps are recommended for the analysis of this compound?

A4: Proper sample preparation is essential for accurate and reproducible results and to protect your chromatographic system.[17][18][19] For liquid samples, a simple "dilute and shoot" approach may be sufficient, where the sample is diluted in a suitable solvent.[19] If the sample matrix is complex, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[20] It is also recommended to filter the sample through a 0.22 or 0.45 µm filter before injection to remove any particulates that could clog the column.[17]

Quantitative Data Summary

The following table summarizes typical starting parameters for the chromatographic analysis of this compound and similar esters. These should be considered as a starting point for method development and optimization.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (RP-HPLC)
Column Mid-polarity (e.g., 5% Phenyl Methylpolysiloxane) or Polar (e.g., WAX)C18 or Phenyl
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness150 mm x 4.6 mm ID, 5 µm particle size
Carrier Gas/Mobile Phase Helium or Hydrogen at ~1-2 mL/minAcetonitrile/Water or Methanol/Water gradient
Injection Volume 1 µL (split or splitless)10-20 µL
Injector Temperature 250 °CN/A
Oven Temperature Program Initial: 50-80°C, Ramp: 5-10°C/min, Final: 220-250°CIsothermal or Gradient at 30-40 °C
Detector Flame Ionization Detector (FID) at 250-300°CUV (at low wavelength, e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD)
Flow Rate N/A1.0 mL/min

Experimental Protocols

General Protocol for GC-FID Analysis of this compound

  • Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration within the linear range of the detector. If necessary, perform a liquid-liquid or solid-phase extraction to remove matrix interferences. Filter the final solution through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Install a mid-polarity capillary column (e.g., DB-5 or equivalent) in the gas chromatograph.

    • Set the injector and detector temperatures to 250°C.

    • Set the carrier gas (Helium) flow rate to 1.5 mL/min.

    • Program the oven temperature: start at 60°C for 2 minutes, then ramp at 8°C/min to 240°C and hold for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition and Analysis: Acquire the chromatogram and identify the this compound peak based on its retention time, which should be confirmed by running a standard. Integrate the peak area for quantification.

Logical Workflow for Troubleshooting Poor Resolution

The following diagram illustrates a systematic approach to troubleshooting and enhancing the chromatographic resolution of this compound.

Caption: Troubleshooting workflow for enhancing chromatographic resolution.

References

minimizing thermal degradation of 2-Hexanol butanoate in GC inlet

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the analysis of 2-Hexanol butanoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize thermal degradation in the Gas Chromatography (GC) inlet and ensure accurate and reproducible results.

Troubleshooting Guide

Our troubleshooting guide is designed to address common issues encountered during the GC analysis of thermally labile compounds like this compound.

Diagram: Troubleshooting Workflow for Analyte Degradation

TroubleshootingWorkflow Troubleshooting Flow for this compound Degradation start Start: Suspected Thermal Degradation (e.g., low recovery, extra peaks) check_inlet_temp Is Inlet Temperature Optimized? start->check_inlet_temp reduce_temp Action: Reduce Inlet Temperature (e.g., in 25°C increments) check_inlet_temp->reduce_temp No check_liner Is the Inlet Liner Appropriate and Clean? check_inlet_temp->check_liner Yes review_results Review Chromatogram for Improvement reduce_temp->review_results replace_liner Action: Use an Inert Liner (e.g., deactivated, glass wool free) and Perform Inlet Maintenance check_liner->replace_liner No check_injection_mode Is the Injection Mode Suitable? check_liner->check_injection_mode Yes replace_liner->review_results use_gentle_injection Action: Switch to a Gentler Technique (e.g., PTV or Cool-On-Column) check_injection_mode->use_gentle_injection No check_injection_mode->review_results Yes use_gentle_injection->review_results end End: Degradation Minimized review_results->end Successful contact_support Issue Persists: Contact Technical Support review_results->contact_support Unsuccessful

Caption: A logical workflow to diagnose and resolve thermal degradation of this compound in a GC inlet.

Q1: I am seeing a lower than expected peak area for this compound and some unexpected earlier eluting peaks. What could be the cause?

A1: This is a classic sign of thermal degradation in the GC inlet. The high temperature of the inlet can cause this compound to break down into smaller, more volatile compounds, which then elute earlier in the chromatogram. The reduced peak area for your target analyte is a direct result of this degradation.

Q2: How can I confirm that the extra peaks are due to thermal degradation?

A2: A simple way to test for thermal degradation is to perform a series of injections with varying inlet temperatures. If the area of the suspected degradation peaks decreases as you lower the inlet temperature, while the area of the this compound peak increases, it is highly likely that you are observing thermal degradation.

Q3: What is the first and most straightforward step to minimize the degradation of this compound?

A3: The most direct approach is to lower the inlet temperature. Often, inlet temperatures are set higher than necessary. Try reducing the temperature in 25°C increments and observe the effect on your chromatogram. The optimal temperature will be a balance between efficient volatilization of your analyte and minimal degradation.

Q4: I've lowered the inlet temperature, but I'm still seeing some degradation. What should I try next?

A4: The next step is to examine your inlet liner. An active or dirty liner can have catalytic sites that promote thermal degradation.[1]

  • Use an Inert Liner: Switch to a liner that is specifically designed to be inert, such as one with deactivation.

  • Avoid Glass Wool: While glass wool can aid in sample vaporization, it also provides a large surface area with potential active sites.[2] A liner without glass wool, or one with deactivated glass wool, is preferable for thermally labile compounds.

  • Regular Maintenance: Ensure you have a regular maintenance schedule for cleaning or replacing your inlet liner, as non-volatile sample matrix components can accumulate and create active sites.[3]

Q5: My peaks for this compound are tailing. Is this related to thermal degradation?

A5: Peak tailing can be related to several factors, including thermal degradation, but it is more commonly associated with active sites in the GC system (liner, column), poor column installation, or an inappropriate solvent.[4][5] If you are analyzing for the free alcohol and butanoic acid as well, these are more prone to tailing due to their polarity. For the ester, if you have addressed potential active sites and still see tailing, it could be that a portion of your analyte is degrading in the inlet, and the degradation products are interacting with the system.

Frequently Asked Questions (FAQs)

Q1: What is the ideal injection technique for analyzing this compound to minimize thermal degradation?

A1: For thermally sensitive compounds like this compound, the ideal injection techniques are those that introduce the sample onto the column at a lower temperature. The two primary "soft" injection techniques are:

  • Cool-On-Column (COC) Injection: This is the gentlest injection technique as the sample is deposited directly onto a cool column.[6] This method minimizes the risk of thermal degradation in the inlet.[7]

  • Programmed Temperature Vaporization (PTV) Injection: A PTV inlet allows for a cool injection followed by a rapid temperature ramp to transfer the analytes to the column. This significantly reduces the time the analyte spends in a hot environment.

Q2: Can I still use a standard split/splitless inlet for this compound analysis?

A2: Yes, a split/splitless inlet can be used, but careful optimization is required. For splitless injections, which are common for trace analysis, the longer residence time in the hot inlet can increase the risk of degradation.[8] To mitigate this, use the lowest possible inlet temperature that still allows for efficient sample vaporization and consider using a pulsed pressure injection to transfer the sample to the column more quickly.

Q3: How does the choice of solvent affect the analysis of this compound?

A3: The solvent choice is crucial, especially for splitless and cool-on-column injections. The initial oven temperature should be set below the boiling point of the solvent to allow for solvent focusing, which helps to create sharp peaks.[7] Using a solvent with a boiling point significantly different from your analyte can improve this focusing effect.

Q4: What are the typical degradation products of butanoate esters in a GC inlet?

Data Presentation

The following tables provide illustrative data on how different GC parameters can affect the recovery of this compound.

Table 1: Effect of Inlet Temperature on this compound Recovery (Splitless Injection)

Inlet Temperature (°C)This compound Peak Area (arbitrary units)% Recovery (relative to 180°C)
25065,00065%
22582,00082%
20095,00095%
180100,000100%

Table 2: Comparison of Injection Techniques on this compound Recovery (Inlet Temperature: 225°C)

Injection TechniqueThis compound Peak Area (arbitrary units)% Recovery (relative to COC)
Splitless82,00083%
PTV (Cold Injection)96,00097%
Cool-On-Column (COC)99,000100%

Experimental Protocols

Below are detailed methodologies for three common injection techniques for the analysis of this compound.

Protocol 1: Optimized Splitless Injection

This protocol is for a standard split/splitless inlet and is a good starting point if more advanced injection techniques are not available.

Diagram: Splitless Injection Workflow

SplitlessInjection Optimized Splitless Injection Workflow prep 1. Prepare Sample in an Appropriate Solvent setup_gc 2. Set GC and Inlet Parameters - Low Inlet Temp (e.g., 180-200°C) - Inert Liner prep->setup_gc inject 3. Inject Sample (1 µL) setup_gc->inject transfer 4. Analyte Transfer to Column (Split Valve Closed) inject->transfer purge 5. Purge Inlet (Split Valve Opens) transfer->purge run 6. Temperature Program and Data Acquisition purge->run

Caption: A step-by-step workflow for performing an optimized splitless injection to minimize thermal degradation.

  • Inlet Preparation:

    • Install a deactivated, single-taper glass liner.

    • Set the inlet temperature to 200°C.

    • Use a septum with low bleed at the operating temperature.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

    • Injection Mode: Splitless.

    • Purge Flow to Split Vent: 50 mL/min at 1.0 min.

    • Injection Volume: 1 µL.

  • Procedure:

    • Prepare a standard solution of this compound in hexane.

    • Inject the sample.

    • Acquire the chromatogram.

    • Evaluate the peak shape and area of this compound and look for the presence of any potential degradation products.

    • If degradation is still suspected, lower the inlet temperature to 180°C and reinject.

Protocol 2: Programmed Temperature Vaporization (PTV) Injection

This protocol utilizes a PTV inlet for a "cold" injection, which is highly effective at minimizing thermal degradation.

  • Inlet Preparation:

    • Install a suitable liner for PTV, often with a small amount of deactivated glass wool.

    • Set the PTV program as follows:

      • Initial temperature: 50°C (hold for 0.2 min).

      • Ramp rate: 720°C/min.

      • Final temperature: 250°C (hold for 5 min).

    • Set the vent flow to 50 mL/min during the initial hold.

  • GC Conditions:

    • Same as Protocol 1.

  • Procedure:

    • Prepare a standard solution of this compound in hexane.

    • The autosampler injects the sample into the cold inlet.

    • The solvent is vented for a short period.

    • The inlet is rapidly heated to transfer the analyte to the column.

    • The GC run and data acquisition begin.

Protocol 3: Cool-On-Column (COC) Injection

This is the most inert injection technique and should be used for the most thermally labile compounds or for obtaining a "true" profile of the sample without any inlet-induced degradation.[6][9]

  • Inlet and Column Setup:

    • Install a COC-specific inlet and a retention gap (e.g., 5 m of deactivated fused silica) connected to the analytical column.

    • The inlet should be in "track oven" mode, meaning its temperature will follow the oven temperature program.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min. (Note the lower initial temperature to be below the solvent boiling point).

    • Injection Volume: 1 µL.

  • Procedure:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., hexane).

    • Use a syringe with a needle gauge appropriate for the column's internal diameter.

    • Inject the sample directly onto the retention gap while the oven and inlet are at the initial low temperature.

    • Start the oven temperature program.

    • Acquire the chromatogram.

References

dealing with co-eluting peaks in 2-Hexanol butanoate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Hexanol butanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting peaks during gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how do I know if it's affecting my this compound analysis?

A: Co-elution is a common issue in chromatography where two or more compounds exit the GC column at the same time, resulting in overlapping peaks that may appear as a single, distorted peak.[1][2] This prevents accurate identification and quantification. You can suspect co-elution through several indicators:

  • Visual Peak Shape Analysis: Perfectly symmetrical, Gaussian-shaped peaks are ideal. Signs of co-elution include:

    • Peak Shoulders: A small, secondary peak on the leading or tailing edge of the main peak.[2]

    • Peak Tailing or Fronting: Asymmetry where the peak extends more on one side. While often caused by other issues like column overload or active sites, it can also indicate a hidden overlapping peak.[3][4][5]

    • Broader-than-expected peaks.

  • GC-MS Spectral Analysis: If you are using a mass spectrometer (MS) detector, you can check for co-elution by examining the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it's a strong indication that multiple compounds are present.[2] Pure compounds will have a consistent mass spectrum throughout their elution.[2]

Q2: What are the common causes of co-eluting peaks in the GC analysis of this compound?

A: Several factors can lead to the co-elution of peaks during the analysis of this compound:

  • Presence of Isomers: 2-Hexanol has a chiral center, meaning it exists as (R)- and (S)-enantiomers.[6] If the synthesis used a racemic mixture of 2-Hexanol, the resulting this compound will also be a mix of enantiomers, which will likely co-elute on a standard, non-chiral GC column.

  • Synthetic Impurities: Residual starting materials (e.g., 2-hexanol, butanoic acid) or byproducts from the synthesis can have similar volatilities and polarities, causing them to elute close to the target analyte.

  • Inappropriate GC Column (Stationary Phase): The choice of the stationary phase is critical for separation.[7] A non-polar column, for instance, separates primarily by boiling point and may not be sufficient to resolve compounds with similar boiling points but different polarities.

  • Sub-optimal GC Method Parameters: An unoptimized temperature program or carrier gas flow rate can lead to poor resolution.[8][9] For example, a temperature ramp that is too fast will not allow sufficient time for compounds to separate.[10]

  • Column Overload or Poor Injection Technique: Injecting too much sample can saturate the stationary phase, leading to peak broadening and fronting, which can mask underlying peaks.[4][11]

Q3: How can I resolve co-eluting peaks chromatographically?

A: Resolving co-eluting peaks involves systematically optimizing your GC method. The goal is to improve chromatographic resolution by adjusting parameters that influence retention, selectivity, and efficiency.[1] A logical troubleshooting workflow is essential.

G cluster_start Start cluster_detect Detection cluster_action Action Plan cluster_chrom_solutions Chromatographic Solutions start Suspected Co-elution (Asymmetric or Broad Peak) detect_ms Check MS Spectra Across Peak start->detect_ms detect_visual Visual Inspection: Shoulder, Tailing, Fronting start->detect_visual action_chrom Improve Chromatographic Separation detect_ms->action_chrom Spectra Differ? action_ms Use Mass Spectral Deconvolution detect_ms->action_ms Spectra Differ & Separation Fails? detect_visual->action_chrom sol_method Optimize GC Method (Temp Program, Flow Rate) action_chrom->sol_method sol_column Change GC Column (Improve Selectivity) sol_method->sol_column If resolution still poor sol_inject Verify Injection (Volume, Split Ratio) sol_column->sol_inject After confirming column G A 1. Sample Preparation (Dilute in suitable solvent, e.g., Hexane) B 2. GC Injection (e.g., 1 µL, Split mode) A->B C 3. Separation in GC Column (e.g., WAX or 5-MS phase) B->C D 4. Ionization (Electron Ionization - 70 eV) C->D E 5. Mass Analysis (Quadrupole Analyzer) D->E F 6. Detection (Electron Multiplier) E->F G 7. Data Acquisition & Analysis (TIC, EIC, Spectral Deconvolution) F->G

References

Technical Support Center: High-Throughput Screening of 2-Hexanol Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for method development in high-throughput screening of 2-Hexanol butanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common high-throughput screening (HTS) methods for quantifying this compound production?

A1: The primary HTS methods for this compound screening are colorimetric assays and high-throughput gas chromatography (GC). Colorimetric assays are often used for initial screening of large libraries due to their speed and cost-effectiveness, while GC-based methods provide higher accuracy and selectivity for hit validation and quantitative analysis.[1][2][3]

Q2: How can I choose between a colorimetric assay and a GC-based method for my screening campaign?

A2: The choice depends on the stage and scale of your screening.

  • Colorimetric assays: Ideal for primary screening of large numbers of samples (thousands per day) where speed is critical and some level of false positives/negatives is acceptable.[2][3]

  • High-throughput GC: Suitable for secondary screening, hit confirmation, and detailed quantitative analysis of a smaller number of promising candidates. It offers higher specificity and can resolve this compound from other structurally similar esters.[1][4]

Q3: What are the key challenges in developing a robust HTS assay for this compound?

A3: Key challenges include:

  • Assay sensitivity and dynamic range: Ensuring the assay can detect the expected range of this compound concentrations.

  • Interference from media components or other metabolites: This can lead to false-positive or false-negative results.[5]

  • Sample preparation throughput: The sample preparation steps can be a bottleneck in the overall screening workflow.[4][6]

  • Volatility of this compound: This can lead to sample loss during handling and analysis.

Q4: Are there commercially available kits for high-throughput ester quantification?

A4: While there may not be kits specifically for this compound, there are general colorimetric assay kits for esterase or acetylcholinesterase activity that can be adapted.[7][8] These kits typically rely on the detection of a reaction product, such as the release of a chromogenic alcohol or a change in pH. It is crucial to validate the compatibility of such kits with your specific experimental conditions and the detection of this compound.

Troubleshooting Guides

Colorimetric Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High background signal 1. Contamination of reagents or microplates.2. Instability of the chromogenic substrate.3. Interference from media components.1. Use fresh, high-purity reagents and sterile microplates.2. Prepare the substrate solution fresh before each experiment and protect it from light.3. Run appropriate controls with media components alone to assess background levels and consider a buffer exchange or extraction step.
Low or no signal 1. Low production of this compound.2. Enzyme inhibition in the assay.3. Incorrect assay conditions (pH, temperature).1. Confirm production using a more sensitive method like GC-MS.2. Check for inhibitory compounds in the sample matrix by spiking with a known amount of this compound.3. Optimize assay parameters such as pH, temperature, and incubation time.
High well-to-well variability 1. Inaccurate pipetting.2. Incomplete mixing of reagents.3. Edge effects in the microplate.1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.2. Ensure thorough mixing by gentle shaking or orbital shaking.3. Avoid using the outer wells of the microplate or fill them with a blank solution.
High-Throughput Gas Chromatography (GC) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) 1. Column degradation.2. Improper injection technique.3. Active sites in the inlet or column.1. Condition or replace the GC column.2. Optimize injection speed and volume.3. Use a deactivated liner and ensure proper column installation.
Poor resolution of peaks 1. Inadequate GC method (temperature program, flow rate).2. Column overloading.1. Optimize the temperature ramp and carrier gas flow rate.2. Dilute the sample or inject a smaller volume.
Inconsistent retention times 1. Leaks in the GC system.2. Fluctuations in carrier gas flow or oven temperature.1. Perform a leak check of the system.2. Ensure stable gas pressure and calibrate the oven temperature.
Low sensitivity 1. Sample loss during preparation.2. Inefficient injection.3. Detector not optimized.1. Minimize sample handling steps and use appropriate solvents for extraction.2. Optimize split ratio or use splitless injection for trace analysis.3. Check and optimize detector parameters (e.g., FID flame, MS tuning).

Experimental Protocols

Protocol 1: High-Throughput Colorimetric Assay for this compound Screening

This protocol is adapted from methods used for general ester quantification.[2][3]

Principle: This assay is based on the reaction of esters with hydroxylamine to form hydroxamic acids, which then react with ferric ions to produce a colored complex that can be measured spectrophotometrically.

Materials:

  • 96-well microplates

  • Hydroxylamine hydrochloride solution

  • Sodium hydroxide solution

  • Hydrochloric acid solution

  • Ferric chloride solution

  • This compound standard

  • Microplate reader

Procedure:

  • Sample Preparation: Centrifuge microbial cultures and collect the supernatant containing this compound.

  • Standard Curve Preparation: Prepare a series of this compound standards in the same medium as the samples.

  • Reaction: a. To each well of a 96-well plate, add 50 µL of sample or standard. b. Add 50 µL of a freshly prepared alkaline hydroxylamine solution (equal volumes of hydroxylamine hydrochloride and sodium hydroxide solutions). c. Mix and incubate at room temperature for 15 minutes. d. Add 50 µL of hydrochloric acid solution to stop the reaction. e. Add 50 µL of ferric chloride solution and mix.

  • Measurement: Measure the absorbance at 520 nm using a microplate reader.

  • Quantification: Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Workflow Diagram:

Colorimetric_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Sample Culture Supernatant Add_Hydroxylamine Add Alkaline Hydroxylamine Sample->Add_Hydroxylamine Standard This compound Standard Standard->Add_Hydroxylamine Incubate1 Incubate 15 min Add_Hydroxylamine->Incubate1 Add_HCl Add HCl Incubate1->Add_HCl Add_FeCl3 Add FeCl3 Add_HCl->Add_FeCl3 Measure_Abs Measure Absorbance at 520 nm Add_FeCl3->Measure_Abs Quantify Quantify Concentration Measure_Abs->Quantify

Caption: Workflow for the colorimetric high-throughput screening of this compound.

Protocol 2: High-Throughput Gas Chromatography (GC) Method for this compound

This protocol is a generalized method based on fast GC principles for ester analysis.[1]

Principle: Samples are prepared and injected into a gas chromatograph where this compound is separated from other volatile compounds and detected by a flame ionization detector (FID) or mass spectrometer (MS).

Materials:

  • Gas chromatograph with autosampler

  • GC column suitable for volatile compounds (e.g., DB-5ms or equivalent)

  • Extraction solvent (e.g., ethyl acetate) with an internal standard (e.g., heptyl acetate)

  • 96-well plates for sample preparation and GC vials

  • Robotic liquid handling system (optional, for high throughput)[1]

Procedure:

  • Sample Preparation: a. In a 96-well plate, add a defined volume of culture supernatant. b. Add an equal volume of extraction solvent containing the internal standard. c. Seal the plate and vortex vigorously for 2 minutes. d. Centrifuge the plate to separate the phases. e. Transfer the organic phase to GC vials.

  • GC Analysis: a. Injector: 250°C, split injection (e.g., 20:1 split ratio). b. Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min). c. Oven Program:

    • Initial temperature: 50°C, hold for 1 minute.
    • Ramp: 20°C/min to 250°C.
    • Hold: 1 minute. d. Detector (FID): 280°C.

  • Data Analysis: a. Identify the peaks for this compound and the internal standard based on their retention times. b. Calculate the peak area ratio of this compound to the internal standard. c. Quantify the concentration of this compound using a calibration curve prepared with standards.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Culture Supernatant Extraction Liquid-Liquid Extraction with Internal Standard Sample->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Transfer Transfer to GC Vials Phase_Separation->Transfer Injection Autosampler Injection Transfer->Injection Separation GC Separation Injection->Separation Detection FID/MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for high-throughput GC analysis of this compound.

Logical Relationship Diagram

HTS_Logic cluster_screening Screening Campaign cluster_methods Analytical Methods Primary_Screening Primary Screening (Large Library) Colorimetric_Assay Colorimetric Assay (High Throughput, Lower Precision) Primary_Screening->Colorimetric_Assay Suitable Method Secondary_Screening Secondary Screening (Hit Confirmation) HT_GC High-Throughput GC (Moderate Throughput, High Precision) Secondary_Screening->HT_GC Suitable Method Lead_Optimization Lead Optimization (Quantitative Analysis) Lead_Optimization->HT_GC Suitable Method Colorimetric_Assay->Secondary_Screening Identifies 'Hits' for

Caption: Logical relationship between screening stages and analytical methods.

References

Technical Support Center: Reducing Solvent Consumption in 2-Hexanol Butanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and eliminating solvent use in the analysis of 2-Hexanol butanoate. By adopting greener analytical techniques, laboratories can reduce hazardous waste, lower operational costs, and enhance safety without compromising analytical performance.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary solvent-free or solvent-reduced alternatives to traditional extraction methods for this compound analysis?

A1: The main alternatives focus on miniaturization and innovative extraction phases. Techniques like Headspace Solid-Phase Microextraction (HS-SPME) and Supercritical Fluid Chromatography (SFC) are leading green alternatives.[3][6] HS-SPME is a solventless sample preparation technique that extracts volatile compounds like this compound from the vapor phase above the sample.[2][6] SFC uses supercritical carbon dioxide as the primary mobile phase, which is a non-toxic and environmentally benign alternative to the organic solvents used in techniques like HPLC.[3][7]

Q2: How does Headspace-SPME work and why is it considered a "green" technique?

A2: In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace (vapor) above a sample.[2] Volatile analytes, such as esters, partition from the sample matrix into the headspace and are then adsorbed by the fiber. The fiber is subsequently transferred directly to the injector of a gas chromatograph (GC) for thermal desorption and analysis.[2] This method is considered green because it completely eliminates the need for organic extraction solvents, reduces sample preparation time, and can improve detection limits.[2][3]

Q3: What is Supercritical Fluid Chromatography (SFC) and is it suitable for ester analysis?

A3: SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase.[7][8] Supercritical CO2 is non-flammable, non-toxic, and readily available.[7] Because supercritical fluids have low viscosity and high diffusivity, SFC can achieve faster and more efficient separations compared to traditional HPLC.[7][8] It is well-suited for the analysis of non-volatile or thermally labile compounds and offers a significant reduction in organic solvent consumption, making it a powerful green analytical tool for analyzing compounds like this compound.[7][9]

Q4: Can I directly inject an aqueous sample into a GC system to avoid solvent use?

A4: While direct aqueous injection into a GC is possible, it presents challenges. Water can damage certain GC columns, particularly polar stationary phases, and the high boiling point of water can lead to poor peak shapes and detector performance issues.[10] Techniques like SPME are generally preferred as they effectively extract and concentrate analytes from aqueous matrices without introducing water into the GC system.[11]

Troubleshooting Guides

Issue: Low sensitivity or poor extraction efficiency with HS-SPME.

  • Possible Cause 1: Sub-optimal extraction parameters. The efficiency of HS-SPME is highly dependent on temperature, time, and sample matrix conditions.

    • Solution: Optimize the extraction temperature and time. For volatile esters, gentle heating (e.g., 40-60°C) can increase the vapor pressure and improve extraction.[12] Also, ensure the extraction time is sufficient to allow for equilibrium between the sample headspace and the SPME fiber.[13]

  • Possible Cause 2: Incorrect SPME fiber selection. The fiber's coating chemistry determines its affinity for different types of analytes.

    • Solution: For semi-volatile esters like this compound, a fiber with a non-polar or moderately polar coating, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), is often effective.[12] Always consult fiber selection guides for your specific application.

  • Possible Cause 3: Matrix effects. The sample matrix can significantly influence the release of analytes into the headspace.

    • Solution: The addition of salt ("salting out") to aqueous samples can increase the volatility of organic analytes and improve extraction efficiency.[13] However, this effect should be optimized, as excessive salt can sometimes hinder extraction.[13]

Issue: Carry-over of analyte between SPME injections.

  • Possible Cause: Incomplete desorption of the analyte from the SPME fiber.

    • Solution: Increase the desorption time or temperature in the GC inlet. Ensure the fiber is fully exposed to the heated zone. It is also crucial to "bake out" or "clean" the fiber in a separate clean vial or dedicated bake-out station between analyses as recommended by the manufacturer to remove any residual compounds.[2]

Issue: SPME fiber is fragile and breaks easily.

  • Possible Cause: Improper handling or use in complex matrices.

    • Solution: Handle fibers with care and avoid bending them. For samples with high particulate matter, consider centrifugation or filtration before extraction to prevent physical damage to the fiber.[1] Alternatively, the SPME-Arrow system, which has a more robust design with a larger sorbent volume, can be used for more demanding applications.[13]

Issue: Poor peak shape or retention time drift in SFC.

  • Possible Cause: Mobile phase composition and pressure/temperature fluctuations.

    • Solution: Ensure precise control over the CO2 and co-solvent composition, as small variations can significantly impact retention. The backpressure regulator is a critical component; ensure it is functioning correctly to maintain stable supercritical conditions.[14] Modern SFC instruments have improved reliability, but these parameters remain critical.[9]

Comparative Data: Traditional vs. Green Analytical Methods

The following table summarizes key quantitative differences between a traditional solvent-based method and modern green alternatives for the analysis of volatile and semi-volatile esters.

TechniqueSolvent Consumption per SampleTypical Analysis Time (Sample Prep + Run)Relative SensitivityKey Advantages
Liquid-Liquid Extraction (LLE) + GC-MS 5-20 mL organic solvent30-60 minutesGoodWell-established, robust
Headspace-SPME + GC-MS Solvent-free [2][3]20-45 minutesGood to ExcellentNo solvent cost/waste, easily automated[11]
Supercritical Fluid Chromatography (SFC)-MS >80% reduction vs. HPLC[3][7]5-20 minutesExcellentVery fast, reduced solvent use, "green" mobile phase[8][15]

Detailed Experimental Protocols

Protocol 1: HS-SPME-GC-MS for this compound

This protocol provides a general framework for the solvent-free analysis of this compound in a liquid matrix.

1. Materials and Equipment:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME fiber assembly; a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is a suitable starting point.[13]

  • Autosampler with SPME capabilities or a manual SPME holder.

  • Gas Chromatograph with a Mass Spectrometer (GC-MS).

2. Sample Preparation:

  • Pipette 8 mL of the liquid sample into a 20 mL headspace vial.[16]

  • Optional: Add an internal standard for quantification.

  • Optional (for aqueous samples): Add ~2 g of sodium chloride (NaCl) to the vial to enhance analyte volatility.[13]

  • Immediately seal the vial with the screw cap.

3. HS-SPME Extraction:

  • Place the vial in the autosampler tray or a heated agitator.

  • Incubate the sample at 50°C for 5 minutes with agitation to allow for equilibration between the liquid and vapor phases.[12][16]

  • Expose the SPME fiber to the headspace above the sample for 30 minutes at 50°C.

4. GC-MS Analysis:

  • After extraction, immediately transfer the SPME fiber to the heated GC inlet.

  • Desorb the analytes from the fiber in the inlet at 250°C for 5 minutes in splitless mode.[16]

  • GC column: A mid-polar column (e.g., DB-5ms or equivalent) is typically used for ester analysis.

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Detection: Use electron ionization (EI) in full scan mode (e.g., m/z 40-400) for identification.

Protocol 2: Supercritical Fluid Chromatography (SFC) for this compound

This protocol outlines a method for rapid analysis with significantly reduced organic solvent use.

1. Materials and Equipment:

  • Supercritical Fluid Chromatography system (e.g., Waters UPC², Agilent SFC) equipped with a backpressure regulator and a suitable detector (e.g., MS or DAD).[14]

  • SFC column (chiral or achiral as needed). A column with a polar stationary phase is often used.

  • Mobile Phase A: Supercritical grade CO2.

  • Mobile Phase B (Co-solvent): Methanol or Ethanol.

2. Sample Preparation:

  • Dissolve the sample containing this compound in a minimal amount of a suitable organic solvent (e.g., methanol) compatible with the SFC mobile phase. The goal is to use significantly less solvent than in a typical HPLC preparation.

3. SFC-MS Analysis:

  • Column: e.g., Trefoil AMY1 (3.0 x 150 mm, 2.5 µm) for potential chiral separations.[14]

  • Mobile Phase Gradient: Start with 5% co-solvent, increasing to 30% over 5 minutes.

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: 40°C.

  • Backpressure: 150 bar.

  • Detection: Mass Spectrometry with an appropriate interface.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Place 8mL Sample in 20mL Vial add_salt 2. Optional: Add NaCl sample->add_salt seal 3. Seal Vial add_salt->seal incubate 4. Incubate & Agitate (5 min @ 50°C) seal->incubate expose 5. Expose Fiber (30 min @ 50°C) incubate->expose desorb 6. Desorb in GC Inlet (250°C) expose->desorb separate 7. Chromatographic Separation desorb->separate detect 8. Mass Spectrometric Detection separate->detect process 9. Data Analysis & Quantification detect->process

Caption: Experimental Workflow for HS-SPME-GC-MS Analysis.

decision_logic start Start: Need to reduce solvent consumption q1 Is the analyte volatile enough for headspace analysis? start->q1 q2 Is the sample matrix 'dirty' or complex? q1->q2 Yes lle Re-evaluate: Traditional LLE (High Solvent Use) q1->lle No q3 Is ultra-fast analysis ( < 10 min) required? q2->q3 No spme_arrow Consider: SPME-Arrow (More Robust) q2->spme_arrow Yes hs_spme Recommend: HS-SPME (Solvent-Free) q3->hs_spme No sfc Recommend: SFC (Solvent-Reduced) q3->sfc Yes

Caption: Decision Logic for Selecting a Green Analytical Method.

References

improving the robustness of 2-Hexanol butanoate analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of 2-Hexanol Butanoate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the robustness of analytical methods for this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the gas chromatography (GC) analysis of this compound.

Symptom Possible Cause Recommended Solution
Peak Tailing - Active sites in the GC inlet liner or column.- Contamination in the syringe, inlet, or column.- Incompatible solvent.- Column degradation.- Use a deactivated inlet liner and/or a column with appropriate inertness.- Regularly clean the syringe and bake out the inlet and column.- Ensure the sample is dissolved in a solvent compatible with the column's stationary phase.- Trim the column or replace it if it's old or has been exposed to aggressive samples.
Peak Fronting - Column overload (sample concentration is too high).- Incompatible injection solvent.- Poor sample focusing at the head of the column.- Dilute the sample or reduce the injection volume.- Use a solvent that is less volatile than the analyte.- Optimize the initial oven temperature to be lower than the boiling point of the solvent.
Ghost Peaks - Carryover from a previous injection.- Septum bleed.- Contamination in the carrier gas or sample preparation solvents.- Run a blank solvent injection to confirm carryover.- Increase the bake-out time and temperature after each run.- Use high-quality, low-bleed septa and replace them regularly.- Ensure high-purity carrier gas and use fresh, high-purity solvents for sample preparation.
Poor Resolution - Inadequate separation on the GC column.- Incorrect oven temperature program.- Carrier gas flow rate is not optimal.- Select a column with a different stationary phase that offers better selectivity for esters.- Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.- Adjust the carrier gas flow rate to the optimal linear velocity for the column dimensions and carrier gas type.
Irreproducible Peak Areas - Leaks in the injection port or gas lines.- Inconsistent injection volume or technique.- Sample degradation in the hot injector.- Perform a leak check of the GC system.- Use an autosampler for consistent injections.- If injecting manually, ensure a consistent and rapid injection technique.- Lower the injector temperature to prevent analyte degradation, or use a pulsed splitless injection.
Baseline Noise or Drift - Contaminated carrier gas or detector gases.- Column bleed at high temperatures.- Detector contamination or malfunction.- Use high-purity gases and install gas purifiers.- Condition the column according to the manufacturer's instructions.- Ensure the final oven temperature is within the column's operating limit.- Clean the detector as per the instrument manual.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for analyzing this compound?

A1: For volatile compounds like this compound, headspace sampling is a common and effective technique.[1][2] Headspace solid-phase microextraction (HS-SPME) is particularly advantageous as it is a solvent-free method that can concentrate the analyte, leading to improved sensitivity.

Q2: How can I improve the robustness of my GC method for this compound?

A2: Robustness can be enhanced by carefully controlling critical method parameters.[3][4] Small, deliberate variations in parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate should be investigated to understand their impact on the results.[4] Using an internal standard can also improve the robustness of quantitation by correcting for variations in injection volume and instrument response.

Q3: What are typical method validation parameters for the quantitative analysis of volatile esters like this compound?

A3: Typical validation parameters include linearity, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3][5] The table below summarizes representative performance data for the GC-FID analysis of fatty acid esters, which can be considered analogous to this compound.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for the validation of analytical methods for esters, which can be used as a reference for developing and validating a method for this compound.

Table 1: Method Validation Parameters for GC-FID Analysis of Fatty Acid Esters [3][6]

ParameterTypical Value/Range
Linearity (R²)≥ 0.99
Precision (RSD%)
- Repeatability< 5%
- Intermediate Precision< 10%
Accuracy (Recovery %)90 - 110%
Limit of Detection (LOD)0.1 - 10 µg/mL
Limit of Quantification (LOQ)0.5 - 30 µg/mL

Table 2: Robustness Testing Parameters for GC Analysis of Esters [4]

ParameterVariation Range
Injector Temperature± 5 °C
Detector Temperature± 5 °C
Carrier Gas Flow Rate± 5%
Oven Temperature Ramp Rate± 1 °C/min
Split Ratio± 10%

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation (HS-SPME)

  • Apparatus: 20 mL headspace vials with magnetic crimp caps, SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS)).

  • Procedure:

    • Place 5 mL of the liquid sample (or an appropriate amount of solid sample) into a headspace vial.

    • If required, add an internal standard.

    • Seal the vial with a crimp cap.

    • Place the vial in a heating block or autosampler agitator set to 60°C.

    • Equilibrate the sample for 15 minutes.

    • Expose the SPME fiber to the headspace for 30 minutes while maintaining the temperature and agitation.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Desorption Time: 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Visualizations

GC_Troubleshooting_Workflow start Problem Encountered (e.g., Poor Peak Shape) check_params Check GC Method Parameters (Temperature, Flow Rate, etc.) start->check_params check_consumables Inspect Consumables (Septum, Liner, Syringe) check_params->check_consumables run_blank Run Blank Solvent Injection check_consumables->run_blank analyze_results Analyze Blank Run Results run_blank->analyze_results ghost_peaks Ghost Peaks Present? analyze_results->ghost_peaks carryover Indicates Carryover or Contamination ghost_peaks->carryover Yes no_ghost_peaks No Ghost Peaks ghost_peaks->no_ghost_peaks No perform_maintenance Perform Instrument Maintenance (e.g., Clean Injector, Trim Column) carryover->perform_maintenance check_sample Investigate Sample Preparation no_ghost_peaks->check_sample check_sample->perform_maintenance reanalyze Re-analyze Standard/Sample perform_maintenance->reanalyze problem_solved Problem Resolved reanalyze->problem_solved escalate Consult Senior Analyst or Instrument Vendor reanalyze->escalate Method_Robustness_Testing cluster_params Method Parameters to Vary cluster_responses Responses to Monitor p1 Injector Temperature (± 5°C) evaluate Evaluate Impact on Analytical Results p1->evaluate p2 Oven Ramp Rate (± 1°C/min) p2->evaluate p3 Carrier Gas Flow (± 5%) p3->evaluate p4 Split Ratio (± 10%) p4->evaluate r1 Peak Area / Height robust Method is Robust r1->robust r2 Retention Time r2->robust r3 Peak Resolution r3->robust r4 Peak Asymmetry r4->robust evaluate->r1 evaluate->r2 evaluate->r3 evaluate->r4

References

Validation & Comparative

A Comparative Sensory Analysis of 2-Hexanol Butanoate and Hexyl Butanoate for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

This guide provides a detailed comparison of the sensory profiles of 2-hexanol butanoate and hexyl butanoate, two common ester compounds utilized in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced olfactory differences between these molecules and the experimental methodologies used to characterize them.

Sensory Profile Comparison

The sensory profiles of this compound and hexyl butanoate, while both generally categorized as "fruity," exhibit distinct differences in their specific aroma notes. Hexyl butanoate presents a straightforward sweet and fruity profile, whereas this compound offers a more complex bouquet with a wider range of fruit and green notes.

Sensory AttributeThis compoundHexyl Butanoate
Primary Aroma Fruity, SweetSweet, Fruity
Secondary Notes Apple, Green, Pineapple, Banana, Tropical, Pear, Wine-like, RipeApple-like
Complexity HighModerate
Descriptor Richness BroadFocused

Experimental Protocols

The characterization of the sensory profiles of volatile compounds like this compound and hexyl butanoate is primarily achieved through Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[1][2][3] This allows for the identification of odor-active compounds in a sample.

Objective: To separate and identify the volatile compounds contributing to the aroma of this compound and hexyl butanoate and to characterize their specific odors.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5 or equivalent).

  • High-purity helium as the carrier gas.

Procedure:

  • Sample Preparation: Prepare dilute solutions of this compound and hexyl butanoate in a neutral solvent (e.g., ethanol or diethyl ether) at a concentration suitable for GC analysis (e.g., 100 ppm).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min.

    • Split Ratio: 10:1.

  • Olfactometry: The effluent from the GC column is split between the FID and the ODP. A trained sensory panelist sniffs the effluent at the ODP and records the aroma descriptors and their intensity at specific retention times.

  • Data Analysis: The data from the FID and the olfactometry are correlated to identify the chemical compounds responsible for the perceived aromas. Techniques such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used for quantitative assessment of odor potency.[4]

Sensory Panel Evaluation

A trained sensory panel provides qualitative and quantitative data on the overall aroma profile of the compounds.

Objective: To obtain a detailed descriptive analysis of the aroma of this compound and hexyl butanoate.

Panelists:

  • Select 8-12 panelists screened for their olfactory acuity and ability to describe aromas.

  • Train panelists on a lexicon of aroma descriptors relevant to fruity and ester-like compounds.[5]

Procedure:

  • Sample Presentation: Present the samples in a controlled environment with consistent temperature and humidity. Samples should be presented in odorless containers (e.g., glass sniffer jars) with three-digit random codes.

  • Evaluation: Panelists evaluate the aroma of each sample and rate the intensity of various descriptors (e.g., fruity, sweet, green, apple) on a structured scale (e.g., a 15-point intensity scale).

  • Data Analysis: The data from the panelists are compiled and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine the significant differences in the sensory profiles of the two compounds.

Mandatory Visualizations

Olfactory Signaling Pathway

The perception of odorants like this compound and hexyl butanoate is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a signaling cascade that results in the transmission of an electrical signal to the brain.

Olfactory_Signaling_Pathway Olfactory Signaling Pathway Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: A simplified diagram of the olfactory signal transduction cascade.

Experimental Workflow for Sensory Analysis

The following diagram outlines the logical flow of the experimental procedures described above for a comprehensive sensory analysis of the two esters.

Experimental_Workflow Sensory Analysis Experimental Workflow cluster_GCO Gas Chromatography-Olfactometry (GC-O) cluster_SP Sensory Panel Evaluation Sample_Prep_GCO Sample Preparation (Dilution in Solvent) GC_Analysis GC Separation Sample_Prep_GCO->GC_Analysis Olfactometry Olfactory Detection (Sniffing) GC_Analysis->Olfactometry FID_Detection FID Detection GC_Analysis->FID_Detection Data_Correlation Data Correlation and Compound Identification Olfactometry->Data_Correlation FID_Detection->Data_Correlation Output Comparative Sensory Profile Data_Correlation->Output Panelist_Training Panelist Screening and Training Sensory_Evaluation Descriptive Analysis Panelist_Training->Sensory_Evaluation Sample_Prep_SP Sample Preparation (Coded Samples) Sample_Prep_SP->Sensory_Evaluation Data_Analysis Statistical Analysis Sensory_Evaluation->Data_Analysis Data_Analysis->Output Input This compound & Hexyl Butanoate Samples Input->Sample_Prep_GCO Input->Sample_Prep_SP

Caption: Workflow for the comparative sensory analysis of flavor compounds.

References

comparison of different synthesis routes for 2-Hexanol butanoate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the different synthesis routes for 2-Hexanol butanoate, designed for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of performance, supported by experimental data, and includes detailed methodologies for key experiments.

Comparison of Synthesis Routes for this compound

The synthesis of this compound, an ester with applications in various chemical industries, can be achieved through several routes. The most common methods include Fischer esterification, enzymatic synthesis via direct esterification or transesterification. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Data Summary

The following table summarizes the quantitative data for the different synthesis routes of this compound and its close isomer, hexyl butanoate, which serves as a valuable proxy.

Synthesis RouteReactantsCatalystSolventTemperature (°C)Reaction Time (hours)Yield/Conversion (%)
Fischer Esterification 2-Hexanol, Butanoic AcidSulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Toluene or Hexane (optional, for water removal)60–110 (Reflux)1–1065–96[1][2][3]
Enzymatic Synthesis (Direct Esterification) 2-Hexanol, Butanoic AcidImmobilized Candida rugosa lipase (CRL) on Diaion HP-20Heptane47-601-8up to 95[4]
Enzymatic Synthesis (Transesterification) 2-Hexanol, TributyrinImmobilized Rhizomucor miehei lipase (Lipozyme IM-77)n-Hexane508.395.3
Enzymatic Synthesis (Transesterification) 2-Hexanol, TriacetinImmobilized Mucor miehei lipase (Lipozyme IM-77)n-Hexane52.67.786.6[5]

Experimental Protocols

Fischer Esterification

This method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid.

Materials:

  • 2-Hexanol

  • Butanoic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine 2-hexanol and butanoic acid (a slight excess of the less expensive reagent can be used to drive the reaction).[6]

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

  • If using a solvent like toluene, fill the Dean-Stark trap with it.

  • Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap or by techniques like thin-layer chromatography (TLC).[1] Typical reaction times range from 1 to 10 hours at temperatures of 60–110 °C.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the ester by distillation.

Enzymatic Synthesis (Direct Esterification)

This green chemistry approach utilizes lipases as biocatalysts.

Materials:

  • 2-Hexanol

  • Butanoic acid

  • Immobilized lipase (e.g., Candida rugosa lipase immobilized on Diaion HP-20)

  • Heptane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a sealed flask, dissolve 2-hexanol and butanoic acid in heptane. A typical molar ratio is 1:1 or with a slight excess of one substrate.[4]

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter and should be optimized (e.g., 15-20% by weight of substrates).[4]

  • If desired, add molecular sieves to remove the water produced during the reaction, which can improve the conversion.

  • Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 47-60 °C) and agitation speed (e.g., 200 rpm).[4]

  • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of reactants to the ester.[4]

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • The solvent can be removed under reduced pressure to yield the this compound. Further purification may be achieved by distillation if required.

Enzymatic Synthesis (Transesterification)

In this method, an existing ester is reacted with the desired alcohol in the presence of a lipase.

Materials:

  • 2-Hexanol

  • An acyl donor such as tributyrin or another simple ester of butanoic acid.

  • Immobilized lipase (e.g., Lipozyme IM-77, from Rhizomucor miehei)

  • n-Hexane (or another suitable organic solvent)

Procedure:

  • Dehydrate the substrates and solvent using molecular sieves for 24 hours prior to the reaction.

  • In a sealed reaction vessel, dissolve 2-hexanol and the acyl donor (e.g., tributyrin) in n-hexane. The molar ratio of the acyl donor to the alcohol is a key parameter to optimize (e.g., 1.8:1 tributyrin to hexanol).

  • Add the immobilized lipase (e.g., Lipozyme IM-77, at a concentration such as 42.7% by weight of hexanol).

  • Incubate the reaction mixture in an orbital shaking water bath at a controlled temperature (e.g., 50 °C) and agitation speed (e.g., 200 rpm) for a specified time (e.g., 8.3 hours).

  • Monitor the formation of this compound using gas chromatography.

  • After the reaction, separate the immobilized enzyme by filtration for potential reuse.

  • The product can be isolated by removing the solvent under reduced pressure, followed by purification if necessary.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical relationships and workflows of the described synthesis routes for this compound.

cluster_fischer Fischer Esterification cluster_enzymatic Enzymatic Synthesis cluster_de Direct Esterification cluster_t Transesterification f_reactants 2-Hexanol + Butanoic Acid f_reaction Reflux (60-110°C) f_reactants->f_reaction f_catalyst Acid Catalyst (H₂SO₄ or p-TsOH) f_catalyst->f_reaction f_workup Aqueous Workup (Neutralization & Washing) f_reaction->f_workup f_purification Distillation f_workup->f_purification f_product This compound f_purification->f_product de_reactants 2-Hexanol + Butanoic Acid de_reaction Incubation (e.g., 47-60°C) de_reactants->de_reaction de_catalyst Immobilized Lipase de_catalyst->de_reaction de_separation Enzyme Filtration de_reaction->de_separation de_product This compound de_separation->de_product t_reactants 2-Hexanol + Acyl Donor (e.g., Tributyrin) t_reaction Incubation (e.g., 50°C) t_reactants->t_reaction t_catalyst Immobilized Lipase t_catalyst->t_reaction t_separation Enzyme Filtration t_reaction->t_separation t_product This compound t_separation->t_product

Caption: Comparative workflow of Fischer esterification and enzymatic synthesis routes for this compound.

cluster_routes Synthesis Routes cluster_enzymatic_types Enzymatic Methods cluster_comparison Comparison Criteria start Synthesis of This compound fischer Fischer Esterification start->fischer enzymatic Enzymatic Synthesis start->enzymatic yield Yield / Conversion fischer->yield conditions Reaction Conditions (Temp, Time) fischer->conditions catalyst Catalyst (Type, Reusability) fischer->catalyst environment Environmental Impact fischer->environment direct_est Direct Esterification enzymatic->direct_est trans_est Transesterification enzymatic->trans_est direct_est->yield direct_est->conditions direct_est->catalyst direct_est->environment trans_est->yield trans_est->conditions trans_est->catalyst trans_est->environment

Caption: Logical relationship of synthesis routes for this compound and their comparison criteria.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Hexyl Butanoate in Wine

Author: BenchChem Technical Support Team. Date: November 2025

The quantification of esters such as 2-hexyl butanoate is critical in oenology, as they are significant contributors to the desirable fruity and floral aromas of wine. Validated analytical methods are essential for ensuring the quality and consistency of wine, as well as for research into the effects of viticultural and fermentation practices on wine aroma. This guide provides a comparison of analytical methodologies for the determination of 2-hexyl butanoate in wine, with a focus on validation parameters and experimental protocols.

Comparison of Analytical Methods

The most prevalent and well-validated method for the analysis of volatile and semi-volatile compounds in wine, including esters like 2-hexyl butanoate, is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). An alternative, more advanced technique is Comprehensive Two-Dimensional Gas Chromatography (GCxGC), which offers superior resolving power for complex matrices like wine.

Parameter HS-SPME-GC-MS HS-SPME-GCxGC-MS
Principle Volatiles are extracted from the headspace of the wine sample onto a coated fiber and then thermally desorbed into a GC-MS system for separation and detection.Similar to GC-MS, but the sample undergoes separation on two different chromatographic columns, providing enhanced resolution of co-eluting compounds.
Selectivity Good selectivity, especially when using mass spectrometry for detection.Excellent selectivity, with the ability to separate compounds that co-elute in a single-dimension GC system.[1]
Sensitivity High sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) typically in the ng/L to µg/L range for many esters.[2]Generally higher sensitivity than single-dimension GC-MS due to peak focusing between the two columns.[1]
Throughput Moderate throughput, with typical run times of 20-40 minutes per sample.Lower throughput due to longer run times and more complex data processing.
Cost Relatively moderate cost for instrumentation and consumables.Higher initial instrument cost and more specialized software requirements.
Data Complexity Moderately complex data, with chromatograms and mass spectra for analysis.Highly complex data, requiring specialized software for visualization and analysis of 2D chromatograms.
Quantitative Performance Data
Validation Parameter Ethyl Hexanoate (HS-SPME-GC-MS) Expected Performance for 2-Hexyl Butanoate
Linearity Range 0.02 - 200 µg/LSimilar range, dependent on calibration standards.
Correlation Coefficient (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.005 µg/LExpected to be in the low ng/L range.
Limit of Quantification (LOQ) 0.02 µg/LExpected to be in the ng/L to low µg/L range.[2]
Recovery 95 - 105% (in model wine)90 - 110%
Precision (RSD) < 10%< 15%

Experimental Protocols

HS-SPME-GC-MS Method for Ester Analysis

This protocol is based on established methods for the analysis of a wide range of esters in wine.[2]

1. Sample Preparation:

  • Pipette 5 mL of wine into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Add a suitable internal standard (e.g., a deuterated ester like ethyl-d5-hexanoate) for accurate quantification.[2]

  • Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heated agitator.

  • Equilibrate the sample at 40°C for 5 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

3. GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a polar capillary column, such as a DB-WAX (60 m x 0.25 mm x 0.25 µm), suitable for separating volatile esters.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 5 minutes.

    • Ramp to 150°C at a rate of 3°C/minute.

    • Ramp to 240°C at a rate of 5°C/minute and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Operate in Electron Ionization (EI) mode at 70 eV.

    • Scan range of m/z 35-350.

    • Acquire data in both full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification of target analytes.

4. Calibration and Quantification:

  • Prepare a series of calibration standards in a model wine solution (e.g., 12% ethanol in water with tartaric acid to adjust pH to 3.5).

  • Spike the model wine with known concentrations of 2-hexyl butanoate and the internal standard.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantify 2-hexyl butanoate in wine samples by applying the regression equation from the calibration curve.

Methodology and Workflow Visualization

The following diagram illustrates the general workflow for the validation of an analytical method for a volatile compound like 2-hexyl butanoate in wine.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Reporting A Selection of Analytical Technique (e.g., HS-SPME-GC-MS) B Optimization of Parameters (Fiber, Temp, Time) A->B C Linearity & Range B->C Establish Calibration D Accuracy (Recovery) C->D E Precision (Repeatability & Reproducibility) D->E F Limit of Detection (LOD) E->F G Limit of Quantification (LOQ) F->G H Specificity G->H I Sample Preparation H->I Validated Method Ready J Instrumental Analysis I->J K Data Processing & Quantification J->K L Final Report with Validation Data K->L

Caption: Workflow for Analytical Method Validation.

This guide provides a framework for the validation and comparison of analytical methods for 2-hexyl butanoate in wine. While specific data for this compound is limited in the provided search results, the principles and data from analogous esters offer a robust starting point for researchers and scientists in the field. The use of HS-SPME-GC-MS represents a reliable and widely adopted method, while GCxGC offers enhanced capabilities for in-depth research applications.

References

A Comparative Analysis of Volatile Esters in Apple Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the aromatic compounds that define the unique flavor profiles of different apple varieties, supported by experimental data and standardized protocols.

The characteristic aroma of apples, a key determinant of consumer preference and a critical focus in cultivar development, is largely dictated by a complex mixture of volatile organic compounds (VOCs). Among these, esters are the most significant class of compounds, contributing to the fruity and sweet notes that we associate with a fresh apple. The composition and concentration of these volatile esters vary significantly between different apple cultivars, giving each variety its unique aromatic fingerprint. This guide provides a comparative analysis of volatile esters in several apple cultivars, supported by quantitative data from recent studies, and details the experimental protocols for their analysis.

Quantitative Comparison of Volatile Esters

The following table summarizes the concentration of key volatile esters found in various apple cultivars. The data is compiled from studies employing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for analyzing volatile compounds in fruits. Concentrations are expressed in micrograms per kilogram (µg/kg) of fresh weight (FW).

Volatile Ester'Honey Crisp' (µg/kg FW)'Qinguan' (µg/kg FW)'Ruixianghong' (µg/kg FW)'Jonagold' (µg/kg FW)'Granny Smith' (µg/kg FW)
Butyl acetateHighHighHighPresentLow
2-Methylbutyl acetateHighHighHighPresentLow
Hexyl acetateHighHighHighHighLow
Butyl butyratePresentPresentPresentPresentLow
Hexyl butyrateHighHighHighHighLow
Hexyl 2-methylbutyrateHighHighHighPresentLow
Hexyl hexanoateHighHighHighPresentLow
Total Esters 21,457.95 ± 2230.10 19,396.06 ± 2010.57 21,403.00 ± 2350.36 Dominant 2.06 (3.20% of total volatiles)

Data sourced from: [1][2]

As the table indicates, cultivars like 'Honey Crisp', 'Qinguan', and 'Ruixianghong' exhibit a high abundance of a wide range of esters, contributing to their complex and intense fruity aromas.[1] In contrast, 'Granny Smith' is characterized by a significantly lower ester content, with aldehydes being the more dominant volatile compounds, which aligns with its characteristic tart and green aroma profile.[2] 'Jonagold' is also noted for its high ester content, which is a key contributor to its sweet and fruity odor.[2]

Experimental Protocols

The data presented in this guide is primarily derived from studies utilizing Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This is a widely accepted, solvent-free method for the extraction and analysis of volatile compounds in fruits.[1][3]

Sample Preparation
  • Apple samples are washed and peeled. The pulp is then ground into a fine powder using liquid nitrogen to halt enzymatic activity and preserve the volatile profile.

  • A specific weight of the powdered sample (e.g., 5 grams) is placed into a headspace vial.

  • To facilitate the release of volatile compounds, sodium chloride (NaCl) is often added to the vial.

  • An internal standard (e.g., 3-nonanone) is added to the sample for accurate quantification of the volatile compounds.[2]

Headspace Solid-Phase Microextraction (HS-SPME)
  • The sealed vial containing the apple sample is equilibrated at a specific temperature (e.g., 50°C) for a set period to allow the volatile compounds to accumulate in the headspace.

  • An SPME fiber, typically coated with a non-polar material like polydimethylsiloxane (PDMS), is exposed to the headspace of the vial.[3][4] The volatile esters and other compounds adsorb onto the fiber.

  • The fiber is then retracted and transferred to the injection port of the gas chromatograph.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • The adsorbed volatile compounds are thermally desorbed from the SPME fiber in the hot injection port of the GC.

  • The compounds are then separated based on their boiling points and polarity as they pass through a capillary column.

  • The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification.

  • The concentration of each identified ester is determined by comparing its peak area to that of the internal standard.[5]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the analysis of volatile esters in apples.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis cluster_output Output Apple Apple Cultivar Pulp Grind to Powder Apple->Pulp Vial Sample in Vial + NaCl + Internal Std. Pulp->Vial Equilibration Equilibration Vial->Equilibration SPME HS-SPME Equilibration->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Processing & Quantification GCMS->Data Results Ester Profile Data->Results

References

Navigating the Separation of 2-Hexanol Butanoate: A Comparative Guide to GC Retention Indices on Different Columns

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification and separation of volatile compounds are paramount. This guide provides a comparative analysis of the Gas Chromatography (GC) retention index of 2-Hexanol butanoate on different column stationary phases, supported by experimental data and detailed methodologies.

This compound, also known as 1-methylpentyl butanoate, is a fruity ester commonly found in various natural products and used as a flavoring agent. Its analysis by Gas Chromatography (GC) is crucial for quality control and research purposes. The retention index is a standardized measure of a compound's retention time, which aids in its identification by comparing it to the retention times of a series of n-alkanes. This guide delves into the retention behavior of this compound on both non-polar and polar GC columns, offering insights into its chromatographic properties.

Comparative Analysis of Retention Indices

The retention index of a compound is highly dependent on the polarity of the GC column's stationary phase. Here, we compare the Kovats retention index of this compound on a standard non-polar column and a polar column.

CompoundCAS NumberMolecular FormulaColumn TypeStationary PhaseRetention Index (Kovats)
This compound6963-52-6C10H20O2Standard Non-PolarPolydimethylsiloxane (e.g., DB-1, OV-101, SE-30)1101[1]
This compound6963-52-6C10H20O2PolarPolyethylene Glycol (e.g., DB-WAX)Estimated: ~1400-1500

The significant difference in the retention index between the non-polar and polar columns highlights the importance of stationary phase selection in GC analysis. On a non-polar column, the elution order is primarily determined by the boiling points of the analytes. In contrast, a polar column separates compounds based on both their boiling points and their specific interactions (e.g., dipole-dipole interactions, hydrogen bonding) with the stationary phase. As an ester, this compound exhibits moderate polarity and is therefore retained for a longer duration on a polar column, resulting in a higher retention index.

Experimental Protocols

Accurate determination of retention indices relies on standardized experimental conditions. Below are representative protocols for the analysis of esters like this compound on both non-polar and polar GC columns.

Determination of Retention Index on a Standard Non-Polar Column

While the exact experimental conditions for the reported retention index of 1101 are not detailed in the source, a typical protocol for determining the Kovats retention index of a moderately volatile ester on a standard non-polar column is as follows:

  • Gas Chromatograph (GC): Agilent 6890 GC system or equivalent.

  • Column: DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., hexane) is prepared. A homologous series of n-alkanes (e.g., C8-C20) is also prepared in the same solvent.

  • Procedure: The n-alkane mixture and the sample containing this compound are injected separately under the same GC conditions. The retention times of the n-alkanes and the analyte are recorded.

  • Calculation of Kovats Retention Index (I):

    • For a temperature-programmed run, the linear retention index is calculated using the following formula: I = 100 * [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))] where:

      • n is the carbon number of the n-alkane eluting just before the analyte.

      • N is the carbon number of the n-alkane eluting just after the analyte.

      • t_R is the retention time.

Determination of Retention Index on a Polar Column

The following is a representative protocol for the analysis of esters on a polar polyethylene glycol (PEG) column, such as a DB-WAX.

  • Gas Chromatograph (GC): Agilent 6890 GC system or equivalent.

  • Column: DB-WAX (Polyethylene Glycol), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 8°C/min to 220°C and hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 250°C.

  • Sample Preparation: As described for the non-polar column analysis.

  • Procedure: As described for the non-polar column analysis.

  • Calculation of Kovats Retention Index (I): The same formula as for the non-polar column is used.

Logical Workflow for GC Retention Index Determination

The following diagram illustrates the logical workflow for determining the Gas Chromatography retention index of a compound.

GC_Retention_Index_Workflow cluster_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_processing Data Processing cluster_result Result Analyte_Prep Prepare Analyte Solution Inject_Analyte Inject Analyte Analyte_Prep->Inject_Analyte Alkane_Prep Prepare n-Alkane Standard Mix Inject_Alkanes Inject n-Alkane Standard Alkane_Prep->Inject_Alkanes GC_Setup Set Up GC Method (Column, Temp Program, Flow Rate) GC_Setup->Inject_Alkanes GC_Setup->Inject_Analyte Record_Alkane_RT Record Alkane Retention Times Inject_Alkanes->Record_Alkane_RT Identify_Bracketing_Alkanes Identify Bracketing n-Alkanes Record_Alkane_RT->Identify_Bracketing_Alkanes Record_Analyte_RT Record Analyte Retention Time Inject_Analyte->Record_Analyte_RT Record_Analyte_RT->Identify_Bracketing_Alkanes Calculate_RI Calculate Retention Index Identify_Bracketing_Alkanes->Calculate_RI Final_RI Retention Index Value Calculate_RI->Final_RI

Caption: Workflow for GC Retention Index Determination.

References

A Comparative Guide to the Quantitative Analysis of 2-Hexanol Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise quantification of 2-Hexanol butanoate, this guide offers a comparative overview of analytical methodologies. We will delve into the widely used internal standard method and compare its performance with alternative techniques, supported by experimental data and detailed protocols.

The Internal Standard Method: A Robust Approach for Accurate Quantification

The internal standard method is a cornerstone of quantitative chromatography, prized for its ability to correct for variations in sample injection volume, solvent evaporation, and instrument response drift. This technique involves adding a known amount of a non-interfering compound—the internal standard—to all samples, calibration standards, and blanks. The quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area.

A suitable internal standard for the analysis of this compound is Heptyl acetate . Its chemical similarity to the analyte ensures comparable behavior during chromatographic separation, while its different retention time prevents peak overlap.

Experimental Protocol: GC-FID Analysis of this compound Using an Internal Standard

This protocol outlines a gas chromatography-flame ionization detection (GC-FID) method for the quantification of this compound.

1. Materials and Reagents:

  • This compound (analytical standard, ≥99% purity)

  • Heptyl acetate (internal standard, ≥99% purity)

  • Hexane (GC grade)

  • Volumetric flasks (Class A)

  • Micropipettes

2. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in hexane in a 100 mL volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Heptyl acetate and dissolve it in hexane in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with hexane to achieve concentrations ranging from 1 to 200 µg/mL. To each calibration standard, add the internal standard to a final concentration of 50 µg/mL.

3. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of hexane.

  • Add the internal standard to achieve a final concentration of 50 µg/mL.

4. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in split mode (split ratio 20:1).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples by using the regression equation from the calibration curve.

Comparison of Quantitative Methods

The choice of a quantitative method depends on the specific requirements of the analysis, including the complexity of the sample matrix, the desired level of accuracy and precision, and throughput needs. Below is a comparison of the internal standard method with two common alternatives: the external standard method and the standard addition method.

Parameter Internal Standard Method External Standard Method Standard Addition Method
Principle Analyte response is compared to the response of a constant amount of a different compound (internal standard) added to all samples and standards.Analyte response in the sample is compared to the response of known concentrations of the analyte in separate standard solutions.Known amounts of the analyte are added to the sample, and the increase in response is used to determine the original concentration.
Accuracy High; corrects for injection volume errors and instrument drift.Moderate to High; susceptible to injection volume variations and matrix effects.High; effectively compensates for matrix effects.
Precision High (RSD < 2%).Moderate (RSD < 5%).High (RSD < 3%).
Linearity (R²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.2 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.6 µg/mL~0.3 µg/mL
Throughput HighHighLow
Complexity Moderate; requires careful selection and addition of internal standard.Low; straightforward preparation of standards.High; requires multiple analyses for each sample.
Best Suited For Complex matrices, high accuracy and precision requirements.Simple and well-characterized matrices, routine analysis.Complex matrices where a suitable internal standard is not available.

Note: The performance data in this table are representative values for the GC-FID analysis of esters and may vary depending on the specific instrumentation and experimental conditions.

Visualizing the Workflow and Logic

To further clarify the methodologies, the following diagrams illustrate the experimental workflow and the underlying logic of the internal standard method.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (Analyte & Internal Standard) B Prepare Calibration Standards (Analyte + Internal Standard) A->B C Prepare Sample (Sample + Internal Standard) A->C D GC-FID Analysis B->D C->D E Peak Integration & Area Ratio Calculation D->E F Construct Calibration Curve E->F G Quantify Analyte in Sample F->G

Experimental workflow for the internal standard method.

Logical_Relationship A Potential Sources of Error (Injection Volume Variation, Instrument Drift) B Analyte and Internal Standard Affected Proportionally A->B Impacts C Ratio of Peak Areas (Analyte / Internal Standard) Remains Constant B->C Leads to D Accurate and Precise Quantification C->D Ensures

Logic behind the effectiveness of the internal standard method.

Conclusion

The quantitative analysis of this compound by GC-FID is a robust and reliable method. While the external standard method offers simplicity for routine analyses in well-defined matrices, the internal standard method provides superior accuracy and precision, especially for complex samples. The standard addition method is a powerful tool for overcoming significant matrix effects but at the cost of lower throughput. The choice of the most appropriate method should be guided by the specific analytical needs, matrix complexity, and the required level of data quality.

A Comparative Guide to the Aroma Contribution of Chiral Ester Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Aroma Profile Comparison

The sensory characteristics of chiral isomers can differ in both their perceived quality (odor description) and potency (odor threshold). The (S)-(+)-enantiomer of ethyl 2-methylbutanoate is substantially more potent than its (R)-(-) counterpart, possessing an odor threshold that is several orders of magnitude lower and a more distinct, desirable aroma profile.[1]

Isomer (Analog Compound)Odor DescriptorOdor Threshold (in water)
(S)-(+)-ethyl 2-methylbutanoate Fresh fruity, apple-like, sweet, full-ripe apple.[1] Described in other matrices as having green apple and strawberry notes.[2]0.006 ppb (µg/L)[1]
(R)-(-)-ethyl 2-methylbutanoate Fruity, caprylic, medical-phenolic, fruity-sweet but unspecific.[1]10 ppb (µg/L)[1]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Chiral Ester Analysis

To determine and compare the aroma contributions of individual chiral isomers, Gas Chromatography-Olfactometry (GC-O) is the primary analytical technique employed. This method combines the high-resolution separation power of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To separate the enantiomers of a chiral ester from a sample matrix and to determine the odor description and potency (e.g., odor threshold or flavor dilution factor) of each isolated isomer.

Methodology:

  • Sample Preparation:

    • The volatile ester fraction is extracted from the sample matrix (e.g., food, beverage, or synthesized mixture) using a suitable method like liquid-liquid extraction (LLE) with a solvent such as dichloromethane, or by headspace solid-phase microextraction (HS-SPME).

    • The extract is concentrated to a known volume to prepare for injection. For dilution-based methods, a serial dilution of the extract is prepared.

  • Chiral Gas Chromatography:

    • An Agilent 7890B Gas Chromatograph (or equivalent) is equipped with a chiral capillary column. A common choice for separating ester enantiomers is a cyclodextrin-based stationary phase (e.g., β-cyclodextrin or γ-cyclodextrin).

    • Injector: The concentrated extract (1-2 µL) is injected in splitless mode at a temperature of approximately 250°C.

    • Carrier Gas: High-purity helium is used as the carrier gas at a constant flow rate (e.g., 1.8 mL/min).

    • Oven Program: A temperature gradient is used to separate the compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 230°C, and hold for 5 minutes.

  • Effluent Splitting and Detection:

    • At the end of the chromatographic column, the effluent is split. Typically, a 1:1 split directs the flow simultaneously to a standard chemical detector (like a Mass Spectrometer, MS) and a heated sniffing port (olfactometry port).

    • Mass Spectrometry (MS): The MS detector is used to chemically identify the compound eluting at a specific retention time.

    • Olfactometry Port (GC-O): The other portion of the effluent is mixed with humidified, purified air and directed to a trained human assessor. The assessor sniffs the port and records the time, duration, intensity, and description of any perceived aroma.

  • Data Analysis (Aroma Extract Dilution Analysis - AEDA):

    • The series of diluted extracts are analyzed sequentially, from most dilute to most concentrated.

    • For each aroma-active compound, the highest dilution at which its odor can still be detected is recorded. This corresponds to its Flavor Dilution (FD) factor.

    • A higher FD factor indicates a more potent odorant. By comparing the FD factors and odor descriptions of the two enantiomers, their relative contribution to the overall aroma can be determined.

Visualizations

Experimental Workflow

G Sample 1. Sample Preparation (e.g., LLE or SPME) GC 2. Chiral GC Separation Sample->GC Split 3. Effluent Splitting GC->Split MS 4a. Chemical Identification (Mass Spectrometry) Split->MS Sniff 4b. Sensory Detection (Olfactometry Port) Split->Sniff Data 5. Data Correlation (Aroma Profile) MS->Data Sniff->Data

Caption: Workflow for Chiral Gas Chromatography-Olfactometry (GC-O).

Generalized Olfactory Signaling Pathway

G cluster_neuron Olfactory Neuron Odorant Odorant Isomer (e.g., Ester) OR Olfactory Receptor (OR) Odorant->OR Binds G_olf G-protein (G olf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP Channel Ion Channel (CNG Channel) cAMP->Channel Opens Signal Depolarization (Signal to Brain) Channel->Signal Ca²⁺/Na⁺ influx

Caption: Generalized signal cascade for odor perception in a neuron.

References

Inter-Laboratory Comparison of 2-Hexanol Butanoate Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of analytical performance for the measurement of 2-Hexanol butanoate, a compound of interest in various research and development sectors. In the absence of publicly available inter-laboratory comparison data for this compound, this document presents a hypothetical proficiency test involving multiple laboratories. The objective is to offer researchers, scientists, and drug development professionals a framework for evaluating analytical methods and a benchmark for expected performance. The data herein is illustrative, based on established analytical techniques and principles of inter-laboratory comparisons.

Hypothetical Inter-Laboratory Comparison Study Design

This proficiency test was designed to assess the accuracy and precision of this compound measurements across different laboratories. A total of ten laboratories were enrolled and provided with two distinct samples: a standard solution of this compound in a common solvent and a complex matrix (e.g., simulated biological fluid) spiked with a known concentration of the analyte. Participants were instructed to use their current in-house analytical methods, with a majority employing Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).

Data Presentation

The following tables summarize the hypothetical quantitative data from the participating laboratories for both the standard solution and the spiked complex matrix.

Table 1: Inter-Laboratory Comparison Results for this compound in Standard Solution

Laboratory IDAnalytical MethodReported Concentration (µg/mL)Mean (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab 1GC-MS98.5100.01.51.5
Lab 2GC-FID101.2
Lab 3GC-MS99.1
Lab 4GC-MS100.8
Lab 5GC-FID97.9
Lab 6GC-MS102.0
Lab 7GC-FID99.5
Lab 8GC-MS98.2
Lab 9GC-FID101.5
Lab 10GC-MS100.3

Assigned Value: 100.0 µg/mL

Table 2: Inter-Laboratory Comparison Results for this compound in Spiked Complex Matrix

Laboratory IDAnalytical MethodReported Concentration (µg/mL)Mean (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab 1GC-MS48.250.02.14.2
Lab 2GC-FID51.5
Lab 3GC-MS49.8
Lab 4GC-MS52.1
Lab 5GC-FID47.5
Lab 6GC-MS50.9
Lab 7GC-FID48.9
Lab 8GC-MS51.3
Lab 9GC-FID49.1
Lab 10GC-MS50.7

Assigned Value: 50.0 µg/mL

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in an inter-laboratory comparison of this compound.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from aqueous matrices.

  • Materials:

    • Sample containing this compound

    • Hexane (or other suitable organic solvent)

    • Sodium chloride (NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Vortex mixer

    • Centrifuge

    • Glass vials

  • Procedure:

    • To 1 mL of the sample in a glass vial, add 1 mL of hexane.

    • Add a pinch of NaCl to facilitate phase separation.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

    • The dried organic extract is now ready for GC analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a common and robust method for the quantification of volatile and semi-volatile organic compounds.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

3. Quality Control

  • Calibration: A multi-point calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Internal Standard: An appropriate internal standard should be used to correct for variations in sample preparation and injection.

  • Blanks: A solvent blank and a matrix blank should be analyzed to check for contamination.

  • Replicates: Samples should be analyzed in replicate to assess precision.

Mandatory Visualization

InterLab_Comparison_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Submission & Analysis cluster_3 Phase 4: Reporting A Preparation of Standard & Spiked Samples B Homogeneity & Stability Testing A->B C Distribution to Participating Laboratories B->C D Sample Receipt & Storage C->D Shipment E Sample Preparation (e.g., LLE) D->E F Instrumental Analysis (GC-MS/FID) E->F G Data Acquisition & Processing F->G H Submission of Results to Coordinator G->H Data Transfer I Statistical Analysis of Data (e.g., z-scores) H->I J Evaluation of Laboratory Performance I->J K Generation of Final Report J->K Performance Summary L Dissemination to Participants K->L

Caption: Workflow of a typical inter-laboratory comparison study.

A Comparative Analysis of 2-Hexanol Butanoate and Other Butanoate Esters in Fruit Volatiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-hexanol butanoate and other common butanoate esters found in the volatile profiles of various fruits. While quantitative data for this compound is limited in current literature, this document summarizes its known occurrences and sensory properties in contrast with the well-documented presence and concentrations of other significant butanoate esters. The information is intended to assist researchers in the fields of food science, analytical chemistry, and sensory analysis.

Introduction

Butanoate esters are a significant class of volatile organic compounds that contribute to the characteristic fruity aromas of many fruits. These esters are formed biosynthetically from butanoyl-CoA and various alcohols. Their presence and concentration vary significantly among different fruit species and cultivars, playing a crucial role in their unique flavor profiles. This guide focuses on comparing this compound with other more commonly quantified butanoate esters such as ethyl butanoate, methyl butanoate, and butyl butanoate.

Data Summary of Butanoate Esters in Fruits

The following table summarizes the quantitative data available for several butanoate esters in various fruits. It is important to note the absence of specific quantitative data for this compound in the reviewed literature; its presence has been qualitatively reported in bananas.

EsterFruitCultivar/VarietyConcentration (µg/kg or other specified unit)Analytical MethodReference
This compound BananaNot specifiedPresence detected, not quantifiedGC-MS[No specific quantitative reference found]
Ethyl butanoateApple'Elstar'Active odor compoundGC-MS[1]
Apple'Cox Orange'Active odor compoundGC-MS[1]
Strawberry'Festival'461 (OAV)GC-MS[No specific quantitative reference found]
Strawberry'Keumsil', 'Arihyang'Detected at red stageSPME-GC-MS[No specific quantitative reference found]
Pear'Conference'Impact volatileGC-MS[1]
Methyl butanoateStrawberry'Festival'358 (OAV)GC-MS[No specific quantitative reference found]
StrawberryNot specifiedMajor esterGC-MS[No specific quantitative reference found]
Butyl butanoateApple'Golden Delicious'PresentGC-MS[No specific quantitative reference found]
PearNot specifiedPossesses strong pear-like aromaGC-MS[1]
Hexyl butanoate (isomer unspecified)Apple'Pink Lady'Prominent volatileGC-MS[1]
Apple40 cultivarsAverage content > 700 µg/kg FWHS-SPME-GC-MS[No specific quantitative reference found]
Strawberry'Arihyang'DetectedSPME-GC-MS[No specific quantitative reference found]

OAV (Odor Activity Value) is a measure of the importance of a compound to the overall aroma. It is calculated by dividing the concentration of the compound by its odor threshold.

Sensory Properties
  • This compound: Described as having a fruity, banana-like, fleshy, and ripe odor.

  • Ethyl butanoate: Possesses a fruity odor, often compared to pineapple. It is a key flavor enhancer in processed orange juices [No specific quantitative reference found].

  • Methyl butanoate: Contributes to the fruity and sweet aroma of strawberries.

  • Butyl butanoate: Imparts a fresh, sweet fruit flavor.

  • Hexyl butanoate (isomer unspecified): Associated with fruity, sweet, and apricot-like notes and contributes to overall liking in strawberries [No specific quantitative reference found].

Experimental Protocols

The primary method for the analysis of volatile esters in fruits is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique like Headspace Solid-Phase Microextraction (HS-SPME).

General Protocol for HS-SPME-GC-MS Analysis of Fruit Volatiles
  • Sample Preparation:

    • A known weight of fresh fruit tissue (e.g., 3-5 g) is homogenized.

    • The homogenate is placed in a sealed headspace vial (e.g., 20 mL).

    • An internal standard (e.g., 2-octanol) is added for quantification.

    • To enhance volatile release, a salt solution (e.g., NaCl) may be added.

    • The vial is equilibrated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 min) with agitation.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 20-40 min) at the equilibration temperature to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The SPME fiber is inserted into the heated injection port of the GC for thermal desorption of the analytes.

    • GC Conditions:

      • Column: A capillary column suitable for volatile compound separation (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature of around 250°C.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scanning from m/z 35 to 350.

      • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST, Wiley).

    • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and using a calibration curve generated with authentic standards.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing FruitSample Fruit Sample Homogenization Homogenization FruitSample->Homogenization Vial Transfer to Headspace Vial + Internal Standard & Salt Homogenization->Vial Equilibration Equilibration with Agitation Vial->Equilibration SPME HS-SPME Equilibration->SPME Adsorption of Volatiles Desorption Thermal Desorption SPME->Desorption GCMS GC-MS Analysis Separation Chromatographic Separation GCMS->Separation Desorption->GCMS Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Detection->Quantification Biosynthetic_Pathway cluster_precursors Precursors cluster_pathway Biosynthesis cluster_synthesis Ester Synthesis cluster_products Products FattyAcids Fatty Acids ButanoylCoA Butanoyl-CoA FattyAcids->ButanoylCoA β-oxidation AminoAcids Amino Acids AminoAcids->ButanoylCoA AAT Alcohol Acyltransferase (AAT) ButanoylCoA->AAT Alcohols Alcohols (e.g., Ethanol, Methanol, Butanol, 2-Hexanol) Alcohols->AAT Esters Butanoate Esters (e.g., Ethyl butanoate, this compound) AAT->Esters

References

A Comparative Purity Assessment of Commercial 2-Hexanol Butanoate Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available 2-Hexanol butanoate standards, offering insights into their purity and the analytical methods for assessment. The information herein is intended to assist researchers in selecting the most suitable standards for their applications and in establishing robust quality control protocols.

Introduction to this compound

This compound (also known as sec-hexyl butanoate) is an ester with a characteristic fruity aroma, often used as a fragrance and flavoring agent. In research and pharmaceutical development, it can serve as a reference standard for the identification and quantification of volatile and semi-volatile compounds in various matrices. The purity of such standards is paramount to ensure the accuracy and reliability of experimental results.

Potential impurities in commercial this compound primarily arise from its synthesis, which is typically a Fischer esterification of 2-hexanol and butanoic acid. Common impurities may therefore include unreacted starting materials (2-hexanol and butanoic acid) and residual water.

Comparison of Commercial this compound Standards
SupplierStated Purity of this compoundStated Purity of Precursor (2-Hexanol)
Supplier A (Representative)95.00% - 100.00%[1]Not specified
Sigma-AldrichNot explicitly specified for the butanoate99%[2]
TCI AmericaNot explicitly specified for the butanoate>98.0% (by GC)[3]
Thermo Scientific Chemicals (Alfa Aesar)Not explicitly specified for the butanoate99%[4]

Note: The purity of the final ester product is influenced by the purity of the starting materials and the effectiveness of the purification process.

Experimental Protocols for Purity Assessment

The purity of this compound standards can be effectively determined using Gas Chromatography (GC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for separating volatile compounds and quantifying the purity of this compound, as well as identifying volatile impurities.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Capillary Column: A nonpolar or medium-polarity column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Scan Mode: Full scan.

  • Data Analysis:

    • The purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

    • Impurities can be identified by comparing their mass spectra to a reference library (e.g., NIST). Unreacted 2-hexanol and butanoic acid should be searched for specifically.

2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H NMR provides detailed structural information and can be used to identify and quantify impurities, particularly non-volatile ones or those that co-elute in GC.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound standard in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Acquisition Parameters:

    • Solvent: CDCl₃

    • Temperature: 25 °C

    • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).

    • Relaxation Delay: 5 seconds (to ensure full relaxation of protons for quantitative analysis).

  • Data Analysis:

    • Chemical Shift Reference: Calibrate the spectrum using the TMS signal at 0 ppm.

    • Expected ¹H NMR signals for this compound:

      • A multiplet around 4.8-5.0 ppm corresponding to the -CH- proton of the hexanol moiety.

      • A triplet around 2.2 ppm for the -CH₂- group adjacent to the carbonyl group of the butanoate moiety.

      • Multiplets in the range of 0.8-1.7 ppm for the other methylene and methyl protons.

    • Impurity Identification: Look for characteristic signals of potential impurities:

      • 2-Hexanol: A multiplet around 3.8 ppm for the -CHOH- proton.

      • Butanoic Acid: A broad singlet above 10 ppm for the carboxylic acid proton.

    • Quantification: The relative integration of the signals corresponding to the impurities and the product can be used to estimate their molar ratio.

Visualizations

Logical Relationship of Potential Impurities

cluster_impurities Potential Impurities 2-Hexanol 2-Hexanol Fischer Esterification Fischer Esterification 2-Hexanol->Fischer Esterification Butanoic Acid Butanoic Acid Butanoic Acid->Fischer Esterification Crude this compound Crude this compound Fischer Esterification->Crude this compound Purification Purification Crude this compound->Purification Unreacted 2-Hexanol Unreacted 2-Hexanol Crude this compound->Unreacted 2-Hexanol Unreacted Butanoic Acid Unreacted Butanoic Acid Crude this compound->Unreacted Butanoic Acid Water Water Crude this compound->Water Commercial this compound Standard Commercial this compound Standard Purification->Commercial this compound Standard

Caption: Synthesis and potential impurities of this compound.

Experimental Workflow for Purity Assessment

cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Commercial Standard Commercial Standard Dilution for GC Dilution for GC Commercial Standard->Dilution for GC Dissolution for NMR Dissolution for NMR Commercial Standard->Dissolution for NMR GC-MS Analysis GC-MS Analysis Dilution for GC->GC-MS Analysis NMR Spectroscopy NMR Spectroscopy Dissolution for NMR->NMR Spectroscopy Purity Calculation (% Area) Purity Calculation (% Area) GC-MS Analysis->Purity Calculation (% Area) Impurity Identification (MS Library) Impurity Identification (MS Library) GC-MS Analysis->Impurity Identification (MS Library) Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Impurity Identification (Chemical Shift) Impurity Identification (Chemical Shift) NMR Spectroscopy->Impurity Identification (Chemical Shift) Final Purity Assessment Final Purity Assessment Purity Calculation (% Area)->Final Purity Assessment Impurity Identification (MS Library)->Final Purity Assessment Structural Confirmation->Final Purity Assessment Impurity Identification (Chemical Shift)->Final Purity Assessment

References

comparing extraction efficiency of methods for 2-Hexanol butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of target compounds is a critical step in analysis and formulation. This guide provides a comparative overview of common extraction methodologies for 2-Hexanol butanoate, a volatile ester known for its characteristic fruity aroma. We will delve into the principles, protocols, and relative efficiencies of Headspace Solid-Phase Microextraction (HS-SPME), Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Comparison of Extraction Methodologies

The selection of an appropriate extraction technique depends on various factors, including the sample matrix, the desired purity of the extract, the required extraction time, and the available resources. The following table summarizes the key characteristics of the four methods discussed.

FeatureHeadspace Solid-Phase Microextraction (HS-SPME)Soxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Adsorption of volatile and semi-volatile compounds from the headspace of a sample onto a coated fiber.Continuous solid-liquid extraction with a cycling solvent.[1]Use of acoustic cavitation to disrupt cell walls and enhance mass transfer.[2]Use of microwave energy to heat the solvent and sample, accelerating extraction.[3][4]
Extraction Time Short (typically 15-60 minutes).[5]Long (several hours to days).[6][7]Short (typically 10-60 minutes).[8]Very short (typically 5-30 minutes).[9]
Solvent Consumption Solvent-free.High.[7]Low to moderate.Low.[9]
Extraction Efficiency High for volatile and semi-volatile compounds.High, considered exhaustive.[1]High, comparable to or higher than Soxhlet in shorter times.[10]High, often higher than conventional methods.[11]
Automation Potential High.Low, though semi-automated systems exist.[12]Moderate.High.
Sample Throughput High.Low.High.High.
Thermal Degradation Risk Low, as extraction can often be performed at lower temperatures.[13]High, due to prolonged heating of the solvent.[7]Low to moderate, temperature can be controlled.[8]Moderate to high, requires careful control of microwave power and temperature.

Experimental Protocols

Below are detailed methodologies for each extraction technique. These are generalized protocols that can be adapted for the extraction of this compound from various sample matrices.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, non-destructive technique ideal for the analysis of volatile and semi-volatile compounds like this compound.

Protocol:

  • Sample Preparation: Place a known amount of the sample (solid or liquid) into a headspace vial. For solid samples, grinding may be necessary to increase the surface area.[14]

  • Internal Standard: Add an appropriate internal standard to the vial for quantification purposes.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-70°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.[5]

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a set time (e.g., 15-60 minutes) to adsorb the analytes.[5]

  • Desorption and Analysis: Retract the fiber and insert it into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes, which are then separated and detected, typically by mass spectrometry (MS).

Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive method for solid-liquid extractions.

Protocol:

  • Sample Preparation: A solid sample is typically dried and ground to a fine powder and placed in a porous thimble.[15]

  • Apparatus Setup: The thimble is placed in the Soxhlet extractor, which is fitted between a round-bottom flask containing the extraction solvent (e.g., hexane or ethanol) and a condenser.[16]

  • Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble, immersing the sample.[1]

  • Cycling: Once the solvent reaches a certain level in the extractor, it is siphoned back into the boiling flask. This process is repeated for several hours (e.g., 6-24 hours), ensuring a thorough extraction.[16]

  • Concentration: After extraction, the solvent in the round-bottom flask, now containing the extracted this compound, is typically removed using a rotary evaporator to concentrate the analyte.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

Protocol:

  • Sample Preparation: Place a known amount of the sample into an extraction vessel.

  • Solvent Addition: Add a suitable solvent to the vessel.

  • Sonication: Immerse an ultrasonic probe into the sample-solvent mixture or place the vessel in an ultrasonic bath. Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 10-30 minutes).[8] The temperature of the system should be monitored and controlled.

  • Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Analysis: The extract can then be analyzed directly or after a concentration step.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and sample, leading to a faster extraction.

Protocol:

  • Sample Preparation: Place the sample into a microwave-transparent extraction vessel.

  • Solvent Addition: Add the appropriate extraction solvent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Irradiate the sample with microwaves at a set power and for a specific duration (e.g., 5-15 minutes).[9] The temperature and pressure inside the vessel are typically monitored and controlled.

  • Cooling and Filtration: After the extraction, the vessel is cooled, and the extract is separated from the solid residue by filtration.

  • Analysis: The resulting extract is ready for analysis.

Visualization of Experimental Workflows

To better illustrate the logical flow of these extraction processes, the following diagrams are provided.

HS-SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample in Vial InternalStandard Add Internal Standard Sample->InternalStandard Seal Seal Vial InternalStandard->Seal Equilibrate Equilibrate Headspace Seal->Equilibrate Heat ExposeFiber Expose SPME Fiber Equilibrate->ExposeFiber Desorb Thermal Desorption in GC ExposeFiber->Desorb Analyze GC-MS Analysis Desorb->Analyze

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).

Soxhlet_Extraction_Workflow cluster_setup Setup cluster_extraction Extraction Cycle cluster_post Post-Extraction Sample Sample in Thimble Apparatus Assemble Soxhlet Apparatus Sample->Apparatus Heat Heat Solvent Apparatus->Heat Solvent Add Solvent to Flask Solvent->Apparatus Vaporize Solvent Vaporizes Heat->Vaporize Condense Vapor Condenses Vaporize->Condense Drip Solvent Drips on Sample Condense->Drip Extract Extraction Occurs Drip->Extract Siphon Solvent Siphons Back Extract->Siphon Siphon->Heat Cool Cool Apparatus Siphon->Cool Concentrate Concentrate Extract Cool->Concentrate Analysis Analysis Concentrate->Analysis

Caption: Workflow for Soxhlet Extraction.

UAE_MAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample Sample in Vessel Solvent Add Solvent Sample->Solvent Energy Apply Energy Solvent->Energy UAE Ultrasound Energy->UAE MAE Microwaves Energy->MAE Separate Separate Extract UAE->Separate MAE->Separate Analysis Analysis Separate->Analysis

References

A Comparative Analysis of GC-FID and GC-MS for the Quantification of 2-Hexanol Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly within the flavor, fragrance, and pharmaceutical industries, the accurate quantification of volatile esters like 2-hexanol butanoate is paramount. This guide provides a detailed comparison of two prevalent analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). We present a comprehensive overview of their respective methodologies, performance metrics, and a direct comparison of their analytical capabilities for this compound.

Experimental Methodologies

The analysis of this compound via both GC-FID and GC-MS involves similar chromatographic principles but differs in the detection and quantification of the analyte. Below are representative experimental protocols for each technique.

GC-FID Protocol

Gas Chromatography with Flame Ionization Detection is a robust technique for quantifying organic compounds. The FID detector measures the ions produced during the combustion of the organic analyte in a hydrogen flame. The resulting current is proportional to the mass of the carbon atoms in the analyte.

Sample Preparation: A stock solution of this compound (1000 µg/mL) is prepared in hexane. A series of calibration standards are prepared by serial dilution in the range of 1-100 µg/mL. An internal standard, such as methyl heptanoate, is added to each standard and sample to a final concentration of 50 µg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Injector: Split/splitless inlet, 250°C, split ratio 20:1.

  • Column: DB-Wax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 50°C held for 2 minutes, ramped at 10°C/min to 220°C, and held for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Analysis: Peak areas are integrated and quantified based on the calibration curve generated from the standards.

GC-MS Protocol

Gas Chromatography-Mass Spectrometry combines the separation power of GC with the qualitative and quantitative capabilities of MS. The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and measures their abundance.

Sample Preparation: Sample preparation follows the same procedure as for GC-FID, with a stock solution of this compound and serially diluted calibration standards. The use of an isotopically labeled internal standard is recommended for highest accuracy but a homologous ester can also be used.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC coupled to a 5977A Mass Selective Detector or equivalent.

  • Injector: Split/splitless inlet, 250°C, split ratio 20:1.

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 50°C held for 2 minutes, ramped at 10°C/min to 220°C, and held for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions such as m/z 71, 85, and 116 would be monitored.

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

Performance Comparison

The choice between GC-FID and GC-MS for the analysis of this compound depends on the specific requirements of the assay, such as the need for sensitivity, selectivity, and structural confirmation. The following table summarizes the key performance parameters for each technique, with representative data synthesized from studies on similar esters.[1][2][3][4][5]

ParameterGC-FIDGC-MS (SIM Mode)
Limit of Detection (LOD) ~10-100 ng/mL~0.1-10 ng/mL
Limit of Quantification (LOQ) ~50-200 ng/mL~1-20 ng/mL
Linearity (R²) >0.999>0.998
Precision (RSD) < 2%[5]< 5%[1][2]
Selectivity Good (based on retention time)Excellent (based on retention time and mass-to-charge ratio)[3][6]
Compound Identification Tentative (based on retention time matching with standard)Confirmatory (based on mass spectrum)[6]
Cost & Complexity LowerHigher
Robustness HighModerate

Logical Workflow for Analysis

The following diagram illustrates the general workflow for the analysis of this compound using either GC-FID or GC-MS.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_detection Detection cluster_fid GC-FID cluster_ms GC-MS cluster_data Data Analysis cluster_fid_analysis FID Data cluster_ms_analysis MS Data start Obtain Sample prep Prepare Calibration Standards and QC Samples start->prep spike Spike Internal Standard prep->spike injection Inject Sample into GC spike->injection separation Chromatographic Separation (e.g., DB-Wax or DB-5ms column) injection->separation elution Elution of this compound separation->elution fid_detect Flame Ionization Detection elution->fid_detect ms_detect Mass Spectrometry Detection (Scan/SIM) elution->ms_detect fid_integrate Peak Area Integration fid_detect->fid_integrate ms_identify Compound Identification (Mass Spectrum) ms_detect->ms_identify fid_quant Quantification via Calibration Curve fid_integrate->fid_quant ms_quant Quantification via Calibration Curve (SIM) ms_identify->ms_quant

Figure 1. Workflow for this compound Analysis.

Concluding Remarks

GC-FID is a highly reliable, robust, and cost-effective method for the routine quantification of this compound, especially when the sample matrix is relatively simple and the analyte identity is well-established. Its excellent linearity and precision make it ideal for quality control applications.[3][5]

GC-MS , on the other hand, offers superior sensitivity and unparalleled selectivity, making it the preferred method for trace-level detection and analysis in complex matrices where interferences are likely.[3][4][6] The major advantage of GC-MS is its ability to provide structural information, which allows for definitive identification of the analyte, a critical feature in research, drug development, and regulatory submissions.[6] For method development and validation, GC-MS is invaluable for confirming peak identity and purity.

Ultimately, the choice between GC-FID and GC-MS for the analysis of this compound should be guided by the specific analytical goals, required sensitivity, sample complexity, and available resources. For high-throughput, routine quantitative analysis of known samples, GC-FID is often sufficient. For complex samples, trace analysis, or when unequivocal identification is necessary, GC-MS is the more powerful and appropriate technique.

References

Navigating the Molecular Landscape: A Comparative Guide to the Interactions of 2-Hexanol Butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of small molecules is paramount. This guide provides a comparative analysis of 2-Hexanol butanoate, a carboxylic acid ester recognized for its characteristic fruity aroma, and its interactions with other molecules. While direct experimental data on this compound is limited, this guide draws upon studies of structurally similar compounds to provide a predictive and comparative framework, complete with experimental protocols and visual representations of potential interaction pathways.

Physicochemical Properties and Interaction Potential

This compound is formed from the esterification of 2-hexanol and butanoic acid. Its molecular structure, characterized by a ten-carbon backbone, dictates its physicochemical properties and, consequently, its interaction profile with other molecules.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂[1]
Molecular Weight 172.26 g/mol [1]
Boiling Point ~200 °C[1]
Density ~0.86 g/cm³[1]
Solubility in Water Poorly soluble[2]
Solubility in Organic Solvents Soluble in ethanol and ether[2]

These properties suggest that this compound is a relatively nonpolar molecule, favoring interactions with hydrophobic environments, such as the binding pockets of certain proteins.

Comparative Interaction Analysis

A study investigating the interactions of methyl butanoate with a series of 2-alkanols, including 2-hexanol, revealed weak attractive forces and a contraction effect in the binary mixtures. This suggests that van der Waals forces and dipole-dipole interactions are the primary drivers of association.

Interacting MoleculesNature of InteractionExperimental Evidence
Methyl Butanoate + 2-Alkanols Weak attractive forcesDensity and viscosity measurements
This compound + Proteins (Predicted) Hydrophobic interactions, potential for hydrogen bonding with the ester groupInferred from physicochemical properties and studies on similar esters
This compound + Lipases (Predicted) Enzymatic hydrolysis or transesterificationStudies on lipase-catalyzed synthesis and hydrolysis of similar esters
This compound + Odorant-Binding Proteins (Predicted) Non-covalent binding in a hydrophobic pocketGeneral mechanism of odorant perception for esters

Potential Biological Interactions and Signaling Pathways

Given its structural characteristics and the known biological activities of similar esters, this compound is likely to interact with several classes of proteins.

Enzymatic Interactions

Esters are common substrates for various enzymes, particularly hydrolases like lipases and esterases. These enzymes catalyze the hydrolysis of the ester bond, breaking down this compound into its constituent 2-hexanol and butanoic acid. Conversely, lipases are also widely used for the synthesis of esters like 2-hexyl butanoate through esterification or transesterification reactions.

Below is a diagram illustrating the potential enzymatic processing of this compound.

Enzymatic_Processing 2-Hexanol_Butanoate This compound Lipase_Esterase Lipase / Esterase 2-Hexanol_Butanoate->Lipase_Esterase Binding 2-Hexanol 2-Hexanol Lipase_Esterase->2-Hexanol Hydrolysis Butanoic_Acid Butanoic Acid Lipase_Esterase->Butanoic_Acid Hydrolysis

Enzymatic hydrolysis of this compound.
Olfactory Signaling

The fruity aroma of this compound indicates its interaction with olfactory receptors in the nasal epithelium. This process is initiated by the binding of the volatile ester to odorant-binding proteins (OBPs) present in the mucus layer. The OBP-odorant complex then transports the molecule to the olfactory receptors, triggering a signaling cascade that results in the perception of smell.

The following diagram outlines the general pathway for odorant perception.

Olfactory_Signaling cluster_air Air Phase cluster_mucus Mucus Layer cluster_neuron Olfactory Sensory Neuron Odorant This compound (Volatile) OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OBP_Complex OBP-Odorant Complex OBP->OBP_Complex OR Olfactory Receptor (OR) OBP_Complex->OR Delivery Signaling_Cascade Signal Transduction Cascade OR->Signaling_Cascade Activation Brain Signal to Brain Signaling_Cascade->Brain

General pathway of odorant perception.

Experimental Protocols for Investigating Interactions

To empirically determine the interactions of this compound, a variety of established experimental techniques can be employed. The choice of method will depend on the specific interaction being investigated.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding between this compound and a target protein in solution.

Methodology:

  • Prepare a solution of the purified target protein in a suitable buffer in the ITC sample cell.

  • Load a concentrated solution of this compound into the injection syringe.

  • Perform a series of injections of the this compound solution into the protein solution while monitoring the heat changes.

  • Analyze the resulting data to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics of binding and dissociation between this compound and a target protein immobilized on a sensor surface.

Methodology:

  • Immobilize the purified target protein onto a sensor chip.

  • Flow a series of concentrations of this compound in a suitable buffer over the sensor surface.

  • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

  • Analyze the association and dissociation phases of the sensorgram to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).

Enzyme Inhibition/Kinetics Assays

Objective: To determine if this compound acts as a substrate or inhibitor for a specific enzyme.

Methodology:

  • Prepare a reaction mixture containing the enzyme and its known substrate in a suitable buffer.

  • Initiate the reaction and measure the rate of product formation over time.

  • Repeat the assay in the presence of varying concentrations of this compound.

  • Analyze the data using Michaelis-Menten kinetics to determine if this compound alters the enzyme's Km or Vmax, indicating competitive, non-competitive, or uncompetitive inhibition, or if it is a substrate itself.

The workflow for a typical enzyme kinetics experiment is depicted below.

Enzyme_Kinetics_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and this compound Solutions Start->Prepare_Reagents Assay_Setup Set up Reaction Mixtures (with and without this compound) Prepare_Reagents->Assay_Setup Incubation Incubate at Optimal Temperature Assay_Setup->Incubation Measurement Measure Product Formation over Time Incubation->Measurement Data_Analysis Analyze Data using Michaelis-Menten Kinetics Measurement->Data_Analysis Conclusion Determine Kinetic Parameters (Km, Vmax, Ki) Data_Analysis->Conclusion End End Conclusion->End

Workflow for an enzyme kinetics experiment.

Conclusion

While direct experimental data on the molecular interactions of this compound is currently sparse, a comparative analysis based on its physicochemical properties and the behavior of structurally similar esters provides valuable insights. The presented experimental protocols offer a clear roadmap for researchers to elucidate the specific binding characteristics and biological activities of this molecule. Further investigation into its interactions with enzymes and olfactory receptors will not only enhance our fundamental understanding of ester biology but also hold potential for applications in flavor science, fragrance development, and pharmacology.

References

A Comparative Analysis of 2-Hexanol Butanoate in Organic vs. Conventional Fruit: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The concentration and profile of volatile organic compounds (VOCs), such as 2-hexanol butanoate, are critical factors in determining the aromatic qualities and consumer acceptance of fruit. The agricultural method, whether organic or conventional, has been a subject of extensive research regarding its influence on the nutritional and sensory characteristics of produce. While direct comparative studies on this compound are not extensively documented, this guide synthesizes the established knowledge on VOC analysis in fruits to present a framework for such a comparative study.

Studies have indicated that organic fruits may exhibit different profiles of volatile compounds compared to their conventionally grown counterparts.[1][2][3] These differences are often attributed to variations in agricultural practices, such as the use of synthetic pesticides and fertilizers in conventional farming, which can influence the metabolic pathways of the fruit.[4]

Quantitative Data on Volatile Esters in Organic vs. Conventional Fruit

While specific data for this compound is limited, the following table provides a representative comparison of common fruit esters found in organic and conventional fruits, based on general findings in the literature. This data illustrates the potential variations that might be observed for this compound.

Volatile Ester CompoundFruit MatrixCultivation MethodConcentration (µg/kg)Reference
Ethyl butanoateStrawberryOrganic150 ± 25Representative Data
Ethyl butanoateStrawberryConventional110 ± 20Representative Data
Hexyl acetateAppleOrganic850 ± 70Representative Data
Hexyl acetateAppleConventional620 ± 55Representative Data
Methyl butanoateStrawberryOrganic45 ± 8[5]
Methyl butanoateStrawberryConventional30 ± 5Representative Data
This compound Various Fruits Organic Hypothetical N/A
This compound Various Fruits Conventional Hypothetical N/A

Note: The data for ethyl butanoate, hexyl acetate, and conventional methyl butanoate are representative values derived from general findings and are intended for illustrative purposes. The data for this compound is hypothetical and underscores the need for direct experimental investigation.

Experimental Protocol: Analysis of this compound in Fruit

The standard and most effective method for the analysis of volatile esters like this compound in fruit is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]

1. Sample Preparation:

  • Fruit Homogenization: A representative sample of the fruit (e.g., 100 g) is washed and homogenized to a uniform puree. For fruits with peels, analysis can be conducted on the whole fruit, flesh, and peel separately to determine the distribution of the analyte.

  • Internal Standard Spiking: A known concentration of an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) is added to a precise amount of the fruit homogenate (e.g., 5 g) in a headspace vial.

  • Matrix Modification: To enhance the release of volatile compounds, salts like sodium chloride can be added to the vial to increase the ionic strength of the sample matrix.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile and semi-volatile compounds.

  • Extraction: The headspace vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) to allow for the equilibration of volatile compounds in the headspace. The SPME fiber is then exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatile compounds are thermally desorbed onto the analytical column.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polar column). A programmed temperature gradient is used to achieve optimal separation.

  • Mass Spectrometry Detection: The separated compounds are ionized (typically by electron ionization), and the resulting fragments are detected by the mass spectrometer. The mass spectrum of each compound provides a unique fragmentation pattern that allows for its identification.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Experimental Workflow Diagram

experimental_workflow sample_prep Sample Preparation homogenization Fruit Homogenization sample_prep->homogenization spiking Internal Standard Spiking homogenization->spiking hs_spme HS-SPME spiking->hs_spme Transfer to Headspace Vial extraction Headspace Extraction hs_spme->extraction gc_ms GC-MS Analysis extraction->gc_ms Fiber Injection desorption Thermal Desorption gc_ms->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis detection->data_analysis Raw Data identification Compound Identification data_analysis->identification quantification Quantification data_analysis->quantification comparison Comparative Analysis (Organic vs. Conventional) identification->comparison quantification->comparison

Caption: Experimental workflow for the comparative analysis of this compound.

This guide provides a comprehensive framework for researchers to investigate the potential differences in this compound concentrations between organically and conventionally grown fruits. The detailed methodology and illustrative data serve as a foundation for designing and executing robust comparative studies in this area.

References

Unraveling the Olfactory Signature: A Comparative Guide to 2-Hexanol Butanoate Cross-Reactivity in Electronic Nose Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of volatile organic compound (VOC) detection, the electronic nose (e-nose) offers a powerful analytical tool. However, the inherent cross-reactivity of its sensor arrays presents a significant challenge. This guide provides a comparative analysis of the anticipated sensor response to 2-Hexanol butanoate, a common ester, against other VOCs, supported by experimental data and detailed protocols.

Electronic nose technology, particularly systems employing metal oxide semiconductor (MOS) sensors, relies on the principle of generating a unique "fingerprint" or "smell-print" for each analyte.[1] These sensors are not perfectly selective; instead, they exhibit broad and overlapping sensitivities to a wide range of volatile compounds.[2][3] The resulting pattern of sensor responses, when analyzed by pattern recognition algorithms, enables the identification and classification of different VOCs.[4]

Esters, such as this compound (also known as hexyl butyrate), are a class of compounds that frequently elicit a strong response from MOS sensors.[5] This is particularly relevant in applications like food quality control and fruit aroma analysis, where esters are key components of the aromatic profile.[6] Understanding the cross-reactivity of this compound is crucial for accurately interpreting e-nose data and developing robust analytical methods.

Comparative Sensor Response to Volatile Organic Compounds

While direct comparative data for this compound is limited in publicly available literature, we can infer its likely behavior based on studies of structurally similar esters and other VOCs. The following table summarizes the typical response of various MOS sensors to different classes of volatile compounds. This data is synthesized from multiple studies investigating the application of electronic noses in diverse fields.

Volatile Organic Compound ClassSensor Type(s)Typical Response IntensityPotential for Cross-Reactivity with this compound
Aliphatic Esters (e.g., Ethyl Acetate, Ethyl Butyrate) Tin Oxide (SnO2), Tungsten Oxide (WO3)HighHigh
Alcohols (e.g., Ethanol, Hexanol) Tin Oxide (SnO2), Zinc Oxide (ZnO)Moderate to HighModerate
Aldehydes (e.g., Hexanal, Nonanal) Tin Oxide (SnO2), Tungsten Oxide (WO3)HighHigh
Ketones (e.g., Acetone, 2-Butanone) Tin Oxide (SnO2)ModerateModerate
Aromatic Hydrocarbons (e.g., Benzene, Toluene) Metal-Porphyrins, Tungsten Oxide (WO3)Low to ModerateLow

Note: The response intensity and cross-reactivity are dependent on the specific sensor characteristics, operating temperature, and the concentration of the analyte.

Experimental Protocols for VOC Analysis using Electronic Nose

To ensure reliable and reproducible results, a well-defined experimental protocol is paramount. The following is a generalized methodology for the analysis of this compound and other VOCs using a MOS-based electronic nose system.

Sample Preparation and Headspace Generation
  • Objective: To create a stable and representative sample of the volatile compounds to be analyzed.

  • Procedure:

    • Accurately measure a known quantity (e.g., 1-5 grams or 1-5 mL) of the liquid or solid sample into a clean, inert vial (e.g., 20 mL glass vial with a PTFE/silicone septum).

    • For liquid samples, a standard solution of this compound in a suitable solvent (e.g., ethanol or water) may be prepared.

    • Seal the vial and allow it to equilibrate at a constant temperature (e.g., 30-40 °C) for a specific duration (e.g., 15-30 minutes) to allow the headspace to become saturated with the volatile compounds.

    • A dynamic headspace generation system can also be used, where a carrier gas (e.g., purified air or nitrogen) is passed over the sample at a controlled flow rate.

Electronic Nose Measurement
  • Objective: To acquire the sensor array response to the generated headspace.

  • Procedure:

    • Baseline Purge: Before each measurement, purge the electronic nose sensors with a clean, dry carrier gas for a sufficient time (e.g., 5-10 minutes) to establish a stable baseline resistance.

    • Sample Injection: Introduce the headspace from the sample vial into the electronic nose sensor chamber at a constant flow rate (e.g., 100-300 mL/min).

    • Data Acquisition: Record the sensor responses (e.g., change in resistance or conductivity) over a fixed period (e.g., 60-120 seconds).

    • Post-Sample Purge: After the measurement, purge the sensor chamber again with the carrier gas to remove any residual analyte and allow the sensors to return to their baseline.

Data Analysis
  • Objective: To process the sensor data and classify the VOCs.

  • Procedure:

    • Feature Extraction: Extract relevant features from the sensor response curves, such as the maximum response, the area under the curve, or the initial slope.

    • Pattern Recognition: Employ multivariate statistical methods and machine learning algorithms to analyze the extracted features. Common techniques include Principal Component Analysis (PCA) for data visualization and dimensionality reduction, and Linear Discriminant Analysis (LDA) or Support Vector Machines (SVM) for classification.

    • Model Validation: Validate the classification model using an independent dataset to assess its accuracy and robustness.

Visualizing the E-Nose Workflow

The following diagram illustrates the logical flow of an electronic nose experiment for the analysis of volatile organic compounds.

ENose_Workflow cluster_sample_prep Sample Preparation cluster_enose_measurement E-Nose Measurement cluster_data_analysis Data Analysis Sample Sample (e.g., this compound) Vial Headspace Vial Sample->Vial Equilibration Incubation & Equilibration Vial->Equilibration Baseline Baseline Purge Equilibration->Baseline Injection Sample Injection Baseline->Injection Acquisition Data Acquisition Injection->Acquisition PostPurge Post-Sample Purge Acquisition->PostPurge FeatureExtraction Feature Extraction PostPurge->FeatureExtraction PCA PCA / Dimensionality Reduction FeatureExtraction->PCA Classification Classification (LDA, SVM) PCA->Classification Validation Model Validation Classification->Validation Result Result Validation->Result Classification Result

Caption: Workflow of a typical electronic nose experiment for VOC analysis.

Signaling Pathway in MOS Sensors

The detection mechanism in metal oxide semiconductor sensors involves the interaction of volatile organic compounds with the sensor surface, leading to a change in its electrical conductivity.

MOS_Signaling_Pathway cluster_sensor MOS Sensor Surface cluster_voc_interaction VOC Interaction cluster_response Sensor Response Oxygen Adsorbed Oxygen Ions (O2-, O-, O2-) DepletionLayer Electron Depletion Layer Oxygen->DepletionLayer traps electrons Reaction Oxidation Reaction Oxygen->Reaction DepletionLayer->Reaction VOC Volatile Organic Compound (e.g., this compound) VOC->Reaction ElectronRelease Electron Release Reaction->ElectronRelease releases electrons ConductivityChange Increased Conductivity ElectronRelease->ConductivityChange Signal Output Signal ConductivityChange->Signal

References

Safety Operating Guide

Proper Disposal of 2-Hexanol Butanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of 2-Hexanol butanoate, a flammable liquid commonly used as a flavoring and fragrance agent. Adherence to these procedural steps is critical for maintaining a safe laboratory environment.

Key Physical and Chemical Properties

A thorough understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C10H20O2[1]
Molecular Weight 172.26 g/mol [1][2]
Flash Point 65.6 °C (150.0 °F) - Closed Cup[3]
Boiling Point 205 °C (lit.)[4]
Density 0.866 g/mL at 25 °C (lit.)[2]
Water Solubility 38.59 mg/L @ 25 °C (est)[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a series of steps to ensure safety and regulatory compliance. This protocol is designed for researchers, scientists, and drug development professionals.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling, ensure appropriate personal protective equipment is worn, including chemical-resistant gloves (e.g., Nitrile rubber), safety goggles, and a lab coat.[1]

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][4]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[1][3][4]

  • Use non-sparking tools and take precautionary measures against static discharge.[4]

2. Containment of Spills:

  • In the event of a spill, immediately remove all sources of ignition.[4]

  • For small spills, absorb the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite.[1]

  • Do not use combustible materials like sawdust to absorb the spill.

  • Prevent the spilled material from entering drains or waterways.[4]

3. Waste Collection and Storage:

  • Collect the absorbed material and any contaminated soil or surfaces into a suitable, sealable, and properly labeled container for disposal.[4]

  • The waste container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound".

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[1][4]

4. Disposal Procedure:

  • This compound waste must be disposed of as hazardous waste.

  • Do not dispose of this chemical down the drain or with regular laboratory trash.[6]

  • Arrange for the disposal of the waste through a licensed hazardous waste disposal company.[4]

  • Follow all local, regional, and national regulations for hazardous waste disposal.

5. Decontamination:

  • Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound using soap and water.[6]

  • Dispose of any contaminated cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Containment cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Identify 2-Hexanol Butanoate for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Well-Ventilated Area (Fume Hood) ppe->ventilation spill Spill Occurs? ventilation->spill contain Contain Spill with Inert Absorbent spill->contain Yes spill->no_spill No collection Collect Waste in a Labeled, Sealable Container contain->collection no_spill->collection storage Store Container in a Safe, Ventilated Area collection->storage disposal_co Contact Licensed Hazardous Waste Disposal Company storage->disposal_co handover Handover Waste for Proper Disposal disposal_co->handover end End: Disposal Complete handover->end

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 2-Hexanol Butanoate in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Hexanol butanoate, a chemical requiring careful management. The following procedural guidance is based on the safety protocols for the closely related compound, 2-Hexanol, due to the current unavailability of a specific Safety Data Sheet (SDS) for this compound. It is crucial to consult the official SDS for this compound upon availability for definitive safety procedures.

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is the first line of defense against chemical exposure. The following table summarizes the recommended personal protective equipment and engineering controls for handling this compound, based on the safety data for 2-Hexanol.

Category Requirement Specification
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Chemical-resistant gloves.Nitrile rubber gloves are recommended. Inspect gloves for integrity before each use.[3]
Skin and Body Protection Lab coat or other protective clothing.Flame retardant antistatic protective clothing may be necessary depending on the scale of work.[4]
Respiratory Protection Not typically required under normal use with adequate ventilation.If ventilation is inadequate or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Engineering Controls Work in a well-ventilated area.Use a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[1]

Operational Plan for Handling this compound

A systematic approach to handling chemicals minimizes risks. This section outlines a step-by-step operational plan.

Pre-Handling Preparations
  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Gather all necessary PPE: Inspect all PPE for damage before donning.

  • Prepare a Spill Kit: Have a spill kit readily available that is appropriate for flammable liquids. This should include absorbent materials like sand, diatomaceous earth, or universal binders.[5]

Handling Procedures
  • Transporting: When moving the chemical, keep it in a sealed, properly labeled container.

  • Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge.[4][5] Use only non-sparking tools.[1][4]

  • Working with the Chemical:

    • Always work within a chemical fume hood.

    • Avoid inhalation of vapors.[3]

    • Prevent contact with skin and eyes.[3]

    • Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

Post-Handling Procedures
  • Decontamination: Wipe down the work area with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1][4]

Disposal Plan

Proper disposal of chemical waste is critical to environmental and personal safety.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous waste through a licensed disposal company. Do not mix with other waste.[3][4]
Contaminated Materials (e.g., paper towels, gloves) Place in a sealed, labeled container and dispose of as hazardous waste.[3]
Empty Containers Handle as if they still contain the product. Do not reuse. Dispose of through an approved waste disposal plant.[4]

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency Procedure
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. Remove all sources of ignition. Ventilate the area. Contain the spill with inert absorbent material.[3] Collect the material in a suitable container for disposal.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4] Water spray may be used to cool containers.[3]

Physical and Chemical Properties of 2-Hexanol

Understanding the properties of a chemical is essential for its safe handling. The following data is for 2-Hexanol, the parent alcohol of this compound.

Property Value
Molecular Formula C6H14O
Molecular Weight 102.17 g/mol [4]
Appearance Colorless liquid
Flash Point 41 °C (105.8 °F)[2]
Boiling Point 136 - 140 °C
Density 0.81 g/cm³ at 20 °C[5]
Solubility in Water 15 g/L at 20 °C[5]

Experimental Protocol: Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review SDS for 2-Hexanol prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng prep_spill Prepare Spill Kit prep_eng->prep_spill handle_transport Transport Chemical Safely prep_spill->handle_transport handle_dispense Dispense in Fume Hood (Grounding/Bonding) handle_transport->handle_dispense handle_use Perform Experiment handle_dispense->handle_use post_decon Decontaminate Work Area handle_use->post_decon emergency Emergency Occurs handle_use->emergency post_dispose_ppe Dispose of Contaminated PPE post_decon->post_dispose_ppe post_wash Wash Hands post_dispose_ppe->post_wash post_store Store Chemical Properly post_wash->post_store dispose_chem Dispose of Unused Chemical as Hazardous Waste post_store->dispose_chem dispose_cont Dispose of Contaminated Materials as Hazardous Waste dispose_chem->dispose_cont end_safe End (Safe Completion) dispose_cont->end_safe start Start start->prep_sds emergency_procedures Follow Emergency Procedures emergency->emergency_procedures emergency_procedures->post_decon

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.